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Gramibactin

Cat. No.: B1192794
M. Wt: 834.84
InChI Key: HGXMPFGAAQWWSH-DDAPDXDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gramibactin is a bacterial siderophore with a diazeniumdiolate ligand system.

Properties

Molecular Formula

C32H54N10O16

Molecular Weight

834.84

IUPAC Name

(2R,3R)-4-(((3R,9R,12R,15S,16R)-3,9-Bis(3-(hydroxy(nitroso)amino)propyl)-12-((R)-1-hydroxyethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetraazacyclohexadecan-15-yl)amino)-2-hydroxy-3-octanamido-4-oxobutanoic acid

InChI

InChI=1S/C32H54N10O16/c1-4-5-6-7-8-13-21(44)36-25(26(46)31(51)52)30(50)38-24-18(3)58-32(53)20(12-10-15-42(57)40-55)34-22(45)16-33-27(47)19(11-9-14-41(56)39-54)35-28(48)23(17(2)43)37-29(24)49/h17-20,23-26,43,46,56-57H,4-16H2,1-3H3,(H,33,47)(H,34,45)(H,35,48)(H,36,44)(H,37,49)(H,38,50)(H,51,52)/t17-,18-,19-,20-,23-,24+,25-,26-/m1/s1

InChI Key

HGXMPFGAAQWWSH-DDAPDXDOSA-N

SMILES

O=C(O)[C@H](O)[C@@H](NC(CCCCCCC)=O)C(N[C@@H]1C(N[C@H]([C@H](O)C)C(N[C@H](CCCN(O)N=O)C(NCC(N[C@H](CCCN(O)N=O)C(O[C@@H]1C)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gramibactin

Origin of Product

United States

Foundational & Exploratory

Gramibactin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramibactin is a novel lipodepsipeptide siderophore produced by the rhizosphere bacterium Paraburkholderia graminis. Its discovery has expanded the known chemistry of iron acquisition in microorganisms, introducing the rare diazeniumdiolate functional group as a high-affinity iron chelator. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for professionals in microbiological research and drug development.

Core Data and Properties

This compound's unique structure and potent iron-binding capabilities are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₂H₅₄N₁₀O₁₆[1]
Molecular Weight834.84 g/mol [1]
ClassLipodepsipeptide Siderophore[2][3]
Producing OrganismParaburkholderia graminis[1][2]
Key Functional GroupsDiazeniumdiolates (N-nitrosohydroxylamines), α-hydroxycarboxylic acid[3][4]
Table 2: Iron (Fe³⁺) Binding Characteristics
ParameterValueDescriptionSource
logβ27.6Overall stability constant for the Fe³⁺-Gramibactin complex.[2][3][5]
pFe-The negative logarithm of the free Fe³⁺ concentration at physiological pH 7.4.[1]
Predominant Species (pH 2-9)[Fe(GBT)]⁻The primary form of the iron-gramibactin complex in acidic to neutral conditions.[1]
Predominant Species (pH > 9)[Fe(GBT)(OH)₂]³⁻A dihydroxo species becomes the major form in alkaline conditions.[1]

Discovery and Biosynthesis

The discovery of this compound was a result of a genome mining approach, targeting the genome of Paraburkholderia graminis for nonribosomal peptide synthetase (NRPS) gene clusters.[1] This bioinformatic analysis led to the identification of the grb gene cluster, which was hypothesized and subsequently confirmed to be responsible for this compound biosynthesis.[1][6]

Biosynthetic Pathway Overview

This compound is assembled by a large NRPS machinery encoded by the grb gene cluster.[6][7] The precursor for the novel amino acid graminine, which contains the diazeniumdiolate moiety, has been identified as L-arginine.[8] The biosynthesis involves the condensation of several amino acid residues and a fatty acid tail, followed by cyclization.

Gramibactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_grb grb Gene Cluster cluster_products Products L-Arginine L-Arginine GrbD_GrbE GrbD/GrbE Enzymes L-Arginine->GrbD_GrbE N-N bond formation Fatty Acid Fatty Acid NRPS NRPS Machinery (grbI) Fatty Acid->NRPS Other Amino Acids Asp, Thr, Gly Other Amino Acids->NRPS Graminine Graminine GrbD_GrbE->Graminine This compound This compound NRPS->this compound Assembly & Cyclization Graminine->NRPS

Caption: Biosynthetic pathway of this compound from precursors via the grb gene cluster.

Experimental Protocols

Culturing of Paraburkholderia graminis for this compound Production

This protocol is designed to induce the production of this compound by creating iron-deficient conditions.

a. Media Preparation (Iron-depleted MM9 Medium):

  • Prepare a 1-liter solution containing:

    • 7 g of Na₂HPO₄

    • 3 g of KH₂PO₄

    • 1 g of NH₄Cl

    • 0.5 g of NaCl

  • Autoclave the solution.

  • Separately autoclave solutions of:

    • 2 ml of 1 M MgSO₄

    • 10 ml of 20% glucose

    • 100 µl of 1 M CaCl₂

  • Aseptically add the separately autoclaved solutions to the cooled basal medium.

  • Crucially, omit iron salts from the trace element solution.

b. Inoculation and Incubation:

  • Maintain P. graminis on Luria-Bertani (LB) agar plates at 30°C.[8]

  • Inoculate a single colony into 3 mL of LB broth and grow for 24 hours at 30°C with shaking at 180 rpm.[8]

  • Use this starter culture to inoculate 1-liter cultures of the iron-depleted MM9 medium.[8]

  • Incubate the large cultures for 3-5 days at 30°C with shaking.

Isolation and Purification of this compound

This multi-step process involves extraction from the culture supernatant followed by chromatographic purification.

Isolation_Workflow start P. graminis Culture centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant pellet Cell Pellet (discarded) centrifugation->pellet xad_resin Amberlite XAD-16 Resin Adsorption supernatant->xad_resin elution Methanol Elution xad_resin->elution crude_extract Crude Extract elution->crude_extract hplc Semipreparative RP-HPLC crude_extract->hplc pure_this compound Pure this compound hplc->pure_this compound Discovery_Logic genome_mining Genome Mining of P. graminis grb_cluster Identification of grb Gene Cluster genome_mining->grb_cluster biosynthesis_hypothesis Hypothesize Siderophore Production grb_cluster->biosynthesis_hypothesis culture Culture in Iron-Deficient Medium biosynthesis_hypothesis->culture cas_assay CAS Assay for Siderophore Activity culture->cas_assay isolation Isolation & Purification (HPLC) cas_assay->isolation Positive Result characterization Structural Characterization (MS, NMR) isolation->characterization structure_elucidation Structure of this compound Elucidated characterization->structure_elucidation

References

An In-depth Technical Guide to the Biosynthetic Gene Cluster of Gramibactin in Rhizosphere Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramibactin, a novel siderophore produced by the rhizosphere bacterium Paraburkholderia graminis, represents a significant advancement in our understanding of microbial iron acquisition and its interplay with plant-microbe interactions.[1][2] Discovered through genome mining, this lipodepsipeptide is distinguished by its unique iron-chelating mechanism, which utilizes two rare N-nitrosohydroxylamine (diazeniumdiolate) functional groups.[2][3] These moieties are incorporated into the novel amino acid, graminine.[2] this compound exhibits a high affinity for ferric iron (Fe³⁺) and plays a crucial role in supplying this essential nutrient to host plants, such as maize, wheat, and rice, thereby promoting their growth.[2][3] Beyond its function as a siderophore, this compound has the remarkable ability to act as a nitric oxide (NO) donor, linking iron homeostasis with crucial signaling pathways in the rhizosphere.[4] This technical guide provides a comprehensive overview of the biosynthetic gene cluster responsible for this compound production, detailing its genetic organization, the biosynthetic pathway, regulatory mechanisms, and key experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (grb)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as grb.[1][2] This cluster, identified in Paraburkholderia graminis C4D1M, encodes a nonribosomal peptide synthetase (NRPS) machinery, along with enzymes for precursor biosynthesis and transport-related proteins.[2][5]

Genetic Organization

The grb gene cluster is a contiguous stretch of genes responsible for the entire biosynthetic pathway of this compound. A summary of the genes and their putative functions, based on sequence analysis of the P. graminis C4D1M genome, is presented below.[1][6]

GeneLocus Tag (Exemplary)Putative FunctionGene Size (bp)Protein Size (amino acids)
grbAPARG4_c01010MbtH-like protein22574
grbBPARG4_c01020Acyl-CoA ligase1551516
grbCPARG4_c01030Hydroxylase1290429
grbDPARG4_c01040Cupin-domain oxidase1020339
grbEPARG4_c01050Arginine hydroxylase1341446
grbFPARG4_c01060NRPS Module 1 (Fatty Acid)31501049
grbGPARG4_c01070NRPS Module 2 (Graminine)45211506
grbHPARG4_c01080NRPS Module 3 (Glycine)33151104
grbIPARG4_c01090NRPS Module 4 (Threonine)42301409
grbJPARG4_c01100NRPS Module 5 (Graminine)45211506
grbKPARG4_c01110NRPS Module 6 (β-hydroxy-Asp)39781325
grbLPARG4_c01120Thioesterase840279
grbMPARG4_c01130ABC transporter ATP-binding protein1170389
grbNPARG4_c01140ABC transporter permease960319
grbOPARG4_c01150TonB-dependent receptor2400799

Note: Locus tags are exemplary and may vary based on the specific genome annotation. Gene and protein sizes are approximate.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows a modular logic characteristic of NRPS pathways. The assembly line is initiated with the incorporation of a fatty acid, followed by the sequential addition of amino acid precursors, including the novel amino acid graminine.

Key Biosynthetic Steps:
  • Graminine Biosynthesis: The formation of the unique diazeniumdiolate-containing amino acid, graminine, is a critical step. This process is catalyzed by the enzymes GrbE, an arginine hydroxylase, and GrbD, a cupin-domain oxidase.[1][4] Isotope labeling studies have confirmed that arginine is the precursor for graminine.[7][8]

  • NRPS Assembly Line: The core of the biosynthetic machinery is a multi-modular NRPS complex encoded by the grbF-K genes. Each module is responsible for the recognition, activation, and incorporation of a specific building block (a fatty acid or an amino acid). The domains within each module (Adenylation, Thiolation, and Condensation) work in a coordinated fashion to elongate the peptide chain.[2]

  • Chain Termination and Cyclization: The final step in the assembly process is the release and cyclization of the linear lipopeptide precursor, which is catalyzed by a thioesterase (TE) domain, likely encoded by grbL.[5]

Gramibactin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_graminine Graminine Formation cluster_nrps NRPS Assembly Line cluster_final Final Product Arginine Arginine GrbE GrbE (Arginine Hydroxylase) Arginine->GrbE Hydroxylation FattyAcid Fatty Acid NRPS grbF-K (NRPS Modules) FattyAcid->NRPS Glycine Glycine Glycine->NRPS Threonine Threonine Threonine->NRPS Aspartate Aspartate Aspartate->NRPS β-hydroxylation GrbD GrbD (Cupin-Domain Oxidase) GrbE->GrbD Oxidation & N-N bond formation Graminine Graminine GrbD->Graminine Graminine->NRPS TE grbL (Thioesterase) NRPS->TE Linear Lipopeptide This compound This compound TE->this compound Cyclization & Release

Caption: Biosynthetic pathway of this compound.

Regulation of the this compound Biosynthetic Gene Cluster

The expression of siderophore biosynthetic gene clusters is tightly regulated in response to iron availability. In many bacteria, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes. This binding represses transcription. Conversely, under iron-limiting conditions, Fur is unable to bind DNA, leading to the derepression of the genes and subsequent siderophore production.[9]

Analysis of the upstream region of the grb gene cluster in P. graminis C4D1M is expected to reveal a putative Fur box, indicating a similar regulatory mechanism for this compound biosynthesis.

Caption: Regulation of the grb gene cluster.

Experimental Protocols

A variety of molecular and analytical techniques are employed to study the this compound biosynthetic gene cluster.

Gene Cluster Inactivation

Gene knockouts are essential for confirming the role of the grb cluster in this compound production. A common method involves homologous recombination using a suicide vector.

Protocol for Gene Inactivation in P. graminis

  • Construct Design: Amplify ~500-800 bp regions upstream and downstream of the target gene (e.g., grbD, grbE, or a core NRPS gene like grbI).

  • Vector Assembly: Clone the upstream and downstream fragments into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) that is not flanked by the homology arms.

  • Transformation: Introduce the constructed vector into a suitable E. coli strain for conjugation (e.g., E. coli S17-1).

  • Conjugation: Mate the E. coli donor strain with P. graminis on a suitable medium (e.g., LB agar) and incubate overnight.

  • Selection of Mutants: Plate the conjugation mixture onto a selective medium that counter-selects against the E. coli donor and selects for P. graminis cells that have integrated the plasmid into their genome via single homologous recombination.

  • Second Recombination and Counter-selection: Culture the single recombinants in a non-selective medium to allow for a second homologous recombination event, which will excise the vector backbone and the wild-type copy of the target gene. Plate the culture on a medium containing a counter-selective agent (if the vector contains a counter-selectable marker like sacB) to select for double recombinants.

  • Verification: Screen the resulting colonies by PCR using primers flanking the target gene to confirm the deletion. Further confirm the knockout by sequencing the PCR product and by analyzing the culture supernatant for the absence of this compound using HPLC-DAD.[2][4]

Analysis of this compound Production

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for detecting and quantifying this compound in bacterial culture supernatants.

Protocol for HPLC-DAD Analysis

  • Sample Preparation: Grow P. graminis in an iron-deficient medium to induce siderophore production. Centrifuge the culture to pellet the cells and collect the supernatant.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm particle size).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

    • Gradient: A linear gradient from 5% to 98% B over 15 minutes, followed by a 3-minute hold at 98% B.[10]

    • Flow Rate: 0.2 mL/min.

  • Detection: Monitor the elution profile with a diode-array detector, observing the characteristic UV-Vis absorbance spectrum of this compound.[2]

Structural Elucidation by High-Resolution Mass Spectrometry (HRMS-MS)

HRMS-MS is a powerful tool for confirming the identity of this compound and for structural elucidation of related novel compounds.

Protocol for HRMS-MS Analysis

  • Sample Infusion: Introduce the purified this compound sample or the HPLC eluent containing the compound of interest into a high-resolution mass spectrometer (e.g., an Orbitrap) via an electrospray ionization (ESI) source.[10]

  • Full Scan MS: Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the protonated molecule ([M+H]⁺). For this compound, this is observed at m/z 835.3779.[2][11]

  • Tandem MS (MS/MS): Select the parent ion of interest for fragmentation using collision-induced dissociation (CID). A characteristic fragmentation pattern for this compound is the multiple losses of nitric oxide (NO) from the diazeniumdiolate moieties.[2][11]

Experimental_Workflow Start Start: Hypothesis about BGC function Gene_Knockout Gene Knockout (e.g., grbI) Start->Gene_Knockout WT_Culture Wild-Type Cultivation Gene_Knockout->WT_Culture Mutant_Culture Mutant Cultivation Gene_Knockout->Mutant_Culture Culture Cultivation in Iron-Deficient Medium HPLC HPLC-DAD Analysis Culture->HPLC Compare_Profiles Compare Metabolite Profiles HPLC->Compare_Profiles HRMS HRMS-MS Analysis Structure_Elucidation Structural Elucidation HRMS->Structure_Elucidation Conclusion Conclusion: BGC Function Confirmed Structure_Elucidation->Conclusion WT_Culture->Culture Mutant_Culture->Culture Compare_Profiles->HRMS If different

Caption: Experimental workflow for BGC characterization.

Conclusion

The this compound biosynthetic gene cluster in Paraburkholderia graminis is a fascinating example of the intricate molecular machinery that bacteria have evolved for iron acquisition. The discovery of this novel siderophore and its unique biosynthetic pathway has opened up new avenues for research in microbial ecology, natural product chemistry, and agricultural biotechnology. The potential of this compound and its derivatives as biofertilizers or as novel drug leads highlights the importance of continued exploration of the microbial world for new bioactive compounds. This technical guide provides a foundational understanding for researchers aiming to delve into the study of this remarkable natural product and its biosynthesis.

References

The Dual-Edged Sword: Gramibactin's Role in Plant Growth and Iron Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between plants and their rhizospheric microbiome, the competition for essential nutrients is a driving force of coevolution. Iron, a critical micronutrient for both plants and microbes, is often a limiting factor in agricultural soils due to its low solubility. To overcome this challenge, many soil-dwelling bacteria have evolved to produce siderophores—small, high-affinity iron-chelating molecules. Among these, Gramibactin, a novel lipodepsipeptide siderophore produced by the plant-associated bacterium Paraburkholderia graminis, has emerged as a molecule of significant interest. What sets this compound apart is its unique bifunctional nature: it not only sequesters iron for plant uptake but also acts as a nitric oxide (NO) donor, a key signaling molecule in plant development and stress responses.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant growth and iron homeostasis, detailing its mechanism of action, experimental protocols for its study, and the signaling pathways it influences.

This compound: A Molecular Profile

This compound is a cyclic lipodepsipeptide that features a novel N-nitroso-hydroxylamine (diazeniumdiolate) moiety, a rare functional group in natural products that is crucial for its iron-binding and NO-donating activities.[3] This unique structure confers upon this compound a high affinity for ferric iron (Fe³⁺), with a logarithmic stability constant (logβ) of 27.6.[4][5] This strong binding capacity allows P. graminis and, by extension, its host plants to efficiently scavenge iron from the environment.

The Dual Role of this compound in Plant Physiology

This compound's influence on plant health is twofold, stemming from its ability to deliver both iron and nitric oxide to the plant.

Iron Sequestration and Plant Growth Promotion

Like other siderophores, this compound solubilizes and binds to Fe³⁺ in the soil, making it available for uptake by plant roots. Studies have shown that maize plants can utilize the iron complexed by this compound, leading to a significant increase in chlorophyll production—a key indicator of improved iron nutrition.[3] While specific quantitative data on the dose-dependent effects of purified this compound on various plant growth parameters are still emerging, studies on related plant growth-promoting rhizobacteria (PGPR) that produce siderophores demonstrate significant increases in plant biomass, root length, and overall yield.[6][7][8][9]

Table 1: Quantitative Effects of this compound and Other Siderophore-Producing Bacteria on Plant Growth

Organism/CompoundPlant SpeciesParameter MeasuredObserved EffectReference
This compound (P. graminis)Maize (Zea mays)Chlorophyll Production50% increase[3]
Pseudomonas sp. (siderophore producer)Maize (Zea mays)Shoot Length51% increase[7]
Pseudomonas sp. (siderophore producer)Maize (Zea mays)Root Length44% increase[7]
Paraburkholderia nodosaMaize (Zea mays)Total Dry MatterSignificant increase[10]
Burkholderia cepaciaMaize (Zea mays)Total Dry MatterSignificant increase[10]
Nitric Oxide Donation and Plant Signaling

The diazeniumdiolate functional group of this compound can release nitric oxide (NO), a gaseous signaling molecule with pleiotropic effects in plants.[3] NO is involved in a wide range of physiological processes, including root development, stomatal closure, flowering, and responses to both biotic and abiotic stress.[11][12][13] By delivering NO directly to the plant roots, this compound can potentially modulate these pathways, contributing to enhanced plant fitness and stress tolerance.

Signaling Pathways Influenced by this compound

This compound's dual functionality allows it to intersect with two major signaling cascades in plants: iron homeostasis and nitric oxide signaling.

Iron Homeostasis Signaling

Upon perception of iron deficiency, plants activate a complex signaling network to enhance iron uptake from the soil. In dicots and non-graminaceous monocots (Strategy I plants), this involves the upregulation of genes such as IRT1 (IRON-REGULATED TRANSPORTER 1) and FRO2 (FERRIC REDUCTION OXIDASE 2).[14][15] IRT1 is a high-affinity iron transporter, while FRO2 reduces Fe³⁺ to the more soluble Fe²⁺ form. This compound, by providing a readily available source of iron, can alleviate iron deficiency stress and modulate the expression of these key genes.

Iron_Homeostasis_Signaling cluster_rhizosphere Rhizosphere cluster_root Plant Root Cell Gramibactin_Fe This compound-Fe³⁺ P_graminis Paraburkholderia graminis This compound This compound P_graminis->this compound produces This compound->Gramibactin_Fe chelates Fe3 Insoluble Fe³⁺ Fe3->Gramibactin_Fe Plant_Uptake Plant Iron Uptake System Fe_Signal Iron Deficiency Signal IRT1_FRO2 Upregulation of IRT1 and FRO2 Fe_Homeostasis Improved Iron Homeostasis Plant_Growth Plant Growth (e.g., increased chlorophyll) Fe_Homeostasis->Plant_Growth promotes

Nitric Oxide Signaling

The release of NO from this compound can trigger a separate signaling cascade. NO can act as a second messenger, influencing various cellular processes through post-translational modifications of proteins, such as S-nitrosylation. This can lead to changes in gene expression and the activation of downstream responses, including enhanced root growth and improved stress tolerance.

NO_Signaling_Pathway This compound This compound NO_Release Nitric Oxide (NO) Release This compound->NO_Release NO_Signal NO Signaling Cascade NO_Release->NO_Signal Gene_Expression Modulation of Gene Expression NO_Signal->Gene_Expression Root_Development Enhanced Root Development Gene_Expression->Root_Development Stress_Tolerance Improved Stress Tolerance Gene_Expression->Stress_Tolerance

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound on plants.

Cultivation of Paraburkholderia graminis and this compound Production
  • Bacterial Strain: Paraburkholderia graminis (e.g., DSM 17151).

  • Culture Medium: A suitable medium for siderophore production, such as a modified succinate medium or a minimal medium with low iron content to induce siderophore synthesis.

  • Cultivation Conditions: Aerobic incubation at 28-30°C with shaking for 48-72 hours.

  • This compound Extraction: The culture supernatant is harvested by centrifugation, and this compound can be extracted using solid-phase extraction (e.g., with Amberlite XAD resins) followed by purification using high-performance liquid chromatography (HPLC).

Plant Growth Promotion Assays
  • Plant Material: Maize (Zea mays) seedlings are commonly used.

  • Growth Conditions: Seedlings can be grown hydroponically or in a sterile soil/sand mixture to control nutrient availability.

  • Treatments:

    • Control (no treatment)

    • P. graminis inoculation

    • Purified this compound (at various concentrations)

    • Iron-deficient and iron-sufficient control groups

  • Parameters to Measure:

    • Biomass: Fresh and dry weight of shoots and roots.

    • Root Architecture: Root length, number of lateral roots, and root surface area.

    • Chlorophyll Content: Measured spectrophotometrically after extraction with acetone or ethanol.

    • Iron Content: Quantified using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).

Plant_Growth_Assay_Workflow Start Start: Maize Seedlings Treatment Apply Treatments (Control, P. graminis, this compound) Start->Treatment Growth Incubate under Controlled Growth Conditions Treatment->Growth Harvest Harvest Plants Growth->Harvest Biomass Measure Biomass (Fresh & Dry Weight) Harvest->Biomass Root_Analysis Analyze Root Architecture Harvest->Root_Analysis Chlorophyll Measure Chlorophyll Content Harvest->Chlorophyll Iron_Content Quantify Iron Content (ICP-MS) Harvest->Iron_Content End End: Data Analysis Biomass->End Root_Analysis->End Chlorophyll->End Iron_Content->End

In Vivo Detection of Nitric Oxide
  • Fluorescent Probe: 4,5-diaminofluorescein diacetate (DAF-2DA) is a cell-permeable dye that fluoresces upon reacting with NO.

  • Procedure:

    • Excise roots from treated and control plants.

    • Incubate the roots in a loading buffer containing DAF-2DA (e.g., 10 µM in HEPES buffer, pH 7.2) for 15-30 minutes in the dark.

    • Wash the roots to remove excess dye.

    • Mount the roots on a microscope slide and visualize using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the DAF-2T fluorophore.

  • Controls: Include a negative control with an NO scavenger (e.g., cPTIO) to confirm the specificity of the fluorescence signal.

Future Directions and Applications

The unique dual functionality of this compound opens up exciting avenues for research and development in agriculture and beyond.

  • Biofertilizers: P. graminis or purified this compound could be developed into novel biofertilizers to improve iron nutrition and overall plant health, particularly in iron-limited soils.

  • Drug Development: The NO-donating properties of the diazeniumdiolate moiety may have applications in human medicine, as NO is a critical signaling molecule in various physiological and pathological processes.

  • Understanding Plant-Microbe Interactions: this compound serves as a fascinating model for dissecting the complex chemical communication between plants and their associated microbes. Further research into the plant's perception and response to this compound will provide deeper insights into the mechanisms of symbiotic relationships.

Conclusion

This compound represents a paradigm shift in our understanding of siderophore function. Its ability to act as both an iron carrier and a nitric oxide donor highlights the sophisticated strategies employed by rhizobacteria to interact with and benefit their host plants. As research in this area continues, a more detailed picture of this compound's role in plant physiology will undoubtedly emerge, paving the way for innovative applications in sustainable agriculture and medicine. This technical guide provides a foundation for researchers to explore the multifaceted nature of this remarkable molecule and its potential to shape the future of plant science and biotechnology.

References

Spectroscopic Characterization of Gramibactin and its Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of the novel siderophore Gramibactin and its coordination complexes with various metals. This compound, a lipodepsipeptide produced by Paraburkholderia graminis, features a unique diazeniumdiolate functional group that plays a crucial role in its high-affinity iron binding.[1][2] Understanding the structural and electronic properties of this compound and its metal-bound forms is essential for elucidating its biological function and exploring its potential applications in drug development, particularly as a vehicle for targeted drug delivery or as an antimicrobial agent.

Core Spectroscopic Techniques and Data

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. The following sections detail the key techniques and summarize the quantitative data obtained.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation patterns of this compound and its complexes. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition.

Table 1: Key Mass Spectrometry Data for this compound and its Derivatives

AnalyteIonization ModeObserved m/zInterpretationReference
Apo-GramibactinESI+835.3779[M+H]⁺[1]
Fe(III)-Gramibactin ComplexESI-886.275[M-3H+Fe]⁻[3]
Ga(III)-Gramibactin ComplexESI--LC-stable metal complex confirmed[1][4]
Apo-Gramibactin PhotoproductESI+773.3[M+H]⁺ after loss of 2NO and 2H⁺[5][6]
¹⁵N-enriched this compound PhotoproductESI+-Mass loss of m/z 64 (2 x ¹⁵NO + 2H⁺)[5][7]
Fe(III)-Gramibactin PhotoproductUPLC-MS842[M-2H+Fe]⁺ after loss of CO₂ and 2H⁺ from β-OH-Asp[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure and connectivity of this compound in solution. A combination of 1D and 2D NMR experiments is used to assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to probe through-bond and through-space correlations.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for the this compound Photoproduct

NucleusChemical Shift (ppm)IsomerReference
¹H6.90New resonance[5]
¹H7.53New resonance[5]
¹³C152.72New resonance[5]
¹³C153.10New resonance[5]

Note: Detailed NMR assignments for apo-Gramibactin and its Ga(III) complex are available in the literature and are crucial for confirming the solution-state structure. Complexation with a diamagnetic metal like Ga(III) is used as a proxy for the paramagnetic Fe(III) complex to obtain sharp NMR signals.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to monitor the electronic transitions within the molecule, which are sensitive to pH and metal coordination. The diazeniumdiolate moiety exhibits a characteristic pH-dependent absorption.

Table 3: UV-Vis Absorption Maxima for this compound and its Complexes

SpeciesConditionλmax (nm)Reference
Apo-GramibactinpH 2226[9]
Apo-GramibactinpH 10248[9]
Fully Protonated this compound [H₄(GBT)]-225[10]
Fe(III)-GramibactinpH 8.0 (phosphate buffer)Broad LMCT bands[11]
Ga(III)-GramibactinpH 8.0 (phosphate buffer)Ligand-centered transitions[11]
Apo-Gramibactin PhotolysispH 8.0 (MOPS buffer)Disappearance of 248 nm band over time[5][6]
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules, including the absolute configuration of the metal center in siderophore complexes.

Table 4: Circular Dichroism Spectroscopy of this compound

SampleKey ObservationReference
Fe(III)-GramibactinAllows for the determination of the absolute configuration at the Fe(III) center.[8][11]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic characterization. The following sections outline the key experimental protocols.

General Sample Preparation
  • Apo-Gramibactin Isolation : this compound is typically isolated from the culture supernatant of Paraburkholderia graminis using solid-phase extraction with Amberlite® XAD resins, followed by high-performance liquid chromatography (HPLC) purification.[1][5]

  • Metal Complex Formation : Fe(III) and Ga(III) complexes are prepared by adding a solution of the corresponding metal salt (e.g., FeCl₃·6H₂O or Ga(acac)₃) to a solution of apo-Gramibactin.[5][8] The stoichiometry and pH are carefully controlled depending on the experiment.

Mass Spectrometry
  • LC-MS/MS : Liquid chromatography-mass spectrometry is performed using a suitable HPLC system coupled to a mass spectrometer. A gradient of solvents, such as water and acetonitrile with a modifier like formic acid, is used to separate the components before they enter the mass spectrometer.[1]

  • HRMS-MS : High-resolution tandem mass spectrometry is used to obtain accurate mass measurements and fragmentation data. Ions of interest are selected and fragmented to elucidate their structure.[1]

NMR Spectroscopy
  • Instrumentation : NMR spectra are acquired on high-field spectrometers (e.g., 500 MHz or 600 MHz) equipped with cryoprobes for enhanced sensitivity.[5]

  • Solvents : Deuterated solvents such as DMSO-d₆ or D₂O are used.[5]

  • Experiments : A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹⁵N HMBC to assign the structure.[5] NOESY experiments are used to determine through-space proximities of protons, which is crucial for defining the 3D structure.[8]

UV-Visible Spectrophotometry
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used to record absorption spectra.[5]

  • Spectrophotometric Titration : To study the pH-dependence of this compound's absorption, spectra are recorded over a range of pH values (e.g., pH 2 to 11).[4][9] The concentration of this compound is kept constant.

  • Photolysis Studies : For photoreactivity experiments, a solution of apo-Gramibactin is irradiated with a UV light source (e.g., 254 nm) in a quartz cuvette, and UV-Vis spectra are recorded at different time intervals to monitor the reaction.[5][6]

Circular Dichroism Spectroscopy
  • Instrumentation : A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light.

  • Sample Preparation : Solutions of apo- and Fe(III)-Gramibactin are prepared in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 8.0) for analysis.[11]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments in the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_isolation Isolation & Purification cluster_characterization Spectroscopic Characterization cluster_complexation Metal Complexation Culture P. graminis Culture Extraction Solid-Phase Extraction Culture->Extraction HPLC HPLC Purification Extraction->HPLC Apo_GBT Apo-Gramibactin HPLC->Apo_GBT MS Mass Spectrometry (HRMS, LC-MS/MS) Apo_GBT->MS NMR NMR Spectroscopy (1D & 2D) Apo_GBT->NMR UV_Vis UV-Vis Spectroscopy Apo_GBT->UV_Vis CD Circular Dichroism Apo_GBT->CD Complex Metal-Gramibactin Complex Apo_GBT->Complex Metal_Salt Metal Salt (e.g., Fe(III), Ga(III)) Metal_Salt->Complex Complex->MS Confirm Complexation Complex->NMR Structural Analysis (Ga(III)) Complex->UV_Vis Binding Studies Complex->CD Stereochemistry (Fe(III))

Caption: Workflow for the isolation and spectroscopic characterization of this compound and its metal complexes.

Photoreactivity_Analysis_Workflow cluster_analysis Analysis of Photoreaction Apo_GBT Apo-Gramibactin Solution UV_Irradiation UV Irradiation (e.g., 254 nm) Apo_GBT->UV_Irradiation Photoproduct Photoproduct Mixture UV_Irradiation->Photoproduct UV_Vis_Monitoring UV-Vis Monitoring (Time-course) UV_Irradiation->UV_Vis_Monitoring Monitor Reaction MS_Analysis Mass Spectrometry (Identify Photoproduct) Photoproduct->MS_Analysis NMR_Analysis NMR Spectroscopy (Structure Elucidation) Photoproduct->NMR_Analysis

Caption: Experimental workflow for the investigation of this compound's photoreactivity.

Conclusion

The spectroscopic characterization of this compound and its metal complexes requires a synergistic application of mass spectrometry, NMR, UV-Vis, and CD spectroscopy. The data obtained from these techniques provide a detailed picture of the molecule's structure, its ability to bind metals, and its chemical reactivity. This in-depth understanding is paramount for researchers in natural product chemistry, microbiology, and drug development who are interested in harnessing the unique properties of this novel siderophore. The photoreactivity of the diazeniumdiolate groups, leading to the release of nitric oxide, suggests that this compound may have additional biological roles beyond iron acquisition, opening up new avenues for research and therapeutic applications.[5][6]

References

The Diazeniumdiolate Ligand System in Gramibactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramibactin, a siderophore produced by the rhizosphere bacterium Paraburkholderia graminis, represents a novel class of iron chelators.[1][2] Its significance lies in an unusual diazeniumdiolate-based ligand system, which plays a crucial role in its high affinity for iron. This technical guide provides an in-depth exploration of the core aspects of the this compound diazeniumdiolate system, including its biosynthesis, iron-binding properties, and unique photoreactivity. The information presented herein is intended to support further research and potential applications in drug development and biotechnology.

The Core Ligand System: Structure and Properties

This compound is a lipodepsipeptide that features two N-nitrosohydroxylamine (diazeniumdiolate) moieties.[1][2] These functional groups are integral to the siderophore's ability to efficiently sequester ferric iron (Fe³⁺). The novel amino acid incorporating this moiety is named graminine.[3]

Iron Coordination and Binding Affinity

The diazeniumdiolate groups are the primary ligands for iron coordination in this compound. Spectroscopic analyses, including proton NMR chemical shifts induced by complexation, have confirmed the participation of these moieties in metal binding.[1][2] this compound exhibits a remarkably high affinity for iron, as evidenced by its formation constant.

ParameterValueReference
logβ for Fe³⁺27.6[1][2]

This high binding affinity underscores this compound's efficacy as a siderophore, enabling bacteria to scavenge iron from their environment. The sequestering ability of this compound towards Fe³⁺ is comparable to that of hydroxamate-type microbial siderophores and significantly higher than that of most phytosiderophores.[4]

Spectroscopic Characteristics

The diazeniumdiolate functional groups in this compound exhibit characteristic spectroscopic signatures. Spectrophotometric titrations have shown a shift in absorption maxima depending on the pH, a typical feature of N-nitrosohydroxylamines.[1]

ConditionλmaxReference
pH 10248 nm[5]
pH 2220 nm[5]

Biosynthesis of the Diazeniumdiolate Moiety

The biosynthesis of this compound and its unique graminine residues is orchestrated by the grb gene cluster.[3][6] This cluster encodes a nonribosomal peptide synthetase (NRPS) machinery and enzymes essential for the formation of the diazeniumdiolate group.

The this compound Biosynthetic Gene Cluster

The grb gene cluster contains genes for the NRPS, transport-related proteins, and enzymes responsible for the synthesis of the graminine precursor.[3][6]

GBC_Biosynthesis cluster_grb grb Gene Cluster cluster_precursors Precursors cluster_products Products grbD grbD Graminine Graminine grbD->Graminine Biosynthesis grbE grbE grbE->Graminine Biosynthesis NRPS NRPS Machinery (grbI, etc.) This compound This compound NRPS->this compound Assembly transporter Transport Proteins L_Arg L-Arginine L_Arg->grbD Substrate L_Arg->grbE Substrate FattyAcid Fatty Acid FattyAcid->NRPS OtherAA Other Amino Acids OtherAA->NRPS Graminine->NRPS Incorporation This compound->transporter Export

Caption: Overview of the this compound biosynthetic pathway.

Precursor of the Diazeniumdiolate Group

Isotopic labeling studies have unequivocally identified L-arginine as the direct precursor for the formation of L-graminine.[5][7] The N-N bond in the diazeniumdiolate moiety is formed between the Nδ and Nω atoms of the guanidinium group of L-arginine.[5][7] The enzymes GrbD and GrbE are essential for this transformation.[6]

Arginine_to_Graminine L_Arginine L-Arginine Intermediate Hydroxylated Intermediates L_Arginine->Intermediate GrbE (Hydroxylation) note1 Guanidinium group is the source of the N-N bond L_Arginine->note1 Graminine L-Graminine (with Diazeniumdiolate) Intermediate->Graminine GrbD (N-N bond formation)

Caption: Biosynthetic conversion of L-arginine to L-graminine.

Photoreactivity of the Diazeniumdiolate System

A remarkable feature of the diazeniumdiolate groups in apo-gramibactin (the iron-free form) is their photoreactivity.[5][7] Upon exposure to UV light, these groups undergo a reaction that results in the loss of nitric oxide (NO) and a proton (H⁺) from each graminine residue.[5][7] This photochemical transformation leads to the formation of E/Z oxime isomers and abolishes the siderophore's ability to chelate iron.[5][7]

Photoreactivity_Workflow cluster_reaction Photochemical Reaction ApoGbt Apo-Gramibactin (with Diazeniumdiolates) UV_light UV Light Photoproduct Photoproduct (E/Z Oxime Isomers) UV_light->Photoproduct Photolysis Released 2 NO + 2 H⁺ Photoproduct->Released Release of LossOfFunction Loss of Fe³⁺ Chelation Photoproduct->LossOfFunction

Caption: Photoreactivity of apo-gramibactin leading to loss of iron chelation.

This photoreactivity suggests a potential dual role for this compound in its natural environment, possibly involving signaling through nitric oxide release in addition to its primary function in iron acquisition.

Experimental Protocols

The characterization of the this compound diazeniumdiolate system has relied on a combination of analytical techniques. Below are summarized methodologies based on published research.

Isolation and Purification of this compound
  • Cultivation: Paraburkholderia graminis is cultured in an appropriate medium, such as MM9 minimal medium.[8] For isotopic labeling studies, the medium is supplemented with stable isotopes like ¹⁵NH₄Cl or ¹³C,¹⁵N-L-arginine.[7][8]

  • Extraction: The culture supernatant is harvested, and the compound of interest is extracted using a solid-phase extraction resin, for instance, Amberlite® XAD-4.[8]

  • Purification: The crude extract is further purified using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) to isolate pure this compound.[1]

Structural Elucidation and Characterization
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) are employed to determine the exact mass and fragmentation pattern of this compound. A characteristic observation in MS/MS spectra is the multiple losses of NO from the parent ion, which is indicative of the diazeniumdiolate moieties.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used for detailed structural analysis. These include ¹H, ¹³C, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹⁵N HMBC.[1][8] ¹⁵N HMBC is particularly crucial for identifying the N-nitrosohydroxylamine functions.[1] Complexation-induced shifts in ¹H NMR spectra upon the addition of a metal ion (e.g., gallium) provide evidence for the metal-binding sites.[1]

Iron-Binding Studies
  • Spectrophotometric Titration: The iron-binding affinity (logβ) is determined by spectrophotometric titration. This involves monitoring the changes in the UV-Vis spectrum of this compound upon the addition of Fe³⁺ at a constant temperature and ionic strength.[4]

  • Ligand Competition: The complexing ability towards Fe³⁺ can be further studied using a ligand-competition method, for example, with EDTA, over a wide pH range.[4]

Photoreactivity Experiments
  • Irradiation: A solution of apo-gramibactin in a suitable buffer is irradiated with a UV light source (e.g., at 254 nm).[5]

  • Monitoring: The reaction is monitored over time by UV-Vis spectroscopy, observing the disappearance of the characteristic diazeniumdiolate absorption peak.[5][9]

  • Product Analysis: The photoproduct is analyzed by UPLC-MS to determine its mass and by NMR to elucidate its structure as a mixture of E/Z oxime isomers.[7]

  • NO Detection: The release of nitric oxide can be confirmed using methods such as the Griess assay.[7]

Conclusion and Future Perspectives

The diazeniumdiolate ligand system in this compound is a fascinating example of chemical innovation in microbial secondary metabolism. Its high affinity for iron, coupled with its unique biosynthetic origin from L-arginine and its intriguing photoreactivity, makes it a subject of significant scientific interest. For drug development professionals, the ability of this system to chelate iron and potentially release nitric oxide opens avenues for the design of novel therapeutic agents. Further research into the enzymatic machinery of graminine biosynthesis could provide new biocatalysts for synthetic chemistry. Understanding the ecological role of this compound's photoreactivity may also reveal new signaling pathways in plant-microbe interactions. This technical guide provides a foundational understanding for researchers aiming to explore these exciting possibilities.

References

Preliminary Studies on Gramibactin's Nitric Oxide Donating Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the nitric oxide (NO) donating properties of Gramibactin, a novel siderophore. The information is compiled from existing scientific literature and is intended to serve as a resource for researchers in the fields of natural product chemistry, plant biology, and drug development.

Introduction to this compound and its Nitric Oxide Donating Properties

This compound is a cyclic lipodepsipeptide siderophore produced by the rhizosphere bacterium Paraburkholderia graminis.[1][2][3] A key structural feature of this compound is the presence of two N-nitroso-hydroxylamine (diazeniumdiolate) moieties, which are responsible for both its iron(III)-chelating and nitric oxide (NO)-donating capabilities.[1][3] This dual functionality makes this compound a molecule of significant interest, particularly in the context of plant growth promotion and as a potential lead compound for the development of novel NO-releasing drugs.

Preliminary studies have confirmed that this compound can release NO through two primary mechanisms:

  • Enzymatic Release: In the presence of plant root extracts and reactive oxygen species (ROS), this compound has been shown to release NO. This process is believed to be mediated by peroxidases found in plant roots.[4]

  • Photochemical Release: Upon exposure to UV light, apo-Gramibactin (the iron-free form) undergoes a photochemical reaction that results in the release of NO.[5]

These NO-donating properties, combined with its role as an iron carrier, position this compound as a unique bifunctional molecule with potential applications in agriculture and medicine.

Mechanisms of Nitric Oxide Release

The release of nitric oxide from this compound is attributed to the chemical reactivity of its diazeniumdiolate functional groups. The following sections detail the proposed mechanisms for both enzymatic and photochemical NO donation.

Proposed Enzymatic Release in Planta

The enzymatic release of NO from this compound in the plant rhizosphere is a key aspect of its biological activity. While the precise enzymatic machinery is still under investigation, a plausible mechanism involves the interaction of this compound with plant-derived peroxidases and reactive oxygen species.

Enzymatic_NO_Release This compound This compound (with Diazeniumdiolate) Intermediate Oxidized Intermediate This compound->Intermediate PlantRoot Plant Root Environment Peroxidases Peroxidases PlantRoot->Peroxidases Contains ROS Reactive Oxygen Species (e.g., H₂O₂) PlantRoot->ROS Contains Peroxidases->Intermediate Catalyzes ROS->Intermediate NO Nitric Oxide (NO) Intermediate->NO Degraded_this compound Degraded this compound Intermediate->Degraded_this compound

Proposed pathway for the enzymatic release of NO from this compound in a plant root environment.
Photochemical Release of Nitric Oxide

Studies have shown that apo-Gramibactin can release nitric oxide upon exposure to UV light.[5] This process involves the photo-induced cleavage of the N-N bond within the diazeniumdiolate moiety, leading to the formation of NO and an oxime product.[5]

Photochemical_NO_Release Apo_this compound Apo-Gramibactin (Diazeniumdiolate) Excited_State Excited State This compound* Apo_this compound->Excited_State UV_Light UV Light (e.g., 254 nm) UV_Light->Excited_State Excites NO Nitric Oxide (NO) Excited_State->NO Cleavage Oxime_Product Oxime Product Excited_State->Oxime_Product Rearrangement

Simplified diagram of the photochemical release of NO from apo-Gramibactin.

Data on Nitric Oxide Release from this compound

Quantitative data on the kinetics and quantum yield of nitric oxide release specifically from this compound are limited in the current literature. However, qualitative and semi-quantitative studies have demonstrated its NO-donating capabilities.

Table 1: Qualitative and Semi-Quantitative Data on Nitric Oxide Release from this compound and Related Compounds

MethodCompound(s)MatrixObservationReference
Fluorescence Microscopy (DAF-2 DA)This compoundCut corn rootsStrong fluorescence observed, indicating NO release in plant tissue.[4]
Fluorescence Spectroscopy (DAN)This compound, Megapolibactin B, PlantaribactinIn vitro with corn root protein extract and H₂O₂Increased fluorescence, confirming NO release.[4]
Mass SpectrometryApo-GramibactinAqueous buffer (pH 8)Successive mass losses of 30 Da upon UV irradiation, consistent with the loss of two NO molecules.[5]
Griess AssayApo-GramibactinAqueous buffer (pH 8)Detection of nitrite after UV photolysis, consistent with NO release and subsequent oxidation.[5]

Table 2: Illustrative Quantitative Data for a Typical Diazeniumdiolate NO Donor (for comparative purposes)

ParameterValueConditions
Half-life (t½) of NO releaseSeconds to hourspH, temperature, and solvent dependent
NO release per mole of donorUp to 2 molesDependent on the specific diazeniumdiolate structure
Quantum Yield (Φ)Varies with wavelength and solvent-

Note: The data in Table 2 are generalized for diazeniumdiolate compounds and are provided for illustrative purposes. Specific quantitative data for this compound are not yet available.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the nitric oxide donating properties of this compound.

Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite (NO₂⁻).[6][7]

Griess_Assay_Workflow cluster_prep Sample and Standard Preparation cluster_reaction Griess Reaction cluster_measurement Measurement and Analysis Sample_Prep Prepare experimental samples (e.g., plant extract treated with this compound) Add_Sulfanilamide Add Sulfanilamide solution to samples and standards Sample_Prep->Add_Sulfanilamide Standard_Curve Prepare nitrite standard curve (e.g., 0-100 µM sodium nitrite) Standard_Curve->Add_Sulfanilamide Incubate1 Incubate for 5-10 minutes at room temperature (in dark) Add_Sulfanilamide->Incubate1 Add_NED Add N-(1-naphthyl)ethylenediamine (NED) solution Incubate1->Add_NED Incubate2 Incubate for 5-10 minutes at room temperature (in dark) Add_NED->Incubate2 Measure_Absorbance Measure absorbance at ~540 nm using a spectrophotometer Incubate2->Measure_Absorbance Calculate_Concentration Calculate nitrite concentration from the standard curve Measure_Absorbance->Calculate_Concentration

Workflow for the Griess assay to determine nitrite concentration.

Protocol:

  • Reagent Preparation:

    • Sulfanilamide Solution: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • NED Solution: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in the same buffer as the samples.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the nitrite standard in the appropriate buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Assay Procedure:

    • To 50 µL of each sample and standard in a 96-well plate, add 50 µL of the Sulfanilamide Solution.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED Solution to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Fluorometric Quantification of Nitric Oxide using 2,3-Diaminonaphthalene (DAN)

The DAN assay is a highly sensitive fluorometric method for detecting NO. It is based on the reaction of NO with DAN in an acidic environment to form the fluorescent product 2,3-naphthotriazole (NAT).[8][9][10]

DAN_Assay_Workflow cluster_prep_dan Sample and Reagent Preparation cluster_reaction_dan Derivatization Reaction cluster_measurement_dan Measurement and Analysis Sample_Prep_DAN Prepare samples and nitrite standards Mix_Reagents Mix sample/standard with DAN solution Sample_Prep_DAN->Mix_Reagents DAN_Solution Prepare fresh DAN solution (e.g., 2 mg/mL in 0.62 M HCl) DAN_Solution->Mix_Reagents Incubate_DAN Incubate for 10 minutes at room temperature (in dark) Mix_Reagents->Incubate_DAN Stop_Reaction Stop reaction by adding NaOH Incubate_DAN->Stop_Reaction Measure_Fluorescence Measure fluorescence (Ex: ~365 nm, Em: ~450 nm) Stop_Reaction->Measure_Fluorescence Calculate_Concentration_DAN Calculate nitrite concentration from the standard curve Measure_Fluorescence->Calculate_Concentration_DAN DAF_FM_Workflow cluster_prep_daf Plant and Reagent Preparation cluster_loading_treatment Loading and Treatment cluster_imaging Imaging and Analysis Plant_Material Prepare plant material (e.g., seedlings, root sections) Load_Dye Incubate plant material with DAF-FM diacetate solution (e.g., 20-30 min in dark) Plant_Material->Load_Dye DAF_FM_Solution Prepare DAF-FM diacetate loading solution (e.g., 10 µM in buffer) DAF_FM_Solution->Load_Dye Wash_Excess Wash with buffer to remove excess dye Load_Dye->Wash_Excess Treat_this compound Treat with this compound or control solutions Wash_Excess->Treat_this compound Microscopy Image with a fluorescence or confocal microscope (Ex: ~495 nm, Em: ~515 nm) Treat_this compound->Microscopy Analyze_Images Analyze fluorescence intensity and localization Microscopy->Analyze_Images NO_Signaling_Pathway cluster_cellular_targets Cellular Targets and Modifications cluster_downstream_effects Downstream Effects cluster_physiological_responses Physiological Responses Gramibactin_NO This compound-derived NO sGC Soluble Guanylyl Cyclase (sGC)-like? Gramibactin_NO->sGC Protein_Thiols Protein Thiols Gramibactin_NO->Protein_Thiols MAPK_Cascade MAPK Cascade Gramibactin_NO->MAPK_Cascade cGMP cGMP sGC->cGMP S_Nitrosylation S-Nitrosylation of Proteins Protein_Thiols->S_Nitrosylation Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression cGMP->Gene_Expression S_Nitrosylation->Gene_Expression Hormone_Signaling Modulation of Hormone Signaling (e.g., Auxin, ABA) Gene_Expression->Hormone_Signaling Iron_Homeostasis Iron Homeostasis Gene_Expression->Iron_Homeostasis Stress_Response Stress Response Gene_Expression->Stress_Response Root_Development Root Development Hormone_Signaling->Root_Development

References

Gramibactin's Role in Bacteria-Host Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gramibactin, a novel siderophore produced by the rhizosphere bacterium Paraburkholderia graminis, represents a significant advancement in our understanding of microbial iron acquisition and its interplay with host organisms. This lipodepsipeptide is distinguished by its unique iron-chelating moieties, diazeniumdiolates, which confer a high affinity for ferric iron. Beyond its primary role in iron sequestration, this compound exhibits a dual functionality as a nitric oxide (NO) donor, a key signaling molecule in plant physiology. This technical guide provides a comprehensive overview of this compound's function, physicochemical properties, and the experimental methodologies used for its characterization. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in microbiology, plant science, and drug development exploring the potential applications of this remarkable natural product.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various metabolic processes. However, its bioavailability in the environment is often limited. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the production of siderophores—small, high-affinity iron-chelating molecules.

This compound, isolated from Paraburkholderia graminis, a bacterium associated with the roots of cereals like maize and wheat, is a recently discovered siderophore with a unique structural feature. Unlike common siderophores that utilize hydroxamate or catecholate groups, this compound employs N-nitrosohydroxylamine (diazeniumdiolate) moieties to efficiently bind iron.[1][2] This novel mechanism, coupled with its ability to deliver iron to host plants and release nitric oxide, positions this compound as a molecule of significant interest for its potential applications in agriculture and medicine.

Physicochemical Properties and Iron Chelation

This compound is a cyclic lipodepsipeptide.[2] Its structure and iron-binding properties have been characterized using a variety of spectroscopic and potentiometric techniques.

Quantitative Data on this compound

The following table summarizes key quantitative data related to this compound and its interaction with iron.

ParameterValueMethodReference
Molecular Mass [M+H]⁺ 835.3779 m/zHigh-Resolution Mass Spectrometry (HRMS)[3]
Iron Complex [M-2H+Fe]⁺ 888.3 m/zMass Spectrometry (MS)[4]
Iron Binding Constant (logβ) 27.6Potentiometry[1][5]
Stability Constant (log β₁₁₀) of [Fe(GBT)]⁻ 27.56 ± 0.09Potentiometric and Spectrophotometric Titration[6]
Stability Constant (log β₁₁₋₂) of [Fe(GBT)(OH)₂]³⁻ 6.49 ± 0.09Potentiometric and Spectrophotometric Titration[6]
Absorption Maximum of [Fe(GBT)]⁻ 343 nmUV/Vis Spectrophotometry[6]
Molar Absorptivity (ε) of [Fe(GBT)]⁻ at 343 nm ~312 M⁻¹cm⁻¹UV/Vis Spectrophotometry[6]

Dual Functionality: Iron Carrier and Nitric Oxide Donor

This compound's significance extends beyond simple iron transport. The diazeniumdiolate functional groups are not only crucial for iron chelation but also enable the molecule to act as a nitric oxide (NO) donor.[2][7]

Iron Acquisition and Delivery to Host Plants

Paraburkholderia graminis secretes this compound into the rhizosphere, where it scavenges insoluble ferric iron (Fe³⁺). The resulting stable iron-Gramibactin complex can then be taken up by the host plant. Studies have shown that the application of the Fe-Gramibactin complex to maize plants leads to a significant increase in chlorophyll content, indicating enhanced iron nutrition.[2]

Nitric Oxide Release

The diazeniumdiolate moieties of this compound can release nitric oxide, a vital signaling molecule in plants that regulates various processes, including growth, development, and stress responses.[2][7] This NO-donating capability suggests a more complex symbiotic relationship between P. graminis and its host plant, where the bacterium may not only provide essential iron but also modulate plant physiology through NO signaling.

Biosynthesis of this compound

The genetic blueprint for this compound biosynthesis is encoded in the grb gene cluster.[3][6] This cluster contains genes for a non-ribosomal peptide synthetase (NRPS) machinery, which is responsible for the assembly of the peptide backbone, as well as genes involved in the synthesis of the novel amino acid graminine, which contains the diazeniumdiolate group.[3][7]

GBT_Biosynthesis cluster_grb grb Gene Cluster grb_genes NRPS Machinery and Accessory Enzymes This compound This compound grb_genes->this compound Assembly precursors Fatty Acid Amino Acid Precursors precursors->grb_genes Substrates

Caption: Biosynthesis of this compound from precursor molecules by the NRPS machinery encoded in the grb gene cluster.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Cultivation of Paraburkholderia graminis for this compound Production

Objective: To culture P. graminis under conditions that induce this compound production.

Materials:

  • Paraburkholderia graminis (e.g., DSM 17151)[8]

  • Luria-Bertani (LB) agar and broth

  • Iron-deficient minimal medium

  • Incubator shaker

Procedure:

  • Streak P. graminis on LB agar plates and incubate at 30°C until single colonies appear.

  • Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking (180 rpm).

  • Use the overnight culture to inoculate an iron-deficient minimal medium at a 1:100 dilution.

  • Incubate the culture at 30°C with shaking (180 rpm) for 48-72 hours.

  • Monitor this compound production using the Chrome Azurol S (CAS) assay or by LC-MS analysis of the culture supernatant.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Materials:

  • Culture supernatant from P. graminis

  • Amberlite XAD-16 resin

  • Methanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Add Amberlite XAD-16 resin to the cell-free supernatant and stir overnight at 4°C.

  • Collect the resin by filtration and wash with distilled water.

  • Elute this compound from the resin using methanol.

  • Concentrate the methanolic eluate using a rotary evaporator.

  • Further purify the crude extract by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient.

GBT_Purification culture P. graminis Culture centrifugation Centrifugation culture->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant xad16 XAD-16 Resin Adsorption supernatant->xad16 elution Methanol Elution xad16->elution concentration Rotary Evaporation elution->concentration hplc RP-HPLC Purification concentration->hplc pure_gbt Pure this compound hplc->pure_gbt

Caption: Experimental workflow for the extraction and purification of this compound.

Spectrophotometric Titration for Iron Binding Analysis

Objective: To determine the stoichiometry and stability of the iron-Gramibactin complex.

Materials:

  • Purified this compound

  • FeCl₃ solution of known concentration

  • pH meter

  • UV-Vis spectrophotometer

  • Buffer solutions of various pH values

Procedure:

  • Prepare a solution of this compound of known concentration in a suitable buffer.

  • Record the initial UV-Vis spectrum of the apo-siderophore.

  • Incrementally add aliquots of the FeCl₃ solution to the this compound solution.

  • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Monitor the changes in absorbance at the characteristic wavelength for the iron-Gramibactin complex (around 343 nm).[6]

  • Plot the change in absorbance against the molar ratio of iron to this compound to determine the stoichiometry of the complex.

  • Repeat the titration at different pH values to determine the pH-dependent stability of the complex.

Nitric Oxide Release Assay

Objective: To quantify the release of nitric oxide from this compound.

Materials:

  • Purified this compound

  • Griess Reagent system

  • Nitrate reductase

  • Microplate reader

Procedure:

  • Prepare solutions of this compound at various concentrations.

  • Incubate the this compound solutions under conditions that may trigger NO release (e.g., exposure to light).

  • At different time points, take aliquots of the solutions.

  • To measure total NO (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase.

  • Add Griess Reagent to the samples, which reacts with nitrite to form a colored azo compound.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of NO released by comparing the absorbance to a standard curve of sodium nitrite.

NO_Release_Assay gbt_solution This compound Solution incubation Incubation (e.g., light exposure) gbt_solution->incubation sampling Aliquoting incubation->sampling nitrate_reduction Nitrate Reductase Treatment sampling->nitrate_reduction griess_reagent Griess Reagent Addition nitrate_reduction->griess_reagent absorbance Absorbance Measurement (540 nm) griess_reagent->absorbance quantification Quantification vs. Standard Curve absorbance->quantification

Caption: Workflow for the quantification of nitric oxide release from this compound using the Griess assay.

Signaling Pathways and Logical Relationships

The interaction of this compound with its bacterial producer and the host plant involves a series of recognition and transport steps.

GBT_Host_Interaction cluster_bacterium Paraburkholderia graminis cluster_rhizosphere Rhizosphere cluster_plant Host Plant bacterium Bacterial Cell gbt Apo-Gramibactin bacterium->gbt Secretion receptor_b Bacterial Receptor receptor_b->bacterium Iron Release gbt_fe Fe(III)-Gramibactin Complex gbt_fe->receptor_b Uptake receptor_p Plant Transporter gbt_fe->receptor_p Uptake gbt->gbt_fe Fe(III) Chelation fe3 Fe(III) fe3->gbt_fe plant Plant Root Cell receptor_p->plant Iron Utilization NO Signaling

Caption: Signaling pathway of this compound-mediated iron acquisition and its interaction with the host plant.

Conclusion and Future Directions

This compound stands out as a multifunctional siderophore with significant potential. Its unique iron-chelating mechanism and its ability to act as an NO donor open up new avenues for research in plant-microbe interactions and the development of novel biofertilizers and plant growth promoters. For drug development professionals, the unique biosynthesis pathway and iron transport mechanism of this compound could be targets for the development of new antimicrobial agents against pathogenic bacteria that utilize similar systems. Further research is warranted to fully elucidate the molecular details of this compound transport into plant cells, the regulation of its biosynthesis, and the full spectrum of its physiological effects on host plants.

References

Methodological & Application

protocol for Gramibactin isolation and purification from bacterial culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Gramibactin Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel siderophore produced by the rhizosphere bacterium Paraburkholderia graminis. Its unique structure, featuring two N-nitrosohydroxylamine (diazeniumdiolate) moieties, confers potent iron-chelating properties and potential as a nitric oxide (NO) donor, making it a molecule of significant interest for agricultural and therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, enabling researchers to obtain high-purity material for further investigation. The methodology covers bacterial fermentation, solid-phase extraction, and high-performance liquid chromatography (HPLC) purification.

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. This compound, produced by Paraburkholderia graminis, is a lipodepsipeptide siderophore with a distinctive structure that includes the non-proteinogenic amino acid graminine, which contains a C-type diazeniumdiolate ligand.[1] This functional group is crucial for its high affinity for Fe(III) (logβ = 27.6) and is also photoreactive, suggesting a broader ecological role.[2][3] The biosynthesis of graminine has been shown to derive from L-arginine.[1] Given its iron-chelating and potential NO-donating capabilities, this compound holds promise for applications in agriculture as a biofertilizer and in medicine. This protocol details a reproducible method for obtaining pure this compound for such research and development endeavors.

Experimental Protocols

Bacterial Culture and Fermentation

This section describes the cultivation of Paraburkholderia graminis for the production of this compound.

Materials:

  • Paraburkholderia graminis DSM 17151

  • MM9 minimal medium

  • Orbital shaker

  • Spectrophotometer

  • Chrome Azurol S (CAS) assay reagents

Protocol:

  • Inoculate a starter culture of P. graminis DSM 17151 in MM9 medium and grow overnight at 30°C with shaking at 180 rpm.

  • Use the starter culture to inoculate a larger volume of MM9 medium for scaled-up fermentation.

  • Incubate the production culture at 30°C with orbital shaking at 180 rpm.[4][5][6][7]

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Periodically test for siderophore production using the Fe(III)-chrome azurol (CAS) assay. A positive response is indicated by a color change.

  • Harvest the culture in the late logarithmic phase of growth when a positive CAS assay response is observed.[4][5][6][7]

Extraction of Crude this compound

This protocol outlines the solid-phase extraction method to isolate crude this compound from the culture supernatant.

Materials:

  • Centrifuge with appropriate rotors (e.g., SLA-3000 rotor, Thermo Scientific)

  • Amberlite® XAD-4 resin

  • Methanol (MeOH)

  • Milli-Q water

  • Rotary evaporator

Protocol:

  • Centrifuge the bacterial culture at 6000 rpm for 30 minutes at 4°C to pellet the cells.[4][5][6][7]

  • Decant the supernatant, which contains the secreted this compound.

  • Prepare the Amberlite® XAD-4 resin by washing it with methanol followed by equilibration with Milli-Q water.[4][5][6][7]

  • Add 100 g of the prepared XAD-4 resin per liter of supernatant and shake the mixture at 120 rpm for 4 hours to allow for the adsorption of this compound to the resin.[4][5][6][7]

  • Filter the mixture to separate the resin from the supernatant.

  • Wash the resin with 0.5 L of Milli-Q water to remove salts and other hydrophilic impurities.[4][5][6][7]

  • Elute the adsorbed organic molecules, including this compound, from the resin with 80% aqueous methanol.[4][5][6][7]

  • Concentrate the eluent under vacuum using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.[4][5][6][7]

Purification of this compound by HPLC

This section details the final purification step using semi-preparative High-Performance Liquid Chromatography.

Materials:

  • Semi-preparative HPLC system

  • YMC C18-AQ column (20 x 250 mm) or equivalent

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Fraction collector

Protocol:

  • Dissolve the crude extract in a minimal volume of the initial mobile phase.

  • Purify the crude extract using a semi-preparative YMC C18-AQ column.[4][5][6][7]

  • Employ a linear gradient of 20% to 80% methanol in water, with both solvents containing 0.05% trifluoroacetic acid, over a 40-minute run time.[4][5][6][7]

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 248 nm) and collect fractions corresponding to the this compound peak.

  • Combine the pure fractions and concentrate them to yield purified this compound. A typical yield is approximately 20 mg from a 1 L culture.[4][5][6][7]

Data Presentation

Table 1: Summary of this compound Isolation and Purification Parameters
ParameterValue/ConditionReference
Bacterial Strain Paraburkholderia graminis DSM 17151[7]
Culture Temperature 30°C[4][5][6][7]
Shaking Speed 180 rpm[4][5][6][7]
Harvest Phase Late logarithmic[4][5][6][7]
Extraction Resin Amberlite® XAD-4[4][5][6][7]
Elution Solvent 80% aqueous Methanol[4][5][6][7]
HPLC Column YMC C18-AQ (20 x 250 mm)[4][5][6][7]
HPLC Mobile Phase A Water + 0.05% TFA[4][5][6][7]
HPLC Mobile Phase B Methanol + 0.05% TFA[4][5][6][7]
HPLC Gradient 20% - 80% B over 40 min[4][5][6][7]
Approximate Yield 20 mg/L[4][5][6][7]
Table 2: Mass Spectrometric Data for this compound
Speciesm/z (observed)Formulam/z (calculated)IonReference
Apo-Gramibactin835.3793C35H59N9O14835.3792[M+H]+[8]
Fe(III)-Gramibactin888.2910C35H56FeN9O14888.2907[M-3H+Fe]+[8]

Visualization

Experimental Workflow for this compound Isolation and Purification

Gramibactin_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Crude Extraction cluster_purification HPLC Purification Culture P. graminis Culture (30°C, 180 rpm) Harvest Harvest at Late Log Phase (CAS Assay Positive) Culture->Harvest Centrifugation Centrifugation (6000 rpm, 30 min, 4°C) Harvest->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant XAD4_Binding Amberlite XAD-4 Resin Binding (4h, 120 rpm) Supernatant->XAD4_Binding Wash Wash Resin (Milli-Q Water) XAD4_Binding->Wash Elution Elute with 80% Methanol Wash->Elution Concentration Concentrate Eluent (Crude Extract) Elution->Concentration HPLC Semi-preparative HPLC (C18-AQ Column) Concentration->HPLC Gradient Gradient: 20-80% MeOH (0.05% TFA) HPLC->Gradient Collection Fraction Collection Gradient->Collection Pure_this compound Pure this compound Collection->Pure_this compound

Caption: Workflow for this compound Isolation and Purification.

Characterization of Purified this compound

Purified this compound can be characterized using standard analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition of both the apo-siderophore and its iron complex.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are essential for the complete structural elucidation of this compound.[7][8]

Conclusion

The protocol described herein provides a robust and reproducible method for the isolation and purification of this compound from Paraburkholderia graminis. This enables the production of high-purity material necessary for detailed structural and functional studies, as well as for the exploration of its potential applications in various fields. The provided workflow, data tables, and protocols are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

References

Application Notes and Protocols for the Laboratory Production of Gramibactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Gramibactin is a novel siderophore produced by Paraburkholderia graminis with a unique lipodepsipeptide structure featuring two C-type diazeniumdiolate-containing amino acid residues, termed graminine. Its potent iron-chelating properties and potential role in plant-microbe interactions make it a molecule of significant interest. To date, a total chemical synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy for the laboratory production of this compound, based on established methodologies in peptide and natural product synthesis. The protocols provided are hypothetical and intended to serve as a foundational guide for researchers aiming to achieve the first total synthesis of this complex molecule.

Proposed Retrosynthetic Analysis of this compound

The proposed synthetic approach for this compound is a convergent strategy centered around the solid-phase synthesis of the peptide backbone, followed by macrocyclization and final deprotection. The key challenges in this synthesis are the stereoselective synthesis of the non-proteinogenic amino acids, particularly D-graminine, and the efficient formation of the macrocyclic ester and amide bonds.

Gramibactin_Retrosynthesis synthesis_target This compound linear_precursor Linear Lipodepsipeptide Precursor synthesis_target->linear_precursor  Macrocyclization  & Deprotection fragments Protected Amino Acids (D-Graminine, D-allo-Thr, L-Thr, Gly, D-threo-β-OH-Asp) + Fatty Acid linear_precursor->fragments  Solid-Phase Peptide  Synthesis (SPPS) graminine_synthon Protected D-Graminine Synthon fragments->graminine_synthon  Key Building Block arginine_derivative Protected L-Arginine Derivative graminine_synthon->arginine_derivative  Multi-step Synthesis  (Hypothetical)

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Monomers

Proposed Synthesis of Protected D-Graminine

The synthesis of the D-graminine monomer is the most challenging aspect of the proposed route. As its chemical synthesis has not been reported, we propose a pathway starting from a suitably protected L-arginine derivative, leveraging its biosynthetic precedence. This route involves the formation of the N-nitrosohydroxylamine (diazeniumdiolate) moiety.

Protocol 2.1: Hypothetical Synthesis of Fmoc-D-Graminine(P)-OH (P = Protecting Group)

  • Starting Material: Commercially available Boc-L-Arginine.

  • Hydroxylation and Nitrosation: A multi-step enzymatic or chemical process to convert the guanidinium group into the diazeniumdiolate. A potential chemical approach involves oxidative cleavage of the guanidinium group followed by controlled nitrosation.

  • Protection of Diazeniumdiolate: The resulting diazeniumdiolate is a charged species and may require protection, for instance, by alkylation to form a more stable derivative for subsequent peptide coupling steps. A benzyl or other easily cleavable group could be suitable.

  • Stereochemical Inversion: Inversion of the stereocenter from L to D configuration could be achieved via a Mitsunobu reaction on the alpha-hydroxyl group, which can be introduced from the corresponding alpha-amino group.

  • Fmoc Protection: The final step would be the protection of the alpha-amino group with an Fmoc group to make it suitable for solid-phase peptide synthesis.

Synthesis of Protected D-threo-β-Hydroxyaspartic Acid

The synthesis of β-hydroxyaspartic acid has been reported in the literature. A stereoselective synthesis is crucial for the total synthesis of this compound.

Protocol 2.2: Synthesis of Fmoc-D-threo-β-Hydroxyaspartic Acid(OtBu)-OH

This protocol is adapted from known literature procedures for the synthesis of β-hydroxyaspartic acid derivatives.

  • Starting Material: Commercially available D-aspartic acid.

  • Formation of an Enolate: The protected aspartic acid is converted to its enolate.

  • Stereoselective Hydroxylation: The enolate is hydroxylated using an electrophilic oxygen source, such as a peroxide in the presence of a chiral auxiliary to control the stereochemistry at the β-carbon.

  • Protection of the Hydroxyl and Carboxyl Groups: The hydroxyl group can be protected with a tert-butyl group, and the side-chain carboxyl group can also be protected as a tert-butyl ester.

  • Fmoc Protection: The α-amino group is protected with Fmoc-OSu.

Solid-Phase Synthesis of the Linear Lipodepsipeptide

A standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy is proposed for the assembly of the linear precursor.

SPPS_Workflow start_node Start with Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start_node->deprotection1 coupling1 Couple Fmoc-D-Graminine(P)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-D-allo-Thr(tBu)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Gly-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-L-Thr(tBu)-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-D-threo-β-OH-Asp(OtBu)-OH deprotection5->coupling5 deprotection6 Fmoc Deprotection coupling5->deprotection6 coupling6 Couple Fatty Acid deprotection6->coupling6 cleavage Cleavage from Resin (TFA cocktail) coupling6->cleavage product Linear Lipodepsipeptide cleavage->product

Caption: Proposed SPPS workflow for the linear precursor.

Protocol 3.1: SPPS of Linear this compound Precursor

  • Resin: Rink Amide resin.

  • Fmoc Deprotection: 20% piperidine in DMF.

  • Amino Acid Coupling: 4 equivalents of Fmoc-protected amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Coupling time: 2 hours.

  • Coupling Sequence:

    • Fmoc-D-Graminine(P)-OH

    • Fmoc-D-allo-Thr(tBu)-OH

    • Fmoc-Gly-OH

    • Fmoc-L-Thr(tBu)-OH

    • Fmoc-D-threo-β-OH-Asp(OtBu)-OH

  • Fatty Acid Coupling: Coupling of the N-terminal fatty acid (e.g., myristic acid) using the same coupling conditions.

  • Cleavage and Deprotection: The peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Macrocyclization

The linear precursor will be cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Protocol 4.1: Macrocyclization of the Linear Precursor

  • Dissolution: The crude linear peptide is dissolved in a large volume of DMF.

  • Cyclization Reagent: A coupling agent such as HATU or PyBOP is added, along with a non-nucleophilic base like DIPEA.

  • Reaction Monitoring: The reaction is monitored by LC-MS until the linear precursor is consumed.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude cyclic peptide is purified by reverse-phase HPLC.

Final Deprotection

If a protecting group was used for the diazeniumdiolate moiety, a final deprotection step will be necessary. The choice of deprotection conditions will depend on the protecting group (P) used. For a benzyl group, hydrogenolysis would be appropriate.

Protocol 5.1: Final Deprotection of the Diazeniumdiolate

  • Reaction Setup: The protected cyclic this compound is dissolved in a suitable solvent (e.g., methanol).

  • Catalyst: Palladium on carbon (10%) is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by LC-MS).

  • Purification: The catalyst is removed by filtration, and the final product is purified by reverse-phase HPLC.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields and analytical data for the key steps in the proposed synthesis.

StepStarting MaterialProductExpected Yield (%)Analytical MethodExpected M/z [M+H]⁺
Monomer Synthesis (Graminine)Boc-L-Arginine derivativeFmoc-D-Graminine(P)-OH10-20LC-MS, NMR(Varies with P)
Monomer Synthesis (β-OH-Asp)D-Aspartic acid derivativeFmoc-D-threo-β-OH-Asp(OtBu)-OH40-60LC-MS, NMR514.2
SPPSRink Amide ResinLinear Lipodepsipeptide Precursor30-50LC-MS853.5 (deprotected)
MacrocyclizationLinear Lipodepsipeptide PrecursorProtected Cyclic this compound20-40LC-MS(Varies with P)
Final DeprotectionProtected Cyclic this compoundThis compound70-90LC-MS, NMR, HRMS835.4

Signaling Pathway Context

This compound is a siderophore, a class of molecules involved in iron acquisition. The signaling pathways related to siderophore activity primarily involve iron homeostasis and transport.

Siderophore_Signaling cluster_extracellular Extracellular cluster_membrane Membrane cluster_intracellular Intracellular extracellular Extracellular Space cell_membrane Bacterial Cell Membrane intracellular Intracellular Space This compound This compound fe_this compound Fe³⁺-Gramibactin Complex This compound->fe_this compound Chelation fe3 Fe³⁺ (insoluble) fe3->fe_this compound receptor Outer Membrane Receptor fe_this compound->receptor Binding transport Transport into Periplasm receptor->transport release Iron Release (Reduction to Fe²⁺) transport->release fe2 Fe²⁺ (soluble) release->fe2 metabolism Cellular Metabolism fe2->metabolism

Caption: Simplified iron uptake pathway mediated by this compound.

Disclaimer: The synthetic protocols and data presented herein are hypothetical and based on established chemical principles. Experimental validation is required to determine the feasibility and optimal conditions for the synthesis of this compound. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when attempting these or any other chemical syntheses.

Application Notes and Protocols for Determining the Iron-Chelating Efficiency of Gramibactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the iron-chelating efficiency of Gramibactin, a novel siderophore produced by Paraburkholderia graminis. The protocols outlined herein are designed to deliver robust and reproducible data for researchers in microbiology, biochemistry, and drug development.

This compound is a lipodepsipeptide siderophore that employs an unusual N-nitrosohydroxylamine (diazeniumdiolate) moiety for high-affinity iron binding.[1][2] Its significant iron-binding capacity, with a reported logβ value of 27.6, makes it a person of interest for various applications, including potential therapeutic interventions for iron overload diseases and as a bio-inspired chelator.[1][2][3]

Overview of Experimental Design

The following protocols describe a tiered approach to characterizing this compound's iron-chelating efficiency, moving from qualitative screening to quantitative determination of its binding affinity and kinetics.

Experimental Workflow Diagram

experimental_workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis qual_cas_agar CAS Agar Assay (Plate-based) quant_cas_liquid Liquid CAS Assay (Spectrophotometric) qual_cas_agar->quant_cas_liquid Initial Screening spec_titration Spectrophotometric Titration quant_cas_liquid->spec_titration Quantification pot_titration Potentiometric Titration spec_titration->pot_titration Detailed Characterization mass_spec Mass Spectrometry pot_titration->mass_spec Structural Confirmation

Caption: Experimental workflow for this compound iron-chelation analysis.

Qualitative Assessment of Iron Chelation

Chrome Azurol S (CAS) Agar Assay

The CAS agar assay is a widely used method for the visual detection of siderophore production.[4][5][6] It relies on the principle that a strong iron chelator, like this compound, will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow around the area of application.[4][6]

Protocol:

  • Preparation of CAS Agar Plates:

    • Prepare the CAS indicator solution as described by Schwyn and Neilands (1987).[7][8] This involves creating a complex of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.[4][7]

    • Ensure all glassware is acid-washed to eliminate trace iron contamination.[9]

    • Autoclave the agar medium and the CAS solution separately and mix them once cooled to approximately 50°C.[9]

    • Pour the final blue-colored agar into sterile petri dishes.

  • Sample Application:

    • Spot a known concentration of purified this compound solution onto the center of a CAS agar plate.

    • As a positive control, use a known siderophore producer or a solution of a well-characterized siderophore like Desferal (deferoxamine).

    • Use the solvent used to dissolve this compound as a negative control.

  • Incubation and Observation:

    • Incubate the plates at a suitable temperature (e.g., 28-30°C) for 24-48 hours.[9]

    • Observe the plates for the formation of an orange or yellow halo around the point of this compound application. The diameter of the halo is indicative of the iron-chelating activity.

Data Presentation:

Table 1: Qualitative CAS Agar Assay Results

SampleConcentrationHalo Diameter (mm)Observation
This compound1 mg/mL[Insert Value]Orange halo observed
Desferal (Positive Control)1 mg/mL[Insert Value]Orange halo observed
Solvent (Negative Control)N/A0No color change

Quantitative Analysis of Iron Chelation

Liquid Chrome Azurol S (CAS) Assay

The liquid CAS assay provides a quantitative measure of siderophore activity by spectrophotometrically determining the decrease in absorbance of the CAS-iron complex.[4][5]

Protocol:

  • Preparation of CAS Assay Solution:

    • Prepare the CAS assay solution as per the established protocols.[10][11][12]

  • Assay Procedure:

    • In a microplate well or a cuvette, mix the CAS assay solution with a known concentration of this compound.

    • Incubate the mixture at room temperature for a defined period (e.g., 20-30 minutes) to allow for the iron chelation reaction to occur.

    • Measure the absorbance of the solution at 630 nm using a spectrophotometer or a microplate reader.[5][13]

    • A decrease in absorbance compared to a control without this compound indicates iron chelation.

  • Quantification:

    • Siderophore units can be calculated using the formula: Siderophore units (%) = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution without siderophore) and As is the absorbance of the sample.[5]

    • A standard curve can be generated using a known iron chelator like deferoxamine to quantify the chelating efficiency of this compound in terms of deferoxamine equivalents.

Data Presentation:

Table 2: Quantitative Liquid CAS Assay Results for this compound

This compound Concentration (µM)Absorbance at 630 nm% Siderophore Units
0 (Control)[Insert Value]0
10[Insert Value][Calculate Value]
50[Insert Value][Calculate Value]
100[Insert Value][Calculate Value]
Spectrophotometric Titration

This method is used to determine the stability constant (logβ) of the this compound-iron complex by monitoring changes in the UV-visible spectrum upon addition of iron to a solution of this compound at a constant pH.[3][14]

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified this compound of a known concentration in a suitable buffer (e.g., HEPES, MOPS) at a specific pH.

    • Prepare a stock solution of FeCl₃ of a known concentration.

  • Titration:

    • Record the initial UV-visible spectrum of the this compound solution.

    • Incrementally add small aliquots of the FeCl₃ solution to the this compound solution.

    • After each addition, allow the solution to equilibrate and then record the UV-visible spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at the wavelength corresponding to the formation of the this compound-Fe(III) complex.

    • The data can be analyzed using specialized software to calculate the stoichiometry and the stability constant of the complex. Previous studies have shown that this compound forms a 1:1 complex with Fe(III).[14][15]

Data Presentation:

Table 3: Spectrophotometric Titration Data for this compound

[Fe³⁺] / [this compound] RatioAbsorbance at λmax
0[Insert Value]
0.2[Insert Value]
0.4[Insert Value]
0.6[Insert Value]
0.8[Insert Value]
1.0[Insert Value]
1.2[Insert Value]

Advanced Characterization

Potentiometric Titration

Potentiometric titrations can be used to determine the protonation constants of this compound and the stability constants of its iron complexes over a range of pH values.[14][16]

Protocol:

  • Titration Setup:

    • A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of Fe(III) ions.

    • The pH of the solution is monitored using a calibrated pH electrode.

  • Data Analysis:

    • The titration curves (pH vs. volume of titrant added) are analyzed to determine the pKa values of the ligand and the stability constants of the metal complexes.[16]

Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the formation and determine the stoichiometry of the this compound-iron complex.[3][14]

Protocol:

  • Sample Preparation:

    • Prepare a solution containing both this compound and FeCl₃.

  • Analysis:

    • Inject the sample into a high-resolution mass spectrometer (e.g., LC-HRESIMS).[14]

    • Analyze the resulting mass spectrum for the presence of a peak corresponding to the mass of the [Fe(this compound)]⁻ complex.[14]

Signaling Pathways and Logical Relationships

Iron Uptake Signaling in Bacteria

The production of siderophores like this compound is tightly regulated by the availability of iron. In low-iron environments, bacteria upregulate the expression of genes involved in siderophore biosynthesis and transport.

iron_uptake_signaling cluster_environment Extracellular Environment cluster_cell Bacterial Cell low_iron Low Iron Condition biosynthesis This compound Biosynthesis Genes low_iron->biosynthesis Induces gramibactin_fe This compound-Fe(III) Complex receptor Outer Membrane Receptor gramibactin_fe->receptor Binds to transport Transport System receptor->transport Mediates Uptake biosynthesis->receptor Upregulates intracellular_fe Intracellular Iron Pool transport->intracellular_fe Releases Iron intracellular_fe->biosynthesis Represses

Caption: Simplified signaling pathway for iron uptake via this compound.

References

Detecting Gramibactin in Soil and Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramibactin is a novel siderophore produced by various plant-associated bacteria, such as Paraburkholderia graminis, which are found in the rhizosphere of major crops like rice, wheat, and maize.[1][2] Its unique chemical structure features a diazeniumdiolate functional group, which is rare among natural products and plays a crucial role in its high-affinity iron (Fe³⁺) binding (logβ value of 27.6).[1][2] The ability of this compound to chelate iron makes it a significant molecule in the context of plant-microbe interactions, potentially influencing plant iron nutrition and acting as a biocontrol agent. Furthermore, the diazeniumdiolate moiety has been associated with nitric oxide (NO) release, suggesting broader physiological roles in signaling and plant defense.[3][4][5] Given its potential applications in agriculture and medicine, sensitive and reliable methods for the detection and quantification of this compound in complex environmental matrices like soil and plant tissues are essential.

This document provides detailed application notes and protocols for the extraction and analysis of this compound.

Challenges in Detection

The detection of this compound in soil and plant tissues presents several challenges:

  • Low Concentrations: As a microbial secondary metabolite, this compound concentrations in environmental samples are expected to be low.

  • Complex Matrices: Soil and plant tissues contain a vast array of organic and inorganic compounds that can interfere with extraction and analysis.

  • Chemical Instability: The diazeniumdiolate groups in this compound are photoreactive and can be sensitive to certain chemical conditions, potentially leading to degradation during sample processing.[3][4]

  • Structural Diversity: Several congeners of this compound, such as this compound B, may exist, requiring analytical methods capable of resolving these different forms.[5]

Application Note 1: Extraction of this compound from Soil

This protocol outlines a method for the extraction of this compound from soil samples, adapted from established methods for siderophore extraction.[6]

Principle: The method involves the extraction of this compound from the soil matrix using a buffered salt solution to maintain pH and ionic strength, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The inclusion of a reducing agent like sodium ascorbate can help to minimize the oxidation of catechol-type siderophores, which may be co-extracted, though this compound itself is not a catecholate.[6]

Experimental Protocol:

  • Sample Collection and Preparation:

    • Collect soil samples from the rhizosphere of target plants.

    • Sieve the soil (2 mm mesh) to remove large debris and homogenize.

    • Store samples at -20°C if not processed immediately.

  • Extraction:

    • Weigh 10 g of sieved soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of extraction solution (10 mM CaCl₂, 2.5 mM sodium ascorbate, pH 7.0).

    • Shake the mixture horizontally for 2 hours at room temperature.

    • Centrifuge the suspension at 4,000 x g for 15 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

    • Acidify the soil extract supernatant with 0.1% formic acid.

    • Load the acidified supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove salts and polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Sample Concentration:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the residue in 200 µL of 50% methanol in water for LC-MS analysis.

Application Note 2: Extraction of this compound from Plant Tissues

This protocol describes a method for extracting this compound from plant root tissues.

Principle: Plant tissues are homogenized and extracted with an aqueous-organic solvent mixture to efficiently recover small molecules like this compound. The subsequent cleanup steps are designed to remove pigments, lipids, and other interfering plant metabolites.

Experimental Protocol:

  • Sample Collection and Preparation:

    • Carefully excavate plant roots and gently wash with deionized water to remove adhering soil.

    • Pat the roots dry with a paper towel.

    • Freeze the root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Store the powdered tissue at -80°C until extraction.

  • Extraction:

    • Weigh 1 g of frozen, powdered root tissue into a 15 mL centrifuge tube.

    • Add 5 mL of 80% aqueous methanol.

    • Vortex thoroughly and sonicate for 15 minutes in a cold water bath.

    • Shake for 1 hour at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Cleanup:

    • The extract can be directly subjected to SPE as described in the soil extraction protocol (Application Note 1, step 3). Alternatively, for cleaner samples, proceed with liquid-liquid partitioning.

    • Optional Liquid-Liquid Partitioning:

      • Add 5 mL of hexane to the supernatant, vortex, and centrifuge to remove nonpolar compounds. Discard the hexane layer. Repeat once.

      • Evaporate the methanol from the aqueous layer under reduced pressure.

      • Adjust the pH of the remaining aqueous solution to ~3.0 with formic acid.

      • Perform a final extraction with an equal volume of ethyl acetate. Collect the ethyl acetate phase.

      • Evaporate the ethyl acetate to dryness and reconstitute as described for the soil extract.

Application Note 3: LC-MS/MS Detection and Quantification of this compound

Principle: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound. The method relies on the chromatographic separation of this compound from co-extracted matrix components, followed by its specific detection based on its mass-to-charge ratio (m/z) and characteristic fragmentation pattern.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. An example gradient is: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Key Mass Transitions: The protonated molecule [M+H]⁺ of this compound has a calculated m/z of 835.3779.[1] A characteristic fragmentation is the neutral loss of nitric oxide (NO), resulting in a fragment with a mass loss of 30 Da.[1][5]

    • MRM Transitions:

      • Quantifier: m/z 835.4 → 805.4

      • Qualifier: m/z 835.4 → [a second characteristic fragment ion]

Data Presentation

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV)
This compound835.4805.4 (loss of NO)To be determined empiricallyTo be determined empirically
This compound B853.4823.4 (loss of NO)To be determined empiricallyTo be determined empirically

Note: Optimal collision energies should be determined empirically for the specific instrument used.

Visualizations

experimental_workflow cluster_cleanup Sample Cleanup sample Soil or Plant Tissue Sample extraction Extraction (Buffered solution for soil; 80% MeOH for plants) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Cleanup and Concentration) supernatant->spe elution Elution spe->elution concentration Drying and Reconstitution elution->concentration analysis LC-MS/MS Analysis concentration->analysis data Data Analysis and Quantification analysis->data

Caption: Workflow for this compound detection.

gramibactin_signaling bacteria Rhizosphere Bacteria (e.g., Paraburkholderia graminis) This compound This compound Secretion bacteria->this compound fe_chelation Fe³⁺ Chelation in Soil This compound->fe_chelation fe_this compound Fe³⁺-Gramibactin Complex fe_chelation->fe_this compound plant_uptake Uptake by Plant Roots fe_this compound->plant_uptake bacterial_uptake Re-uptake by Bacteria fe_this compound->bacterial_uptake no_release Potential NO Release fe_this compound->no_release potential pathway fe_release Iron Release in Plant plant_uptake->fe_release plant_growth Enhanced Plant Growth (e.g., increased chlorophyll) fe_release->plant_growth plant_signaling Plant Signaling and Defense no_release->plant_signaling

Caption: this compound's role in the rhizosphere.

References

Using Gramibactin to Unravel Microbial Iron Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a vast array of metabolic processes. For pathogenic microbes, the acquisition of iron from their host is a crucial determinant of virulence. Consequently, the disruption of microbial iron uptake pathways presents a promising strategy for the development of novel antimicrobial agents. Gramibactin, a recently discovered siderophore from the plant-associated bacterium Paraburkholderia graminis, offers a unique and powerful tool for studying these intricate pathways.

This compound is a lipodepsipeptide that employs a novel diazeniumdiolate functional group to chelate ferric iron (Fe³⁺) with exceptionally high affinity.[1][2] This distinct mechanism of iron binding, coupled with its production by a non-pathogenic rhizosphere bacterium, makes this compound an ideal probe to investigate the transport and metabolism of iron in a wide range of microorganisms. Furthermore, this compound has been shown to act as a nitric oxide (NO) donor, adding another layer of complexity and research potential to its applications.

These application notes provide detailed protocols for utilizing this compound as a research tool to elucidate the mechanisms of microbial iron uptake, screen for potential inhibitors, and explore the downstream effects of siderophore-mediated iron acquisition and nitric oxide signaling.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's interaction with iron, providing a baseline for experimental design and data interpretation.

ParameterValueReference
Iron (Fe³⁺) Binding Stability Constant (logβ)27.6[1][2]
Fe³⁺-Gramibactin Complex Speciation
[Fe(GBT)]⁻Dominant species from pH 2 to 9[3]
[Fe(GBT)(OH)₂]³⁻Forms at pH ≥ 9[3]

Experimental Protocols

Protocol 1: Detection of Siderophore Production using the Chrome Azurol S (CAS) Agar Assay

This qualitative assay is a universal method for detecting the production of siderophores. The principle relies on the high affinity of siderophores for iron, which allows them to remove iron from the blue-colored CAS-iron-hexadecyltrimethylammonium bromide (HDTMA) complex, resulting in a color change to orange or yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Nutrient agar or other suitable bacterial growth medium

  • Sterile Petri dishes

  • Bacterial culture of interest

  • This compound (as a positive control)

Procedure:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly mix the CAS and HDTMA solutions with constant stirring.

    • In a third flask, dissolve 30.24 g of PIPES buffer in 800 mL of deionized water and adjust the pH to 6.8.

    • Add 10 mL of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) to the PIPES buffer.

    • Slowly add the CAS/HDTMA mixture to the PIPES/FeCl₃ solution while stirring vigorously. The final solution should be blue.

    • Bring the final volume to 1 L with deionized water and autoclave.

  • Prepare CAS Agar Plates:

    • Prepare nutrient agar (or other desired medium) according to the manufacturer's instructions and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically mix the CAS assay solution and the molten agar in a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar).

    • Pour the CAS agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial culture of interest onto the center of a CAS agar plate.

    • As a positive control, spot a small amount of a known this compound solution onto a separate area of the plate or on a separate plate.

    • Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.

  • Observation:

    • Observe the plates for the formation of a colored halo around the bacterial growth. A yellow to orange halo indicates the production of siderophores that have chelated the iron from the CAS complex.

Protocol 2: Bacterial Growth Inhibition Assay

This protocol can be used to screen for inhibitors of this compound-mediated iron uptake or to assess the ability of a test organism to utilize this compound as an iron source.

Materials:

  • Test bacterial strain

  • Iron-deficient growth medium (e.g., M9 minimal medium with an iron chelator like 2,2'-bipyridyl)

  • This compound

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Potential inhibitor compounds (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow the test bacterial strain overnight in a standard nutrient broth.

    • Wash the cells twice with sterile iron-deficient medium to remove any residual iron.

    • Resuspend the cells in iron-deficient medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.

  • Set up the 96-Well Plate:

    • Negative Control: 200 µL of the bacterial inoculum in iron-deficient medium.

    • Positive Control (this compound-mediated growth): 180 µL of the bacterial inoculum + 20 µL of a this compound solution (final concentration to be optimized, e.g., 1-10 µM).

    • Test Wells (Inhibitor Screening): 160 µL of the bacterial inoculum + 20 µL of this compound solution + 20 µL of the inhibitor compound at various concentrations.

    • Test Wells (this compound Utilization): 180 µL of the inoculum of the test organism + 20 µL of this compound solution.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal growth temperature for the bacterium with shaking.

    • Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for up to 48 hours.

  • Data Analysis:

    • Plot the OD₆₀₀ values over time to generate growth curves.

    • Compare the growth in the presence of this compound to the negative control to confirm its growth-promoting effect.

    • For inhibitor screening, calculate the percentage of growth inhibition at each inhibitor concentration compared to the positive control.

Protocol 3: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This quantitative assay directly measures the uptake of iron mediated by this compound using the radioisotope ⁵⁵Fe. This is a representative protocol and may require optimization for specific bacterial strains.

Materials:

  • Bacterial strain of interest

  • Iron-deficient growth medium

  • This compound

  • ⁵⁵FeCl₃ (radiolabeled ferric chloride)

  • Scintillation vials

  • Scintillation fluid

  • Filtration apparatus with membrane filters (e.g., 0.22 µm pore size)

  • Wash buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare ⁵⁵Fe-Gramibactin Complex:

    • In a microcentrifuge tube, mix a solution of this compound with ⁵⁵FeCl₃ in a molar ratio that favors complex formation (e.g., 10:1 siderophore to iron) to ensure all the radioisotope is chelated.

    • Incubate at room temperature for at least 1 hour to allow for complex formation.

  • Prepare Bacterial Cells:

    • Grow the bacterial strain under iron-limiting conditions to induce the expression of siderophore uptake systems.

    • Harvest the cells during the exponential growth phase by centrifugation.

    • Wash the cells twice with cold wash buffer to remove any extracellular iron and media components.

    • Resuspend the cells in the iron-deficient medium to a desired cell density (e.g., OD₆₀₀ of 0.5).

  • Initiate Iron Uptake:

    • Add the pre-formed ⁵⁵Fe-Gramibactin complex to the cell suspension to initiate the uptake experiment. The final concentration of the complex should be optimized for the specific experimental setup.

    • Incubate the mixture at the optimal growth temperature with gentle shaking.

  • Sampling and Measurement:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the cell suspension (e.g., 1 mL).

    • Immediately filter the aliquot through a membrane filter to separate the cells from the extracellular medium.

    • Wash the filter rapidly with two volumes of cold wash buffer to remove any non-specifically bound ⁵⁵Fe-Gramibactin.

    • Place the filter in a scintillation vial, add scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ⁵⁵Fe taken up by the cells at each time point (in picomoles or nanomoles).

    • Plot the iron uptake over time to determine the rate of uptake.

    • Compare the uptake rates under different conditions (e.g., with and without an inhibitor, or in different mutant strains) to investigate the specifics of the transport mechanism.

Visualizations

This compound-Mediated Iron Uptake Workflow

G cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Fe-Gramibactin Fe³⁺-Gramibactin Complex This compound->Fe-Gramibactin Chelation Fe3+ Fe³⁺ Fe3+->Fe-Gramibactin Receptor Outer Membrane Receptor Fe-Gramibactin->Receptor Binding Fe2+ Fe²⁺ Receptor->Fe2+ Transport & Release Apo-Gramibactin Apo-Gramibactin Receptor->Apo-Gramibactin Metabolic_Pathways Metabolic Pathways Fe2+->Metabolic_Pathways

Caption: Workflow of this compound-mediated iron uptake in bacteria.

Proposed Signaling Pathway of this compound-Derived Nitric Oxide in Microbial Iron Homeostasis

G cluster_extracellular Extracellular/Periplasmic Space cluster_cytoplasm Cytoplasm This compound This compound NO Nitric Oxide (NO) This compound->NO Release Iron_Responsive_Regulator Iron-Responsive Regulator (e.g., Fur) NO->Iron_Responsive_Regulator Modulation Quorum_Sensing Quorum Sensing Systems NO->Quorum_Sensing Induction Iron_Uptake_Genes Iron Uptake Genes Iron_Responsive_Regulator->Iron_Uptake_Genes Repression/Derepression Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation

Caption: Proposed signaling effects of this compound-derived nitric oxide.

References

protocol for assessing the nitric oxide release from Gramibactin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramibactin is a novel peptide siderophore produced by the rhizosphere bacterium Burkholderia graminis.[1] It possesses a unique bifunctional nature, acting as both an iron-chelating agent (siderophore) and a nitric oxide (NO) donor.[1][2] This dual activity stems from its unusual N-nitroso-hydroxylamine (diazeniumdiolate) ligands, which efficiently bind iron and can liberate NO.[1][3] Nitric oxide is a critical signaling molecule involved in numerous physiological processes in both mammals and plants, including vasodilation, immune responses, and plant growth promotion.[1][4][5] The ability of this compound to release NO makes it a compound of significant interest for agricultural and potentially therapeutic applications.[1][2]

These application notes provide a detailed protocol for the in vitro assessment of nitric oxide release from this compound. The primary method described is the Griess assay, a simple and cost-effective colorimetric method that indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.[6][7] This protocol is designed for use with cell cultures, enabling the investigation of this compound's effect on biological systems.

Principle of the Assay

Nitric oxide is a highly reactive gas with a short half-life in biological systems, rapidly oxidizing to more stable products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[7][8] The Griess assay provides a straightforward method to quantify the amount of nitrite in an aqueous sample, serving as a reliable index of NO production.[8][9]

The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide (Griess Reagent I) converts nitrite into a diazonium salt. This intermediate then reacts with N-(1-naphthyl)ethylenediamine (Griess Reagent II) to form a stable, purple-colored azo compound.[7][10] The intensity of the purple color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm using a microplate reader.[6][11] By comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite, the amount of NO released can be accurately determined.

Experimental Protocols

Protocol 1: Assessing Spontaneous NO Release from this compound in a Cell-Free System

This protocol measures the intrinsic ability of this compound to release NO over time in a physiological buffer, which may be influenced by factors like light.[3][12]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent Kit (or freshly prepared Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well clear, flat-bottom microplates

  • Microplate reader (540 nm absorbance)

  • Incubator at 37°C

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in PBS. Create a series of dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (PBS only).

  • Incubation: Aliquot the this compound dilutions and the vehicle control into microcentrifuge tubes. Incubate them at 37°C for various time points (e.g., 1, 4, 8, 24 hours). To test for photoreactivity, a parallel set of tubes can be exposed to UV or ambient light.[3][12][13]

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in PBS (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).[6]

  • Griess Reaction:

    • Pipette 50 µL of each incubated sample and each standard into individual wells of a 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A and Reagent B immediately before use.[6]

    • Add 50 µL of the freshly mixed Griess Reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all other readings. Plot the absorbance of the sodium nitrite standards versus their known concentrations to create a standard curve. Use the linear regression equation from the standard curve to calculate the nitrite concentration in each this compound sample.

Protocol 2: Measuring this compound-Induced NO Release in Macrophage Cell Culture

This protocol uses a cell-based model to determine if this compound can induce NO production in cells, such as macrophages, which are known to produce NO via inducible nitric oxide synthase (iNOS).[4][14] The murine macrophage cell line RAW 264.7 is a commonly used and suitable model for this purpose.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) as a positive control for iNOS induction

  • Vehicle control (the solvent used to dissolve this compound, e.g., sterile PBS or DMSO)

  • Griess Reagent Kit

  • Sodium Nitrite (NaNO₂)

  • 24-well and 96-well tissue culture plates

  • MTT or similar cell viability assay kit

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[9]

  • Cell Treatment:

    • Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1, 10, 50, 100 µM).

    • Prepare a positive control of LPS (e.g., 1 µg/mL) and a vehicle control.

    • Remove the old medium from the cells and replace it with 1 mL of the medium containing the different treatments (this compound concentrations, LPS, or vehicle).

  • Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a 96-well plate.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve using complete culture medium as the diluent.

    • Add 100 µL of freshly prepared Griess Reagent to each well containing supernatant or standard.[15]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the 24-well plate according to the manufacturer's instructions.

  • Data Analysis: Calculate the nitrite concentrations as described in Protocol 1. Normalize the NO production to the cell viability data if significant toxicity is observed.

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Spontaneous NO Release from this compound (Cell-Free)

This compound Conc. (µM) Time (hours) Nitrite Conc. (µM) ± SD
0 (Vehicle) 24 0.5 ± 0.1
1 24 2.3 ± 0.4
10 24 15.8 ± 1.2
50 24 45.2 ± 3.5

| 100 | 24 | 78.9 ± 5.1 |

Table 2: this compound-Induced NO Release in RAW 264.7 Macrophages

Treatment Concentration Nitrite Conc. (µM) ± SD Cell Viability (%)
Vehicle Control - 1.2 ± 0.3 100 ± 4.2
LPS (Positive Control) 1 µg/mL 35.6 ± 2.8 95 ± 5.1
This compound 1 µM 3.5 ± 0.5 99 ± 3.8
This compound 10 µM 12.1 ± 1.1 98 ± 4.5
This compound 50 µM 28.4 ± 2.5 96 ± 4.9

| this compound | 100 µM | 49.7 ± 4.1 | 94 ± 5.3 |

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis seed_cells Seed RAW 264.7 Cells (1x10^5 cells/well) prepare_reagents Prepare this compound Dilutions & Controls (LPS, Vehicle) treat_cells Treat Cells prepare_reagents->treat_cells incubate Incubate for 24 hours (37°C, 5% CO2) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay Perform Cell Viability Assay incubate->mtt_assay griess_assay Perform Griess Assay collect_supernatant->griess_assay analyze Measure Absorbance (540nm) & Analyze Data griess_assay->analyze mtt_assay->analyze

Caption: Workflow for assessing this compound-induced NO release in cell culture.

Hypothesized Signaling Pathway for NO Induction

This compound, as a bacterial-derived molecule, might induce NO production in immune cells like macrophages through pathways involving pattern recognition receptors, leading to the expression of inducible nitric oxide synthase (iNOS).

G cluster_nucleus Nuclear Events This compound This compound receptor Cell Surface Receptor (e.g., TLR) This compound->receptor Binds signaling Intracellular Signaling Cascade (e.g., NF-κB) receptor->signaling Activates nucleus Nucleus signaling->nucleus inos_gene iNOS Gene Transcription signaling->inos_gene Translocates & Activates inos_protein iNOS Protein Synthesis inos_gene->inos_protein mRNA conversion L-Arginine Conversion inos_protein->conversion Catalyzes no Nitric Oxide (NO) conversion->no

Caption: Hypothesized pathway for this compound-induced NO synthesis via iNOS.

References

Application Notes and Protocols for Crystallizing Gramibactin-Metal Complexes for XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful crystallization of Gramibactin-metal complexes, a critical step for structural elucidation by X-ray diffraction (XRD) analysis. Understanding the three-dimensional structure of these complexes is paramount for unraveling their biological function, mechanism of action, and for the rational design of novel therapeutic agents.

This compound is a siderophore produced by various bacteria, playing a crucial role in iron acquisition.[1][2][3] Its unique metal-chelating properties, attributed to the presence of diazeniumdiolate moieties, make it a subject of significant interest in microbiology and medicinal chemistry.[1][3][4] The protocols outlined below are based on established methodologies for the crystallization of Fe(III)- and Ga(III)-Gramibactin complexes.[5][6][7] Gallium(III) is often used as a diamagnetic proxy for Iron(III) in structural studies due to their similar ionic radii and coordination chemistry.[5][7]

I. Overview of the Crystallization Workflow

The successful crystallization of this compound-metal complexes for XRD analysis involves a multi-step process. This workflow begins with the formation of the metal complex in solution, followed by the setup of crystallization trials using various techniques, and culminates in the harvesting and analysis of suitable crystals.

G cluster_0 Complex Formation cluster_1 Crystallization cluster_2 Analysis A Apo-Gramibactin Solution C Base Addition (e.g., KOH) A->C 1. Dissolve B Metal Salt Solution (e.g., Fe(acac)3, Ga(NO3)3) B->C 2. Add D This compound-Metal Complex Solution C->D 3. Stir E Dispense Complex Solution D->E F Vapor Diffusion Setup (Hanging or Sitting Drop) E->F H Crystal Growth F->H Incubate G Precipitant Solution G->F I Crystal Harvesting & Cryo-protection H->I J X-ray Diffraction Data Collection I->J K Structure Solution & Refinement J->K L Structural Analysis K->L

Figure 1: Experimental workflow for crystallization.

II. Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the preparation and crystallization of this compound-metal complexes.

Protocol 1: Preparation of K[Fe(III)-Gramibactin] Complex

This protocol describes the formation of the potassium salt of the Fe(III)-Gramibactin complex in a methanolic solution.

Materials:

  • Apo-Gramibactin

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Prepare a solution of apo-Gramibactin in methanol.

  • In a separate vial, prepare a methanolic solution of potassium hydroxide.

  • Add the Fe(acac)₃ solid directly to the apo-Gramibactin solution.

  • To this mixture, add the methanolic KOH solution.

  • Stir the resulting solution at room temperature to ensure complete complex formation. The final product is a solution of K[Fe(III)-gramibactin].[6][7]

Protocol 2: Crystallization of K[Fe(III)-Gramibactin] by Vapor Diffusion

This protocol details the crystallization of the K[Fe(III)-Gramibactin] complex using the vapor diffusion method.

Materials:

  • Solution of K[Fe(III)-Gramibactin] in dimethylformamide (DMF)

  • Diethyl ether ((Et)₂O)

  • Crystallization plates (e.g., 24-well sitting drop or hanging drop plates)

  • Sealing tape or grease

Procedure:

  • Dissolve the prepared K[Fe(III)-Gramibactin] complex in a minimal amount of dimethylformamide (DMF).

  • Set up a vapor diffusion experiment at room temperature.

    • For Sitting Drop: Pipette 1-2 µL of the K[Fe(III)-Gramibactin] solution into the bottom of the crystallization well. In the surrounding reservoir, add 500-1000 µL of diethyl ether.

    • For Hanging Drop: Pipette 1-2 µL of the K[Fe(III)-Gramibactin] solution onto a siliconized glass coverslip. Invert the coverslip over a reservoir containing 500-1000 µL of diethyl ether and seal with grease.

  • Seal the crystallization plate to allow for the slow diffusion of the diethyl ether vapor into the DMF solution containing the complex.[6][7]

  • Monitor the drops for crystal formation over several days to weeks. Suitable single crystals of K[Fe(III)-gramibactin]·2DMF can be obtained using this method.[6]

Protocol 3: Preparation and Crystallization of K[Ga(III)-Gramibactin]

This protocol outlines the synthesis and crystallization of the Ga(III)-Gramibactin complex, a valuable analog for NMR and structural studies.

Materials:

  • Apo-Gramibactin

  • Gallium(III) nitrate (Ga(NO₃)₃)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Diethyl ether ((Et)₂O)

Procedure:

  • The preparation of the K[Ga(III)-Gramibactin] complex follows a similar procedure to the Fe(III) complex, substituting Fe(acac)₃ with Ga(NO₃)₃.

  • Crystallization is achieved using the same vapor diffusion method as described in Protocol 2, with a solution of the K[Ga(III)-Gramibactin] complex in DMF and diethyl ether as the precipitant.

III. Data Presentation

The quality of the crystals obtained is crucial for successful XRD analysis. The following table summarizes crystallographic data for Fe(III)- and Ga(III)-Gramibactin complexes, providing a benchmark for successful crystallization experiments.

ParameterK[Fe(III)-Gramibactin]·2DMFK[Ga(III)-Gramibactin]·2DMF
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions
a (Å)13.5413.51
b (Å)19.8719.82
c (Å)24.5124.48
α (°)9090
β (°)9090
γ (°)9090
Resolution (Å) 0.840.82

Note: The crystallographic data presented here is based on published structures and should be used as a reference. Actual results may vary.[5]

IV. Key Considerations and Troubleshooting

  • Purity of this compound: The starting material, apo-Gramibactin, should be of high purity to avoid interference during crystallization.

  • Solvent and Precipitant Screening: The choice of solvent and precipitant is critical. A systematic screening of different conditions may be necessary to optimize crystal growth.

  • Concentration: The concentration of the this compound-metal complex in the crystallization drop is a key parameter to control.

  • Temperature: Temperature can significantly influence the solubility of the complex and the rate of crystal growth.

  • Vibration: Crystallization setups should be placed in a vibration-free environment to prevent disturbance of growing crystals.

V. Logical Relationships in Crystallization

The interplay of various factors determines the success of a crystallization experiment. The following diagram illustrates the logical relationships between key parameters and the desired outcome of obtaining high-quality crystals.

G cluster_0 Input Parameters cluster_1 Crystallization Process cluster_2 Outcome A Purity of this compound H Nucleation A->H B Metal-to-Ligand Ratio B->H C Solvent System C->H D Precipitant D->H E Concentration E->H F Temperature F->H G pH G->H I Crystal Growth H->I J No Crystals I->J K Precipitate I->K L Microcrystals I->L M High-Quality Single Crystals for XRD I->M

Figure 2: Factors influencing crystallization outcome.

References

Application Notes and Protocols for Bioassays to Measure Gramibactin Activity Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramibactin is a novel siderophore produced by the rhizosphere bacterium Paraburkholderia graminis.[1] Its unique chemical structure, featuring two diazeniumdiolate moieties, confers a high affinity for ferric iron (Fe³⁺), with a logarithmic stability constant (logβ) of 27.6.[1][2] Siderophores are crucial for microbial survival in iron-limited environments, and their ability to sequester iron can be harnessed as an antimicrobial strategy. By depriving pathogenic microorganisms of this essential nutrient, siderophores like this compound can inhibit their growth and virulence.

These application notes provide detailed protocols for assessing the antimicrobial activity of this compound against a range of common pathogens. The methodologies are designed to be conducted in iron-deficient conditions to accurately evaluate the inhibitory effects mediated by iron chelation.

Data Presentation

The following tables summarize the expected quantitative data from the described bioassays. Note: As of the date of this document, specific Minimum Inhibitory Concentration (MIC) values for this compound against the listed pathogens are not widely available in published literature. The values presented here are hypothetical and serve as a template for data presentation. Researchers should determine these values experimentally using the provided protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

PathogenStrainMIC (µg/mL) in Iron-Deficient Medium
Pseudomonas aeruginosaPAO1[Insert Experimental Value]
Staphylococcus aureusATCC 29213[Insert Experimental Value]
Escherichia coliATCC 25922[Insert Experimental Value]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

PathogenStrainMIC (µg/mL) in Iron-Deficient Medium
Candida albicansSC5314[Insert Experimental Value]

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Culture Media

Objective: To prepare culture media with minimal iron content to facilitate the assessment of this compound's iron-chelation-based antimicrobial activity.

Materials:

  • Deferrated Casamino Acids (CAA)

  • Deferrated Glucose

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Chelex-100 resin

  • Glassware (acid-washed)

  • Milli-Q or equivalent high-purity water

Procedure:

  • Acid-Wash Glassware: To remove any trace iron, soak all glassware in 6M HCl overnight and then rinse thoroughly with Milli-Q water.

  • Prepare Deferrated Minimal Medium 9 (MM9) Salts: Dissolve KH₂PO₄ (15 g), NaCl (25 g), and NH₄Cl (50 g) in 500 mL of Milli-Q water.

  • Prepare Iron-Deficient Medium:

    • To 750 mL of Milli-Q water, add 100 mL of the MM9 salt solution.

    • Add 32.24 g of PIPES buffer and adjust the pH to 6.8 with NaOH.

    • Add 15 g of Bacto agar (for solid medium).

    • Autoclave the solution and cool it to 50°C.

    • Aseptically add 30 mL of sterile, deferrated Casamino acid solution and 10 mL of sterile, 20% deferrated glucose solution.

  • Quality Control: The final medium should be clear and free of precipitates.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a pathogen.

Materials:

  • This compound (stock solution of known concentration)

  • Pathogen cultures (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Iron-deficient Mueller-Hinton Broth (MHb) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture the pathogen in an appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate iron-deficient medium in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: Wells containing the inoculum in iron-deficient medium without this compound.

    • Negative Control: Wells containing only the iron-deficient medium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

Protocol 3: Agar Diffusion Assay for this compound Activity

Objective: To qualitatively assess the antimicrobial activity of this compound by observing zones of inhibition.

Materials:

  • This compound solution

  • Pathogen cultures

  • Iron-deficient agar plates

  • Sterile paper discs (6 mm)

Procedure:

  • Prepare Lawn Culture: Spread a standardized inoculum of the test pathogen evenly onto the surface of an iron-deficient agar plate.

  • Apply this compound: Aseptically place a sterile paper disc onto the agar surface and impregnate it with a known amount of this compound solution.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Observation: Measure the diameter of the zone of inhibition (clear area around the disc where no growth occurs).

Visualization of Signaling Pathways and Workflows

The antimicrobial activity of this compound is primarily attributed to the induction of an iron starvation response in pathogenic microorganisms. This response is a complex signaling cascade that ultimately leads to the cessation of growth and, in some cases, cell death.

G Experimental Workflow for this compound Bioassays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Iron-Deficient Media mic_assay MIC Assay (Broth Microdilution) prep_media->mic_assay disk_assay Disk Diffusion Assay prep_media->disk_assay prep_inoculum Prepare Pathogen Inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay read_mic Determine MIC Value mic_assay->read_mic measure_zone Measure Zone of Inhibition disk_assay->measure_zone

Workflow for this compound bioassays.

The following diagrams illustrate the generalized signaling pathways activated in pathogens in response to iron starvation induced by this compound.

G Iron Starvation Response in Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) This compound This compound Iron Extracellular Fe³⁺ This compound->Iron Sequesters Fur Fur-Fe²⁺ Complex (Active Repressor) Iron->Fur Depletion ApoFur Apo-Fur (Inactive) Fur->ApoFur Dissociates to SiderophoreGenes Siderophore Biosynthesis & Transport Genes ApoFur->SiderophoreGenes De-repression VirulenceGenes Virulence Factor Genes ApoFur->VirulenceGenes De-repression GrowthInhibition Growth Inhibition SiderophoreGenes->GrowthInhibition Leads to

Iron starvation in Gram-negative bacteria.

G Iron Starvation Response in Gram-Positive Bacteria (e.g., S. aureus) This compound This compound Iron Extracellular Fe³⁺ This compound->Iron Sequesters Fur Fur-Fe²⁺ Complex (Active Repressor) Iron->Fur Depletion ApoFur Apo-Fur (Inactive) Fur->ApoFur Dissociates to SiderophoreUptake Siderophore Uptake Systems ApoFur->SiderophoreUptake De-repression HemeUptake Heme Uptake Systems ApoFur->HemeUptake De-repression GrowthInhibition Growth Inhibition SiderophoreUptake->GrowthInhibition Leads to

Iron starvation in Gram-positive bacteria.

G Iron Starvation Response in Fungi (e.g., C. albicans) This compound This compound Iron Extracellular Fe³⁺ This compound->Iron Sequesters Sfu1 Sfu1 (Repressor of Iron Uptake) Iron->Sfu1 Depletion leads to inactivation of Sef1 Sef1 (Activator of Iron Uptake) Sfu1->Sef1 Represses IronUptakeGenes Iron Uptake Genes (e.g., FTR1) Sef1->IronUptakeGenes Activates GrowthInhibition Growth Inhibition IronUptakeGenes->GrowthInhibition Leads to

Iron starvation in fungi.

References

Application Notes & Protocols: LC-MS/MS Analysis of Gramibactin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gramibactin is a novel lipodepsipeptide siderophore produced by rhizosphere bacteria, such as Paraburkholderia graminis.[1][2] Its unique structural feature is the presence of diazeniumdiolate moieties, which are responsible for its high affinity for iron(III).[1][3][4] This compound and its analogs play a crucial role in microbial iron acquisition and may be involved in plant-microbe interactions.[5] The analysis of this compound and its analogs is essential for understanding their biosynthesis, biological function, and potential applications. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the detection, characterization, and quantification of these siderophores in complex biological matrices.[6]

Application Note

Principle of LC-MS/MS Analysis

LC-MS/MS is the premier method for the analysis of this compound due to its ability to separate the analyte from complex sample matrices and provide definitive structural information and quantification. The process involves:

  • Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system separates this compound and its analogs from other components in the sample extract. Reversed-phase chromatography, typically using a C18 column, is effective for separating these relatively nonpolar molecules. A gradient elution with an organic solvent (like acetonitrile) and an aqueous solvent (water), both typically containing a small amount of formic acid to improve ionization, is used.[7][8]

  • Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer's ion source.

    • Ionization: Electrospray ionization (ESI) is the most common technique used for molecules like this compound, generating protonated molecules ([M+H]⁺) in positive ion mode.[8] The iron-bound form ([Fe(GBT)]⁻) can be detected in negative ion mode.[3][7]

    • Mass Analysis: The first mass analyzer (MS1) isolates the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 835.38).

    • Fragmentation: The isolated precursor ion is fragmented in a collision cell, producing characteristic product ions. A key fragmentation pattern for this compound is the loss of nitric oxide (NO).[3]

    • Detection: The second mass analyzer (MS2) separates and detects the product ions, generating a tandem mass spectrum (MS/MS) that serves as a structural fingerprint for the molecule.

This highly specific detection method, often performed in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even at very low concentrations.

Key Applications
  • Identification and Structural Elucidation: Confirming the presence of this compound in bacterial cultures and identifying novel analogs by analyzing their mass, isotopic patterns, and fragmentation spectra.[3][5]

  • Biosynthetic Pathway Studies: Tracing the origin of this compound's building blocks, such as the amino acid graminine, through isotopic labeling studies. For example, feeding experiments have shown that graminine originates from arginine.[8]

  • Quantitative Analysis: Measuring the concentration of this compound produced by microorganisms under different growth conditions to study its regulation and production kinetics.

  • Metal Complex Characterization: Studying the formation and stability of this compound-metal complexes (e.g., with Fe³⁺ or Ga³⁺), which is crucial for understanding its function as a siderophore.[7][9]

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture

This protocol describes the extraction and purification of this compound from a bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant of Paraburkholderia graminis or other producing strains.

  • Amberlite® XAD resin (e.g., XAD-4 or XAD-7).[8][10]

  • Methanol (HPLC grade).

  • Water (Milli-Q or equivalent).

  • Centrifuge and appropriate tubes.

  • Solid Phase Extraction (SPE) cartridges and manifold (optional).

  • Lyophilizer.

Procedure:

  • Culture Preparation: Grow the bacterial strain in an appropriate iron-deficient medium to induce siderophore production.

  • Harvesting Supernatant: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Solid Phase Extraction (SPE): a. Prepare the XAD resin by washing it thoroughly with methanol followed by water to remove any preservatives and contaminants. b. Add the prepared resin to the culture supernatant (e.g., 20 g of resin per 1 L of supernatant) and stir gently for several hours or overnight at 4°C. c. Remove the supernatant and collect the resin. d. Wash the resin with water to remove salts and polar metabolites. e. Elute the bound siderophores from the resin using methanol.

  • Drying and Reconstitution: a. Evaporate the methanol from the eluate under reduced pressure (e.g., using a rotary evaporator). b. Freeze-dry the remaining aqueous sample to obtain a crude extract powder.[11] c. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis. Filter the sample through a 0.22 µm filter prior to injection.[11]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (XAD Resin) Supernatant->SPE Elution Elution with Methanol SPE->Elution Dry Dry & Reconstitute Elution->Dry LCMS LC-MS/MS Injection Dry->LCMS Data Data Acquisition & Analysis LCMS->Data

Protocol 2: LC-MS/MS Instrumental Analysis

This protocol provides typical parameters for the analysis of this compound using a UPLC-QTOF or a similar high-resolution mass spectrometer.[7][8]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value
System UPLC H-Class or equivalent
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 5% B for 1 min, ramp to 98% B over 15 min, hold for 3 min |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value
System Q-TOF MS (e.g., Waters Xevo G2-XS) or Orbitrap
Ionization Mode ESI Positive (for apo-form) / ESI Negative (for Fe-complex)
Capillary Voltage 3.0 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
MS1 Scan Range m/z 100 - 1500
MS/MS Acquisition Data-dependent acquisition (DDA)

| Collision Energy | Ramped (e.g., 20-40 eV) for fragmentation |

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Col LC Column (C18) ESI ESI Source (Ionization) LC_Col->ESI MS1 MS1 (Precursor Ion Isolation) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Sample Reconstituted Sample Sample->LC_Col

Data Presentation and Interpretation

Quantitative and qualitative data are crucial for the analysis of this compound. The following tables summarize key parameters and expected mass-to-charge ratios.

Table 3: Key Quantitative and Physicochemical Data for this compound

Parameter Value Reference
Iron(III) Binding Constant (logβ) 27.6 [1][3][4]

| pFe Value | ~25 (Higher than EDTA, similar to hydroxamates) |[7] |

Table 4: Expected m/z Values for this compound and Related Species

Compound Adduct / Species Ion Mode Calculated m/z Observed m/z Reference
This compound (Apo-form) [M+H]⁺ Positive 835.3774 835.3779 [3]
Fe(III)-Gramibactin Complex [M]⁻ Negative 886.2750 886.275 [2][7][12]
Ga(III)-Gramibactin Complex [M]⁻ Negative - Isotope pattern observed [3][9]
Photoreactive Product [M+H]⁺ Positive - 773.3 [8]

| Key MS/MS Fragment | Loss of NO | Positive | - | Loss of 30 Da |[3] |

Biosynthesis Pathway Overview

This compound biosynthesis is orchestrated by a nonribosomal peptide synthetase (NRPS) machinery encoded by the grb gene cluster.[3][5] The pathway involves the incorporation of several amino acids, including the unique non-proteinogenic amino acid graminine. Isotopic labeling studies have confirmed that graminine is derived from L-arginine.[8] The genes grbD and grbE have been identified as essential for the formation of the characteristic diazeniumdiolate functional group.[5]

G cluster_gene Genetic Level cluster_protein Protein Level cluster_metabolite Metabolite Level Gene grb Gene Cluster (incl. grbD, grbE) NRPS NRPS Machinery Gene->NRPS Transcription & Translation This compound This compound NRPS->this compound Arginine L-Arginine Graminine Graminine (via grbD/E) Arginine->Graminine Graminine->NRPS OtherAA Other Amino Acids OtherAA->NRPS

References

Troubleshooting & Optimization

troubleshooting low yield in Gramibactin bacterial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Gramibactin bacterial fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Question 1: My Paraburkholderia graminis culture shows good biomass, but the this compound yield is significantly lower than expected. What are the primary factors to investigate?

Answer: This is a common challenge in secondary metabolite production, where primary metabolism (cell growth) is robust, but secondary metabolism (this compound synthesis) is lagging. The issue often stems from suboptimal fermentation conditions or nutrient imbalances. Key areas to investigate include:

  • Suboptimal Medium Composition: The balance of carbon, nitrogen, and essential minerals is critical. While the cells may have enough nutrients for growth, the specific precursors or triggers for this compound production might be lacking or in the wrong proportions. This compound is a lipodepsipeptide, and its biosynthesis requires specific amino acid precursors and fatty acids. Isotopic labeling studies have identified L-arginine as the direct precursor to the novel amino acid L-graminine, a key component of this compound.[1]

  • Iron Concentration: this compound is a siderophore, a type of molecule produced by microorganisms to scavenge for iron.[2][3] Its production is typically induced under iron-limiting conditions. If your medium has sufficient or high levels of free iron, the biosynthetic pathway for this compound will likely be repressed.

  • Improper Fermentation Parameters: Physical parameters such as pH, temperature, and dissolved oxygen levels are crucial. Even minor deviations from the optimal ranges can significantly impact the activity of the enzymes in the this compound biosynthetic pathway without severely affecting cell growth.

  • Feedback Inhibition: High concentrations of this compound or its intermediates in the culture medium can sometimes inhibit its own production.

Question 2: What are the optimal media components and physical parameters for maximizing this compound yield?

Answer: Optimization of both media composition and physical parameters is crucial for enhancing this compound production. Based on response surface methodology (RSM) studies, an optimized medium has been developed.[4]

Quantitative Data Summary: Fermentation Parameters

Table 1: Optimized Media Components for this compound Production [4]

ComponentOptimal Concentration (g/L)
Succinate0.3
Tryptophan0
Na₂HPO₄6
CaCl₂0.1
KH₂PO₄0.6

Table 2: Optimal Physical Parameters for this compound Fermentation [4]

ParameterOptimal ValuePotential Impact of Deviation
Agitation150 RPMAffects nutrient mixing and oxygen transfer; excessive shear can damage cells.
Temperature25-30 °CTemperatures outside this range can reduce enzyme activity and overall yield.[5][6]
pH6.5 - 7.5Deviations can inhibit key biosynthetic enzymes.[5][6]

Question 3: How can I confirm that my low yield is due to issues in the this compound biosynthetic pathway?

Answer: To investigate potential bottlenecks in the biosynthetic pathway, you can analyze the fermentation broth for the accumulation of intermediates. The biosynthesis of this compound is governed by the grb gene cluster, which encodes for a non-ribosomal peptide synthetase (NRPS) machinery.[2][7] Gene inactivation studies have identified grbD and grbE as essential for the formation of the unique diazeniumdiolate moieties in this compound.[2][8] If you have the capability for genetic manipulation, creating knockout mutants of these genes can serve as negative controls, as they will not produce this compound.[2][8] Additionally, using advanced analytical techniques like LC-MS/MS can help identify and quantify both this compound and its potential precursors in your culture extracts.[2]

Question 4: Could microbial contamination be the cause of my low this compound yield?

Answer: Yes, microbial contamination is a significant concern in any fermentation process. Contaminating microorganisms, such as other bacteria or fungi, can negatively impact your this compound yield in several ways:

  • Nutrient Competition: Contaminants compete with P. graminis for essential nutrients, thereby reducing the resources available for both growth and secondary metabolite production.[9][10]

  • Alteration of pH: Many contaminating bacteria, particularly lactic acid bacteria, produce organic acids as metabolic byproducts.[9] This can lower the pH of the medium outside the optimal range for this compound synthesis.

  • Production of Inhibitory Substances: Some contaminants may produce substances that are toxic to P. graminis or that directly inhibit the enzymes of the this compound biosynthetic pathway.[10]

To mitigate this, always employ strict aseptic techniques, ensure thorough sterilization of your bioreactor and media, and regularly check your culture for purity using microscopy and plating on selective media.

Visual Troubleshooting and Process Flow

The following diagrams provide a logical workflow for troubleshooting low this compound yield and an overview of the key biosynthetic regulation.

G Troubleshooting Workflow for Low this compound Yield start Start: Low this compound Yield check_growth Good Biomass? start->check_growth troubleshoot_growth Troubleshoot Growth Conditions (Inoculum, Media, Temp, pH) check_growth->troubleshoot_growth No verify_params Verify Fermentation Parameters (pH, Temp, Agitation, Aeration) check_growth->verify_params Yes troubleshoot_growth->verify_params analyze_media Analyze Medium Composition (C/N Ratio, Iron, Precursors) verify_params->analyze_media Parameters Optimal end_no_improvement End: Re-evaluate Strain/Process verify_params->end_no_improvement Parameters Suboptimal -> Adjust check_contamination Check for Contamination (Microscopy, Plating) analyze_media->check_contamination Media Optimal analyze_media->end_no_improvement Media Suboptimal -> Adjust validate_quantification Validate Quantification Method (HPLC-MS Calibration) check_contamination->validate_quantification Culture Pure check_contamination->end_no_improvement Contaminated -> Sterilize & Restart end_improved End: Improved Yield validate_quantification->end_improved Method Valid validate_quantification->end_no_improvement Method Inaccurate -> Recalibrate

Caption: A step-by-step workflow for diagnosing the cause of low this compound yield.

G Simplified this compound Biosynthesis Regulation cluster_pathway Biosynthetic Pathway cluster_regulation Regulation arginine L-Arginine graminine L-Graminine Synthesis (grbD, grbE) arginine->graminine nrps NRPS Assembly (grbI gene) graminine->nrps This compound This compound nrps->this compound iron_high High Iron Concentration grb_cluster grb Gene Cluster Expression iron_high->grb_cluster Represses grb_cluster->graminine Encodes grb_cluster->nrps Encodes

Caption: Regulation of the this compound biosynthetic pathway by iron availability.

Experimental Protocols

Protocol 1: MM9 Medium Preparation for P. graminis Cultivation

This protocol is adapted from methodologies used for siderophore production.[1]

  • Prepare the following stock solutions and sterilize by autoclaving:

    • 5x M9 salts (per liter: 33.9 g Na₂HPO₄, 15 g KH₂PO₄, 2.5 g NaCl)

    • 1 M MgSO₄

    • 1 M CaCl₂

  • In a sterile container, combine the following to make 1 L of medium:

    • 200 mL of 5x M9 salts

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • Add sterile distilled water to a final volume of 1 L.

  • Add carbon and nitrogen sources from sterile stock solutions to the final desired concentrations. For this compound production, L-arginine is a key precursor.[1] A minimal medium is often used to induce siderophore production.

  • Adjust the pH to 6.8-7.0 using sterile NaOH or HCl before adding the inoculum.

Protocol 2: Inoculum Development

  • From a glycerol stock of Paraburkholderia graminis, streak for single colonies on a suitable agar plate (e.g., Luria-Bertani agar) and incubate at 28-30°C until colonies appear.

  • Inoculate a single colony into a flask containing 50 mL of a rich medium (e.g., LB broth).

  • Incubate at 28-30°C with shaking at 200 RPM for 16-24 hours, or until the culture reaches the late logarithmic phase of growth.

  • Use this seed culture to inoculate the main fermentation vessel at a ratio of 2-5% (v/v).

Protocol 3: Extraction of this compound from Culture Supernatant

This protocol is based on methods for isolating microbial secondary metabolites.[1][11]

  • After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the cells.

  • Decant the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.

  • The filtered supernatant can be passed through a solid-phase extraction (SPE) column packed with a hydrophobic resin like Amberlite® XAD.[1]

  • Wash the resin with water to remove salts and polar compounds.

  • Elute the adsorbed this compound from the resin using an organic solvent such as methanol or acetonitrile.

  • Concentrate the eluent under vacuum to obtain the crude this compound extract.

Protocol 4: Quantification of this compound by HPLC-MS

This protocol outlines a general method for the quantification of this compound.

  • Sample Preparation:

    • Take the crude extract obtained from Protocol 3 and dissolve it in a suitable solvent (e.g., 50% methanol).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Use a mass spectrometer in positive ion mode to monitor for the [M+H]⁺ ion of this compound (m/z 835.3779).[7] Mass spectrometric analysis often reveals characteristic losses of NO (30 Da) from the parent ion, which is a hallmark of the diazeniumdiolate moieties.[2][7][11]

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area of the target m/z in your samples and calculate the concentration based on the standard curve.

References

Technical Support Center: Optimizing Gramibactin Iron Chelation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for Gramibactin iron chelation assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound iron chelation assays, particularly the widely used Chrome Azurol S (CAS) assay.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no color change in the CAS assay Incorrect pH of the assay buffer: The iron-chelating efficiency of this compound is highly dependent on pH. A pH outside the optimal range can lead to reduced or no activity.[1] The CAS assay itself is also sensitive to pH; values above 6.8 can cause the reagent to turn green, while a pH above 7.0 can lead to the precipitation of ferric hydroxide.1. Verify the pH of your CAS assay solution and your sample buffer. 2. Ensure the final pH of the reaction mixture is within the optimal range for this compound iron chelation (pH 4.5-6.5).[1] 3. Calibrate your pH meter with fresh buffers before use.
Degraded or improperly prepared CAS reagent: The CAS reagent can degrade over time or if prepared incorrectly, leading to a loss of sensitivity.1. Prepare fresh CAS solution for each experiment. 2. Ensure all glassware is acid-washed to remove any trace iron contamination.[2][3] 3. Follow a validated protocol for CAS reagent preparation precisely.
Presence of interfering substances: Your sample may contain other chelating agents or compounds that interfere with the CAS assay.1. Run a negative control with your sample buffer to check for background interference. 2. If possible, purify the this compound sample to remove potential contaminants.
Color of CAS reagent is green or yellow before adding this compound pH of the CAS solution is too high: As mentioned, a pH above 6.8 can alter the color of the CAS reagent.1. Remake the CAS solution, carefully adjusting the pH to the recommended level (typically around 6.0-6.5 for the assay mixture).
Contamination with a chelating agent: The CAS solution may have been contaminated with a substance that chelates iron.1. Use dedicated, acid-washed glassware for preparing and storing the CAS reagent.
High background noise or variability between replicates Uneven mixing of reagents: Inadequate mixing can lead to localized differences in concentration and reaction rates.1. Ensure thorough mixing of the this compound sample with the CAS solution in each well or cuvette. 2. Use a multichannel pipette for adding reagents to 96-well plates to improve consistency.
Temperature fluctuations: The rate of iron chelation can be temperature-dependent.1. Incubate the reaction at a constant, controlled temperature.
Photoreactivity of this compound: this compound is a diazeniumdiolate-containing siderophore, and this functional group can be photoreactive.[4]1. Perform incubations in the dark or under low-light conditions to minimize potential degradation of the siderophore.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound to chelate iron?

A1: The iron(III)-Gramibactin complex, [Fe(GBT)]⁻, is the predominant species in a wide pH range from 2.0 to approximately 9.0.[1] However, the ability of this compound to mobilize iron is highest in the pH range of 4.5 to 6.5, with a maximum efficiency observed at pH 5.5.[1]

Q2: Why is the Chrome Azurol S (CAS) assay commonly used for siderophores like this compound?

A2: The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[5] It is based on the competition for iron between the siderophore and the CAS dye. When a siderophore like this compound removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, which can be measured spectrophotometrically.[5]

Q3: Can the buffer I use affect the this compound iron chelation assay?

A3: Yes, the choice and preparation of the buffer are critical. The buffer must be able to maintain the desired pH throughout the experiment. It is also crucial to ensure that the buffer itself does not contain any chelating agents or significant iron contamination. Some common buffers used in biological assays, like phosphate buffers, can interact with iron, so it is important to choose a non-interfering buffer system.

Q4: How can I quantify the amount of iron chelated by this compound using the CAS assay?

A4: The amount of iron chelated is typically expressed as a percentage of siderophore units relative to a reference. The calculation is based on the decrease in absorbance at a specific wavelength (usually 630 nm) as the CAS-iron complex is disrupted. The formula is: % Siderophore Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Q5: Are there any alternatives to the CAS assay for measuring this compound activity?

A5: While the CAS assay is the most common, other methods can be used to study iron chelation. These include spectrophotometric titrations, mass spectrometry to detect the formation of the iron-Gramibactin complex, and competitive ligand exchange assays.[1]

Quantitative Data: pH-Dependent Iron Chelation of this compound

The following table summarizes the pH-dependent sequestering ability of this compound, highlighting its efficiency in mobilizing iron(III). The pL₀.₅ value represents the negative logarithm of the total ligand concentration required to chelate 50% of the iron(III) in solution; a higher value indicates a stronger chelating ability.

pHpL₀.₅ of this compoundChelation Efficiency
4.516.6High
5.5 17.0 Maximum
6.516.4High
7.415.5Moderate
9.5~11.0Low

Data sourced from a detailed solution thermodynamic study of this compound's iron coordination properties.[1]

Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay for this compound Quantification

This protocol describes a method for quantifying the iron-chelating activity of a this compound solution using the CAS assay in a 96-well plate format.

Materials:

  • This compound sample solution

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 10 mM HCl

  • Deionized, iron-free water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of CAS Assay Solution:

    • CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Mixing: In a clean, acid-washed glass container, slowly add the iron(III) solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-iron mixture with continuous stirring. The solution should turn a deep blue color. Autoclave this solution and store it in the dark.

  • Preparation of Buffer Solution:

    • Prepare a suitable buffer (e.g., PIPES) at the desired pH for the assay (e.g., pH 6.8). Ensure the buffer is iron-free.

  • Assay Procedure:

    • In each well of a 96-well plate, add 100 µL of the CAS assay solution.

    • Add 100 µL of your this compound sample to the wells. For a negative control, add 100 µL of the buffer used to dissolve your this compound.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 20 minutes to a few hours). The incubation time may need to be optimized for your specific conditions.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of siderophore activity using the formula mentioned in the FAQs.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Iron Chelation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cas Prepare CAS Assay Solution mix Mix CAS Solution and Sample prep_cas->mix prep_gram Prepare this compound Sample prep_gram->mix prep_buffer Prepare pH Buffer prep_buffer->prep_gram incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate Siderophore Activity measure->calculate

Caption: Workflow for the this compound iron chelation CAS assay.

Troubleshooting_Tree Troubleshooting Logic for CAS Assay start Inconsistent/No Color Change q_ph Is the assay pH optimal (4.5-6.5)? start->q_ph a_ph_no Adjust pH of buffer and CAS solution q_ph->a_ph_no No q_reagent Is the CAS reagent fresh and properly prepared? q_ph->q_reagent Yes end_node Re-run Assay a_ph_no->end_node a_reagent_no Prepare fresh CAS reagent using acid-washed glassware q_reagent->a_reagent_no No q_interference Is there potential sample interference? q_reagent->q_interference Yes a_reagent_no->end_node a_interference_yes Run controls and consider sample purification q_interference->a_interference_yes Yes q_interference->end_node No a_interference_yes->end_node

Caption: Decision tree for troubleshooting the CAS assay.

References

challenges in the chemical synthesis of Gramibactin's peptide structure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chemical Synthesis of Gramibactin

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the chemical synthesis of this compound's complex peptide structure.

Frequently Asked Questions (FAQs)

Q1: What is the principal challenge in the total chemical synthesis of this compound?

The primary challenge lies in the synthesis and incorporation of its two unique non-proteinogenic amino acid residues, graminine (Gra) .[1][2] These residues contain a C-type diazeniumdiolate (N-nitrosohydroxylamine) moiety, which is the key iron-chelating functional group but presents significant synthetic hurdles.[3][4]

Q2: What specific difficulties are associated with the diazeniumdiolate functional group?

The diazeniumdiolate motif is notoriously difficult to handle for several reasons:

  • Synthetic Complexity: The formation of the N-N bond and subsequent nitrosation requires carefully controlled conditions.[3]

  • Instability: Diazeniumdiolates can be sensitive to pH and may decompose under certain reaction conditions, complicating purification and handling.[1]

  • Detection and Characterization: The unique spectroscopic properties of this group require specific analytical methods for confirmation, such as monitoring for characteristic losses of nitric oxide (NO) in mass spectrometry.[1][5]

Q3: What general approach is recommended for assembling this compound's linear peptide backbone?

A Solid-Phase Peptide Synthesis (SPPS) approach using an Fmoc/tBu strategy is the standard and recommended method.[6] This involves building the peptide chain sequentially on an insoluble resin support, which simplifies the purification process at each step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[7] The custom-synthesized and protected graminine residues would be incorporated as building blocks in the same manner as other amino acids.

Q4: What are potential side reactions to be aware of during the SPPS of the this compound backbone?

Even with standard SPPS protocols, several side reactions can occur, particularly with complex sequences:

  • Aggregation: The growing peptide chain can aggregate on the resin, leading to incomplete deprotection and coupling reactions. This is a common issue in so-called "difficult sequences".[6]

  • Diketopiperazine Formation: When deprotecting the second amino acid in the chain, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as an unwanted cyclic diketopiperazine.[8]

  • Aspartimide Formation: The side-chain carboxyl group of the β-hydroxyaspartate residue can form a five-membered ring, which can lead to racemization and other by-products.

Troubleshooting Guide

Issue: Low yield during final macrolactamization (cyclization).

  • Problem: The head-to-tail cyclization of the linear peptide precursor is inefficient, resulting in a low yield of the final cyclic product. This can be due to competing intermolecular oligomerization or epimerization at the C-terminal residue.

  • Solution:

    • High Dilution: Perform the cyclization reaction under high-dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular reaction over intermolecular polymerization.

    • Coupling Reagents: Employ coupling reagents known to be effective for sterically hindered cyclizations and to minimize racemization. Reagents like HATU, HBTU, or DEPBT are often used.[8] In analogous complex cyclizations, like that of teixobactin, HATU/HOAt/DIEA has been used successfully.[8]

    • Solvent Choice: Use a polar aprotic solvent such as DMF or a mixture of DMF/DCM.

Issue: Failed or incomplete coupling reaction during SPPS.

  • Problem: A coupling step fails to go to completion, as indicated by a positive Kaiser test (which detects free primary amines). This is often due to steric hindrance or peptide aggregation.

  • Solution:

    • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

    • Capping: If double coupling fails, cap the unreacted free amines by treating the resin with acetic anhydride. This prevents the formation of deletion sequences.

    • Alternative Reagents: Use a more potent coupling reagent. For example, if a standard carbodiimide like DIC is failing, switch to an aminium-based reagent like HBTU or HATU.[6]

    • Disrupt Aggregation: Change the solvent to one known to disrupt secondary structures (e.g., NMP) or perform the reaction at an elevated temperature (40-50 °C).

Data Presentation

While specific yield data for a published total synthesis of this compound is not available, the following table provides a comparison of common coupling reagents used for challenging amide bond formations and cyclizations, which is critical for a successful synthesis.

Coupling ReagentAdditiveBaseTypical Yield Range (%)Relative Racemization RiskKey Application
HBTU HOBtDIPEA75-95LowStandard SPPS, Fragment Coupling
HATU HOAtDIPEA80-98Very LowDifficult couplings, Macrolactamization[8]
PyBOP -DIPEA70-90Low-ModerateGeneral Use
DEPBT -DIPEA60-85Very LowC-terminal fragments, Rac.-prone residues
DIC/Oxyma Oxyma Pure-70-95Low"Green" alternative, reduces explosivity risk

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis cycle for adding one amino acid. The protected graminine building block would be incorporated using this same procedure at the appropriate point in the sequence.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.

  • Add a base, typically diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the reaction solution.

4. Washing:

  • Wash the peptide-resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove excess reagents and by-products.

5. Confirmation (Optional but Recommended):

  • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete. If positive (blue beads), return to step 3 for a second coupling.

6. Repeat Cycle:

  • Return to step 2 to begin the cycle for the next amino acid in the sequence.

Visualizations

Synthetic Workflow

General Workflow for this compound Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Final Solution Phase Modification start 1. Prepare Resin deprotect 2. Fmoc Deprotection start->deprotect couple 3. Couple Protected Graminine/Amino Acid deprotect->couple wash 4. Wash couple->wash repeat Repeat for each residue wash->repeat linear 5. Assemble Linear Lipopeptide on Resin wash->linear repeat->deprotect cleave 6. Cleave Peptide from Resin linear->cleave cyclize 7. Macrolactamization (High Dilution) cleave->cyclize deprotect_final 8. Global Side-Chain Deprotection cyclize->deprotect_final purify 9. Final Purification (RP-HPLC) deprotect_final->purify final_product This compound purify->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting a Failed Coupling Reaction start Kaiser Test Positive (Incomplete Coupling) recouple Perform a second 'Double' coupling start->recouple kaiser2 Kaiser Test recouple->kaiser2 cap Cap unreacted amines with Acetic Anhydride kaiser2->cap Positive proceed Proceed to next deprotection step kaiser2->proceed Negative troubleshoot_adv Advanced Troubleshooting: - Use stronger coupling agent (HATU) - Increase temperature - Change solvent (NMP) kaiser2->troubleshoot_adv Still Positive after multiple attempts cap->proceed

Caption: Decision tree for troubleshooting an incomplete SPPS coupling reaction.

References

Technical Support Center: Enhancing Gramibactin Stability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Gramibactin in in vivo studies.

Troubleshooting Guide

Researchers may encounter several stability-related issues when working with this compound in vivo. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: Rapid Clearance or Low Bioavailability In Vivo

Symptoms:

  • Therapeutic or imaging signal is significantly lower than expected.

  • The compound appears to be cleared from circulation faster than anticipated.

  • Requirement for high or frequent dosing to achieve a biological effect.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Proteolytic Degradation: this compound, as a lipodepsipeptide, is susceptible to degradation by proteases and peptidases present in plasma and tissues.[1][2][3]1. Chemical Modifications: - PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance.[4][5][6] - Lipidation: Conjugating fatty acid chains can enhance binding to serum albumin, extending its half-life.[5][7] - Amino Acid Substitution: Replace susceptible L-amino acids with D-amino acids or unnatural amino acids to reduce protease recognition.[1][4][8] - Cyclization: Introducing cyclic constraints can improve resistance to exopeptidases.[1][3][4]--INVALID-LINK----INVALID-LINK--
Renal Filtration: Due to its relatively small size, this compound may be rapidly cleared by the kidneys.Increase Hydrodynamic Radius: - PEGylation: Increases the size of the molecule, reducing the rate of glomerular filtration.[5] - Albumin Binding: Modifying this compound to bind to albumin can prevent its rapid clearance.[4][7]--INVALID-LINK--
Poor Formulation: The formulation may not adequately protect this compound from degradation or facilitate its absorption.Optimize Formulation: - Use of Excipients: Incorporate stabilizing agents like sugars (e.g., trehalose, sucrose) or surfactants (e.g., polysorbates) to prevent aggregation and degradation.[3][6][9] - Encapsulation: Formulate this compound within liposomes or polymeric nanoparticles to protect it from the biological environment and control its release.[3]--INVALID-LINK--

Logical Troubleshooting Flow for Rapid Clearance:

G start Low in vivo efficacy/short half-life proteolysis Suspect Proteolytic Degradation start->proteolysis filtration Suspect Rapid Renal Filtration start->filtration formulation_issue Suspect Poor Formulation start->formulation_issue pegylation PEGylation proteolysis->pegylation lipidation Lipidation proteolysis->lipidation aa_sub Amino Acid Substitution proteolysis->aa_sub cyclization Cyclization proteolysis->cyclization filtration->pegylation albumin_binding Enhance Albumin Binding filtration->albumin_binding excipients Add Stabilizing Excipients formulation_issue->excipients encapsulation Encapsulation (Liposomes) formulation_issue->encapsulation lipidation->albumin_binding

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

Issue 2: Loss of Activity Due to Photoreactivity

Symptoms:

  • Reduced iron-binding capacity or NO-donating function after exposure to light.

  • Inconsistent results in experiments conducted under varying light conditions.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Photodegradation: The diazeniumdiolate moieties in this compound are photoreactive and can degrade upon exposure to UV light, leading to a loss of nitric oxide (NO) and a loss of iron-chelating ability.[10]Light Protection: - Storage: Store stock solutions and formulated this compound in amber vials or wrapped in aluminum foil to protect from light.[9] - Handling: Perform experimental procedures under low-light conditions or using light-blocking materials whenever possible.N/A (General laboratory best practice)
Formulation-Related Photosensitivity: Certain formulation components might sensitize this compound to photodegradation.Formulation Screening: - Test the stability of this compound in different formulations under controlled light exposure to identify any components that exacerbate photoreactivity.N/A

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of unmodified this compound?

A: There is currently no published data on the in vivo half-life of this compound. However, as a lipodepsipeptide, it is expected to be susceptible to proteolytic degradation and renal clearance, suggesting a potentially short half-life, possibly in the range of minutes to a few hours, similar to other unmodified peptides.[4][8]

Q2: Which chemical modification is best for improving this compound's stability?

A: The optimal modification strategy depends on the desired application. The table below summarizes the potential advantages and disadvantages of common approaches.

ModificationAdvantagesDisadvantages
PEGylation Significantly increases half-life, reduces immunogenicity, improves solubility.[5][6]May reduce binding affinity to the target, heterogeneity of PEGylated products.
Lipidation Enhances albumin binding, leading to a longer half-life, can improve membrane permeability.[5][7]May increase non-specific binding, potential for altered biodistribution.
Amino Acid Substitution Can specifically block cleavage sites, minimal change in molecular weight.[1][8]May alter conformation and biological activity, requires re-synthesis of the peptide.
Cyclization Increases resistance to exopeptidases, can lock the peptide in a bioactive conformation.[1][7]May reduce flexibility and target binding, requires re-synthesis.

Q3: How can I assess the stability of my modified this compound?

A: An in vitro plasma stability assay is a common method. This involves incubating the compound in plasma from the target species (e.g., mouse, rat, human) and measuring the concentration of the intact compound over time using methods like LC-MS.

Workflow for In Vitro Plasma Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis This compound This compound solution mix Mix this compound and Plasma This compound->mix plasma Plasma (e.g., mouse) plasma->mix incubate Incubate at 37°C mix->incubate sample Take aliquots at time points (0, 15, 30, 60 min...) incubate->sample quench Quench reaction (e.g., with acetonitrile) sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS centrifuge->lcms calculate Calculate half-life (t½) lcms->calculate

Caption: Workflow for assessing the in vitro plasma stability of this compound.

Q4: Are there any specific amino acid residues in this compound that are particularly susceptible to degradation?

A: While specific degradation pathways for this compound have not been elucidated, general principles of peptide degradation suggest that certain residues may be more labile. The peptide bonds adjacent to bulky hydrophobic or charged residues can be targets for various proteases. Additionally, the ester bond in the depsipeptide structure could be susceptible to hydrolysis by esterases.

Q5: How does the iron-bound (holo) form of this compound compare in stability to the iron-free (apo) form?

A: The iron-bound form of this compound is generally more stable. The coordination of iron can induce a more rigid conformation, which may offer some protection against proteolytic degradation.[11] However, the apo-form is susceptible to photodegradation.[10] It is crucial to consider the state of iron binding when evaluating stability.

Experimental Protocols

Protocol 1: PEGylation of this compound

Objective: To covalently attach polyethylene glycol (PEG) to this compound to improve its in vivo stability.

Materials:

  • This compound

  • Amine-reactive PEG (e.g., NHS-PEG) of a desired molecular weight (e.g., 5, 10, or 20 kDa)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the amine-reactive PEG to the this compound solution at a molar ratio of 1:1 to 5:1 (PEG:this compound). The optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEGylated this compound by dialysis against PBS to remove unreacted PEG, followed by size-exclusion chromatography to separate mono-PEGylated this compound from unreacted this compound and di- or multi-PEGylated products.

  • Characterize the final product by SDS-PAGE and MALDI-TOF mass spectrometry to confirm PEGylation.

Protocol 2: Lipidation of this compound

Objective: To attach a fatty acid chain to this compound to promote albumin binding and extend its half-life.

Materials:

  • This compound

  • Amine-reactive activated fatty acid (e.g., palmitic acid NHS ester)

  • Organic solvent (e.g., Dimethylformamide, DMF)

  • Reaction buffer: Bicarbonate buffer, pH 8.5

  • Purification system (e.g., reverse-phase HPLC)

Methodology:

  • Dissolve this compound in the reaction buffer.

  • Dissolve the activated fatty acid in a minimal amount of DMF.

  • Add the fatty acid solution dropwise to the this compound solution while stirring. A typical molar ratio is 1:1.5 (this compound:fatty acid).

  • Allow the reaction to proceed for 2-6 hours at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the lipidated this compound using reverse-phase HPLC.

  • Confirm the identity of the product by mass spectrometry.

Protocol 3: Formulation of this compound with Stabilizing Excipients

Objective: To prepare a formulation of this compound with improved stability for in vivo administration.

Materials:

  • This compound

  • Stabilizing excipients: Trehalose, Sucrose, Polysorbate 80

  • Buffer: Histidine buffer (10 mM, pH 6.0)

  • Sterile water for injection

Methodology:

  • Prepare the formulation buffer by dissolving the chosen excipients in the histidine buffer. A typical formulation might contain 5% (w/v) trehalose and 0.02% (v/v) Polysorbate 80.

  • Add this compound to the formulation buffer to the desired final concentration.

  • Gently mix until the this compound is completely dissolved. Avoid vigorous shaking to prevent aggregation.

  • Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Store the formulation at 2-8°C, protected from light.

  • Conduct stability studies on the formulated product by storing it at various temperatures and time points and analyzing for degradation products by HPLC.

References

Technical Support Center: High-Purity Isolation of Gramibactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-purity isolation of Gramibactin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Fermentation Conditions: Incorrect media composition, aeration, or incubation time can limit this compound production by Paraburkholderia graminis. The concentration of iron in the culture medium is a critical factor for siderophore production.[1] 2. Incomplete Extraction: Inefficient binding of this compound to the Amberlite® XAD-4 resin or incomplete elution can result in significant loss of product. 3. Degradation During Isolation: this compound is photoreactive, particularly in its iron-free (apo) form. Exposure to UV light can cause degradation.[2] The diazeniumdiolate functional groups may also be sensitive to certain chemical conditions.1. Optimize Fermentation: Ensure the use of an iron-depleted medium, such as MM9 medium.[2] Optimize culture parameters like pH, temperature, and agitation for maximal siderophore production.[3] 2. Improve Extraction Efficiency: Ensure the Amberlite® XAD-4 resin is properly washed and equilibrated before use.[2] Allow sufficient time for the resin to be in contact with the culture supernatant. Use an appropriate solvent, such as 80% aqueous methanol, for elution.[2] 3. Prevent Degradation: Protect all solutions containing this compound from direct light, especially UV sources.[2] Work in a timely manner and keep samples cool to minimize potential chemical degradation.
Poor Peak Resolution in HPLC 1. Inappropriate Column or Mobile Phase: The chosen HPLC column and mobile phase may not provide sufficient selectivity for this compound and its impurities. 2. Steep Gradient: A rapid change in the mobile phase composition can lead to the co-elution of compounds with similar retention times.[4] 3. Column Overloading: Injecting a sample that is too concentrated can exceed the column's capacity, resulting in broad and poorly resolved peaks.[4]1. Method Development: Utilize a C18 column, which has been shown to be effective.[5] Experiment with different mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, to improve selectivity. Consider switching from a methanol gradient to an acetonitrile gradient.[4] 2. Optimize Gradient: Employ a shallow gradient, for example, a linear gradient of 20%–80% methanol with 0.05% TFA over 40 minutes.[5] 3. Reduce Sample Load: Perform a loading study to determine the optimal injection volume and concentration for your specific column and system.[4]
Presence of Impurities in Final Product 1. Co-eluting Compounds: Other siderophores or secondary metabolites produced by P. graminis may have similar chromatographic properties to this compound. 2. Degradation Products: As mentioned, this compound can degrade if not handled properly. Photoproducts, such as oxime isomers, may be present as impurities.[2]1. Refine Purification Protocol: A multi-step purification approach is often necessary.[4] Consider an additional purification step, such as a different type of chromatography, if impurities persist. 2. Confirm Identity and Purity: Use LC-HRESIMS and NMR to confirm the identity of the desired product and assess its purity. In mass spectrometry, look for the characteristic parent ion of this compound ([M+H]⁺ at m/z 835.3779) and multiple losses of NO.[6][7] NMR can be used to identify impurities, including degradation products which will have distinct signals.[2]
Sample Instability or Loss of Activity 1. Photodegradation: Exposure to UV light leads to the loss of nitric oxide from the diazeniumdiolate moieties, altering the structure and iron-chelating ability of this compound.[2] 2. pH Sensitivity: The stability of this compound may be affected by pH.1. Protect from Light: Handle all this compound-containing solutions in amber vials or cover glassware with aluminum foil. Avoid exposure to direct sunlight or other UV light sources. 2. Maintain Appropriate pH: Store purified this compound in a suitable buffer at a slightly acidic to neutral pH and at a low temperature (e.g., 4°C for short-term storage).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from a P. graminis culture?

A1: A yield of approximately 20 mg of purified this compound can be obtained from a 1 L culture of P. graminis.[5] However, this can vary depending on the optimization of fermentation and purification conditions.

Q2: How can I confirm the presence of this compound in my culture supernatant before purification?

A2: The presence of iron-chelating compounds like this compound can be qualitatively assessed using the Chrome Azurol S (CAS) assay, which will show a color change in the presence of siderophores.[8] For a more specific identification, a small aliquot of the culture broth extract can be analyzed by LC-HRESIMS to detect the characteristic mass of this compound ([M+H]⁺ at m/z 835.3779) and its iron complex ([M+2H]⁺ at m/z 888.2910).[6]

Q3: What are the key spectroscopic signatures to confirm the identity and purity of this compound?

A3:

  • Mass Spectrometry (MS): In high-resolution electrospray ionization mass spectrometry (HRESIMS), this compound exhibits a parent ion [M+H]⁺ at approximately m/z 835.3779.[6] A characteristic fragmentation pattern is the multiple losses of nitric oxide (NO).[6][7]

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum will show characteristic chemical shifts for the amino acid residues and the fatty acid tail. Complexation with a metal like iron or gallium will induce shifts in the signals of protons near the metal-binding sites.[9]

  • UV-Vis Spectrophotometry: The apo-form of this compound shows a characteristic pH-dependent shift in its absorption maximum, which is a feature of N-nitrosohydroxylamines.[7][9]

Q4: My purified this compound appears to be degrading. What could be the cause?

A4: The most likely cause of degradation is exposure to light. Apo-gramibactin is photoreactive and can lose nitric oxide upon irradiation with UV light, leading to the formation of oxime isomers.[2] To prevent this, always protect your samples from light.

Q5: What purity should I aim for, and how can it be determined?

A5: For most research and drug development applications, a high purity of ≥99% is desirable. Purity can be determined by analytical HPLC, where a single, sharp peak should be observed. Potentiometric titrations can also be used to assess purity.[4][10]

Quantitative Data Summary

ParameterValueSource(s)
Yield 20 mg/L of culture[5]
Purity ≥99%[4][10]
Molecular Weight (Apo-Gramibactin) [M+H]⁺ = 835.3792[6]
Molecular Weight (Fe-Gramibactin Complex) [M+2H]⁺ = 888.2907[6]

Experimental Protocols

Fermentation of Paraburkholderia graminis
  • Prepare an iron-depleted MM9 medium.

  • Inoculate a single colony of P. graminis into a starter culture and grow for 24 hours.

  • Use the starter culture to inoculate the main culture in the iron-depleted MM9 medium.

  • Incubate the culture at 30°C with shaking at 180 rpm.

  • Monitor microbial growth (e.g., by measuring OD₆₀₀) and harvest the culture in the late logarithmic phase.

Extraction of this compound
  • Centrifuge the culture at 6000 rpm for 30 minutes at 4°C to pellet the cells.

  • Decant the supernatant and add Amberlite® XAD-4 resin (pre-washed with methanol and equilibrated with water).

  • Shake the supernatant with the resin for 4 hours at 120 rpm.

  • Filter the mixture to separate the resin from the supernatant.

  • Wash the resin with Milli-Q water.

  • Elute the adsorbed compounds from the resin using 80% aqueous methanol.

  • Concentrate the eluent under vacuum.

High-Purity Isolation by HPLC
  • Dissolve the concentrated extract in a suitable solvent (e.g., methanol).

  • Purify the extract using semipreparative reverse-phase HPLC with a C18 column.

  • Employ a linear gradient of 20% to 80% methanol containing 0.05% trifluoroacetic acid over 40 minutes.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity and purity of the collected fractions using LC-HRESIMS and NMR.

Visualizations

Gramibactin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis start Inoculate P. graminis culture Culture in Iron-Depleted MM9 Medium start->culture harvest Harvest in Late Log Phase culture->harvest centrifuge Centrifuge Culture harvest->centrifuge supernatant Collect Supernatant centrifuge->supernatant resin_binding Bind to Amberlite® XAD-4 Resin supernatant->resin_binding elution Elute with 80% Methanol resin_binding->elution concentrate Concentrate Eluent elution->concentrate hplc Semipreparative RP-HPLC concentrate->hplc fraction_collection Collect this compound Fractions hplc->fraction_collection analysis Purity & Identity Confirmation (LC-MS, NMR) fraction_collection->analysis final_product final_product analysis->final_product High-Purity This compound

Caption: Experimental workflow for the high-purity isolation of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_impurity Impurity Issues start Problem Encountered check_fermentation Check Fermentation Conditions start->check_fermentation check_extraction Check Extraction Efficiency start->check_extraction check_degradation Check for Degradation start->check_degradation optimize_hplc Optimize HPLC Method start->optimize_hplc protect_from_light Protect from Light start->protect_from_light solution1 solution1 check_fermentation->solution1 Optimize Media & Growth Parameters solution2 solution2 check_extraction->solution2 Ensure Proper Resin Binding & Elution check_degradation->protect_from_light analyze_impurities Identify Impurities (MS, NMR) optimize_hplc->analyze_impurities solution3 solution3 optimize_hplc->solution3 Adjust Gradient & Mobile Phase solution4 solution4 protect_from_light->solution4 Use Amber Vials, Avoid UV

References

Technical Support Center: Overcoming Solubility Issues of Gramibactin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Gramibactin. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, experimental protocols, and visualizations to facilitate your experimental success.

Disclaimer: this compound is a specialized lipodepsipeptide.[1][2][3] Publicly available data on its solubility profile is limited. The guidance provided here is based on established principles for handling hydrophobic and lipophilic peptides, and should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a lipodepsipeptide siderophore produced by bacteria, which means it has both a peptide component and a lipid-like fatty acid chain.[1][2] This structure, particularly the fatty acid component, confers a hydrophobic nature, which can lead to poor solubility in aqueous solutions like buffers and cell culture media. Incomplete solubilization can result in inaccurate concentration measurements and negatively impact experimental reproducibility and outcomes.[4][5]

Q2: What are the critical first steps before attempting to dissolve this compound?

Before dissolving your entire sample of this compound, it is crucial to:

  • Test with a small amount: Use a small aliquot to test different solvents and conditions.[5] This prevents the loss of valuable material if the chosen solvent is inappropriate.

  • Centrifuge the vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5]

  • Allow to warm to room temperature: Before opening, let the vial warm to room temperature to avoid condensation.[5]

Q3: What is the recommended starting solvent for this compound?

Given its hydrophobic nature, dissolving this compound directly in aqueous solutions is likely to be challenging. The recommended approach is to first use a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[4][5][6] Other options include dimethylformamide (DMF), ethanol, or acetonitrile.[4][5] For NMR studies, this compound has been successfully dissolved in deuterated DMSO (DMSO-d6) and D2O.[7]

Q4: How can I prepare a working solution of this compound in an aqueous buffer?

The general strategy is to first create a concentrated stock solution in an organic solvent like DMSO, and then dilute this stock solution into your desired aqueous buffer.[5] It is important to add the DMSO stock solution dropwise to the vortexing aqueous buffer to minimize precipitation.[4]

Q5: Are there any chemical modifications that can improve this compound's solubility?

While modifying a natural product like this compound may alter its biological activity, general strategies for improving peptide solubility through chemical modification include:

  • PEGylation: Attaching polyethylene glycol (PEG) chains can create a "hydrophilic shield" around the peptide, increasing its water solubility.[8]

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can enhance solubility.[8][9]

These modifications would require chemical synthesis and are not simple adjustments to the existing this compound molecule.

Troubleshooting Guides

Problem: The lyophilized this compound powder is not dissolving in my initial solvent.

Possible Cause Suggested Solution
Insufficient solvent volume.Add a small, incremental amount of the solvent.
Inappropriate solvent choice.If starting with water or buffer fails, attempt to use a small amount of an organic co-solvent like DMSO or DMF.[5][6]
Aggregation of the peptide.Gentle sonication (e.g., 3 cycles of 10 seconds in an ice bath) can help break up aggregates and improve dissolution.[5] Gentle warming (<40°C) can also be attempted, but with caution to avoid degradation.[10]

Problem: After adding my this compound-DMSO stock solution to an aqueous buffer, the solution becomes cloudy or a precipitate forms.

Possible Cause Suggested Solution
The final concentration of this compound exceeds its solubility limit in the aqueous buffer.Try preparing a more dilute final solution.
The percentage of the organic co-solvent is too high, causing the buffer components to precipitate.Ensure the final concentration of the organic solvent is as low as possible, ideally below 1% for cell-based assays.[4]
The pH of the buffer is close to the isoelectric point of this compound, minimizing its net charge and solubility.Adjust the pH of the buffer away from the isoelectric point. For peptides with acidic residues, a slightly basic buffer may help. For those with basic residues, a slightly acidic buffer may be beneficial.[8][10]

Data Presentation

Table 1: General Guidelines for Peptide Solubility Based on Charge

Peptide Charge Primary Solvent Recommendation Secondary Solvent/Additive Reference
Basic (Net Positive Charge) Sterile Water or PBS10-30% Acetic Acid or a few drops of TFA[4][10][11]
Acidic (Net Negative Charge) Sterile Water or PBS1-10% Ammonium Hydroxide or Ammonium Bicarbonate[4][11][12]
Neutral or Hydrophobic Small amount of organic solvent (DMSO, DMF, Acetonitrile)Dilute with aqueous buffer[4][5][6][10]

Table 2: Common Co-solvents for Hydrophobic Peptides

Co-solvent Properties and Considerations Reference
DMSO (Dimethyl sulfoxide) Highly effective for hydrophobic peptides. Can be toxic to cells at higher concentrations (>1%). May oxidize peptides containing Cys, Met, or Trp.[4][5][9]
DMF (Dimethylformamide) An alternative to DMSO, especially for peptides sensitive to oxidation.[5]
Acetonitrile Can be used to dissolve some peptides. Volatile.[5][12]
Ethanol/Methanol/Isopropanol Less effective than DMSO or DMF for highly hydrophobic peptides but can be useful and are generally less toxic.[4][6]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Co-solvent (DMSO)

  • Preparation: Allow the vial of lyophilized this compound to reach room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Dissolution: Add a small, precise volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Aid Dissolution (if necessary): If the peptide does not readily dissolve, vortex the solution gently. If needed, sonicate the vial in a water bath on ice for short bursts (e.g., 3 x 10 seconds).[5]

  • Preparation of Working Solution: While gently vortexing your desired aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution. A clear solution indicates successful solubilization. If the solution is cloudy, it may indicate precipitation. Centrifuge the solution before use to pellet any undissolved material.[4]

  • Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]

Protocol 2: General Method for pH Adjustment to Enhance Peptide Solubility

This is a general protocol and should be tested with a small amount of this compound first, as its specific isoelectric point may not be known.

  • Determine Peptide Charge: Analyze the amino acid sequence of this compound to estimate its net charge at neutral pH. This compound contains β-hydroxyaspartate, which is acidic.[7][14]

  • For Acidic Peptides:

    • Attempt to dissolve the peptide in a small amount of a basic buffer (e.g., PBS pH 7.5-8.5).

    • If solubility is still low, add a small volume of a dilute basic solution like 0.1% ammonium hydroxide and then dilute with your buffer.[11][13]

  • For Basic Peptides:

    • Attempt to dissolve the peptide in a slightly acidic buffer (e.g., PBS pH 6.0-7.0).

    • If needed, add a small amount of a dilute acidic solution like 10% acetic acid to aid dissolution before diluting with your buffer.[10][11]

  • Final pH Adjustment: After dissolution, the pH of the stock solution can be carefully adjusted if required for the downstream application.

Visualizations

experimental_workflow cluster_start Initial Steps cluster_solubilization Solubilization Strategy cluster_assessment Assessment cluster_outcome Outcome start Start with small aliquot of lyophilized this compound dissolve_water Attempt to dissolve in sterile water/buffer start->dissolve_water check_solubility Is the solution clear? dissolve_water->check_solubility Observe dissolve_organic Use minimal organic solvent (e.g., DMSO) sonicate Apply gentle sonication/warming dissolve_organic->sonicate sonicate->check_solubility check_solubility->dissolve_organic No success Proceed with experiment check_solubility->success Yes troubleshoot Troubleshoot further (e.g., adjust pH, try different co-solvent) check_solubility->troubleshoot Still No

Caption: Workflow for testing and improving this compound solubility.

logical_relationship cluster_input Input cluster_decision Decision Point cluster_strategy Primary Strategy cluster_secondary Secondary Actions peptide_info This compound (Lipodepsipeptide) is_hydrophobic Is peptide hydrophobic? peptide_info->is_hydrophobic use_organic Use Organic Co-solvent (DMSO/DMF) is_hydrophobic->use_organic Yes (likely) use_aqueous Direct Aqueous Dissolution is_hydrophobic->use_aqueous No adjust_ph Adjust pH use_organic->adjust_ph sonicate Sonication use_organic->sonicate dilute_carefully Stepwise Dilution use_organic->dilute_carefully

Caption: Decision process for selecting a this compound solubilization strategy.

References

Gramibactin Technical Support Center: Troubleshooting Photoreactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photoreactivity of Gramibactin. Find answers to frequently asked questions, detailed troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound's photoreactivity and why is it a concern?

A1: this compound, specifically in its iron-free form (apo-gramibactin or apo-Gbt), is a photoreactive molecule.[1][2][3] This means it is susceptible to degradation upon exposure to light, particularly UV light (e.g., 254 nm) and natural sunlight.[2][3] This light-induced degradation can lead to the loss of its primary biological function, which is to bind and transport iron, potentially causing inconsistent or erroneous experimental results.[3][4]

Q2: What chemical changes occur when apo-gramibactin is exposed to light?

A2: When exposed to UV light, each of the two d-graminine (d-Gra) residues in apo-gramibactin undergoes a chemical transformation. This reaction involves the loss of a nitric oxide (NO) molecule and a proton (H+), resulting in the formation of a mixture of E/Z oxime isomers.[1][2][4] This structural change fundamentally alters the molecule and eliminates its ability to chelate iron(III).[3][4]

Q3: How can I detect if my this compound sample has been compromised by light?

A3: Photodegradation can be detected using analytical techniques such as mass spectrometry and UV-Visible spectroscopy.

  • Mass Spectrometry: A fresh sample of apo-gramibactin will show a primary ion at a mass-to-charge ratio (m/z) of 835.3 [M+H]⁺.[2] The photodegraded product will appear at m/z 773.3 [M+H]⁺.[1]

  • UV-Visible Spectroscopy: At a pH of 8.0, apo-gramibactin has a characteristic absorption peak (λmax) at 248 nm. Upon photolysis, this peak disappears over time.[2][3]

Q4: Does pH affect the photoreactivity of apo-gramibactin?

A4: Yes, pH has a significant impact on photoreactivity. The UV absorption maximum (λmax) of the photoreactive diazeniumdiolate group is pH-dependent, shifting from 248 nm at pH 10 to 220 nm at pH 2.[1][2] Consequently, the photoreactivity is reduced at low pH because the absorption peak has less overlap with the irradiating UV wavelength (e.g., 254 nm) or sunlight.[1][2]

Q5: Is the iron-bound form of this compound (Fe(III)-Gbt) also photoreactive?

A5: Yes, the iron(III)-gramibactin complex is also photoreactive, but it follows a different degradation pathway. The initial photoreaction involves the β-hydroxyaspartate residue, which coordinates with the iron. This leads to the loss of carbon dioxide (CO₂) and two protons.[1][2] In this initial phase, the nitric oxide from the diazeniumdiolate ligands is not released.[1][2]

Q6: What are the best practices for handling and storing this compound to prevent photodegradation?

A6: To maintain the integrity of this compound, follow these handling and storage guidelines:

  • Storage: Store solid this compound and solutions in amber-colored or opaque containers to block UV and visible light.[5] For long-term storage, keep solutions frozen at -20°C or -80°C.

  • Handling: Whenever possible, conduct experiments in a darkened room or under subdued lighting conditions.[5] Use red or yellow light sources, as these are generally less damaging than broad-spectrum white light.[6]

  • Protection: During experiments, wrap transparent containers (e.g., cuvettes, flasks) with aluminum foil to shield the sample from ambient light.[5] Minimize the duration of light exposure at every step.

Quantitative Data Summary

The following tables summarize key analytical data for monitoring this compound's integrity.

Table 1: Mass Spectrometry Data for Apo-Gramibactin and its Photoproduct

CompoundFormExpected m/z [M+H]⁺Citation(s)
Apo-GramibactinIntact835.3[2]
PhotoproductDegraded773.3[1]

Table 2: pH-Dependent UV-Visible Absorption of Apo-Gramibactin

pHλmax (nm)Photoreactivity LevelCitation(s)
10248High[1][2]
8248High[2][3]
2220Reduced[1][2]

Visual Guides and Workflows

Photodegradation Pathway of Apo-Gramibactin

G cluster_loss ApoGbt Apo-Gramibactin (m/z 835.3) λmax = 248 nm (pH 8) Product E/Z Oxime Isomers (Photoproduct) (m/z 773.3) ApoGbt->Product Photolysis Light UV Light (e.g., 254 nm) or Sunlight Light->ApoGbt Loss Loss of: - 2 NO - 2 H+

Caption: Photodegradation of apo-gramibactin upon light exposure.

Troubleshooting Workflow for Suspected Photoreactivity

G Start Problem: Inconsistent Results or Loss of Activity Hypothesis Hypothesis: Photodegradation of this compound Start->Hypothesis CheckStorage Review Storage & Handling: - Used amber vials? - Avoided direct light? Hypothesis->CheckStorage Analysis Perform Analysis on Suspect Sample CheckStorage->Analysis MS LC-MS Analysis: Look for m/z 773.3 peak Analysis->MS Option 1 UV UV-Vis Scan (pH 8): Check for loss of 248 nm peak Analysis->UV Option 2 DegradationConfirmed Degradation Confirmed MS->DegradationConfirmed Present NoDegradation No Degradation Detected: Investigate other variables (e.g., pH, temperature, contamination) MS->NoDegradation Absent UV->DegradationConfirmed Absent UV->NoDegradation Present Implement Implement Corrective Actions: - Use fresh aliquot - Shield from light - Work in darkroom DegradationConfirmed->Implement ReRun Re-run Experiment Implement->ReRun Success Problem Resolved ReRun->Success

Caption: Step-by-step guide to troubleshoot photoreactivity issues.

Experimental Protocols

Protocol 1: Assessing the Photostability of an Apo-Gramibactin Sample

This protocol is adapted from UV photolysis experiments used to characterize this compound's photoreactivity.[1][3]

Objective: To determine if a sample of apo-gramibactin degrades upon exposure to a controlled UV light source.

Materials:

  • Apo-gramibactin sample

  • Buffer solution (e.g., 5 mM MOPS, pH 8.0)

  • UV-transparent cuvette

  • UV-Visible Spectrometer

  • UV light source (e.g., Hg(Ar) pen lamp with a 254 nm bandpass filter)[3]

  • Aluminum foil

  • LC-MS system for mass analysis

Methodology:

  • Sample Preparation: Prepare a solution of apo-gramibactin (e.g., 44 μM) in the buffer solution.[3]

  • Control Sample ("Dark"): Transfer an aliquot of the solution to a microcentrifuge tube, wrap it completely in aluminum foil, and keep it at the same ambient temperature as the test sample.

  • Initial Analysis (Time 0):

    • Transfer the remaining solution to a UV-transparent cuvette. Record the initial UV-Vis spectrum from 200-400 nm. Note the absorbance at 248 nm.

    • Take a small aliquot for LC-MS analysis to confirm the presence of the m/z 835.3 peak.

  • UV Exposure:

    • Place the cuvette in a fixed position and irradiate it with the UV light source.

    • For a time-course experiment, record the UV-Vis spectrum at regular intervals (e.g., every 4 minutes for the first hour, then at longer intervals for up to 6 hours).[3]

  • Final Analysis:

    • After the final exposure time, record one last UV-Vis spectrum.

    • Analyze a final aliquot of the irradiated sample via LC-MS.

    • Analyze the "Dark" control sample using both UV-Vis spectroscopy and LC-MS.

  • Data Interpretation:

    • UV-Vis: Compare the spectra over time. A significant decrease or disappearance of the 248 nm peak in the irradiated sample, but not in the "Dark" control, indicates photodegradation.

    • LC-MS: Compare the mass spectra. The appearance of a peak at m/z 773.3 and a corresponding decrease in the peak at m/z 835.3 in the irradiated sample confirms the formation of the photoproduct. The "Dark" control should show no significant presence of the m/z 773.3 peak.

References

optimization of nutrient media for enhanced Gramibactin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nutrient media for enhanced Gramibactin production by Paraburkholderia graminis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for this compound production?

A1: While a universally optimized medium has not been defined, a modified MM9 medium is commonly used as a starting point for siderophore production. The key is to create an iron-limited environment to induce the biosynthesis of this compound.

Q2: What are the critical components of the nutrient medium for this compound production?

A2: The critical components include a suitable carbon source, a nitrogen source, and controlled iron concentration. Paraburkholderia graminis can utilize various carbon and nitrogen sources, and optimization of the C:N ratio is crucial for maximizing yield.[1][2]

Q3: How does iron concentration affect this compound production?

A3: this compound is a siderophore, an iron-chelating molecule, and its production is typically induced under iron-deficient conditions.[3] High concentrations of iron in the medium will repress the biosynthetic gene cluster responsible for this compound production, leading to low or no yield.

Q4: What is the ideal pH and temperature for cultivation?

A4: For Paraburkholderia graminis DSM 17151, a cultivation temperature of 28°C is recommended.[4] The optimal pH for siderophore production by similar bacteria is often in the neutral to slightly alkaline range (pH 7.0-8.0).[5]

Q5: How can I detect and quantify this compound production?

A5: A common initial screening method is the Chrome Azurol S (CAS) assay, which detects siderophores.[6] For specific quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low this compound Yield 1. High Iron Contamination: Glassware or media components may contain trace amounts of iron. 2. Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be ideal for inducing secondary metabolism. 3. Incorrect Cultivation Conditions: Temperature, pH, or aeration may not be optimal. 4. Genetic Instability of the Strain: The producing strain may have lost its ability to synthesize this compound.1. Use iron-free water and deferrate all glassware by washing with 3M HCl. Use high-purity media components. 2. Systematically vary the concentrations of your carbon and nitrogen sources to find the optimal ratio. Consider using response surface methodology for optimization. 3. Ensure the incubator is calibrated to the correct temperature (e.g., 28°C for P. graminis DSM 17151).[4] Monitor and adjust the pH of the medium during fermentation. Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 180 rpm).[7] 4. Re-streak the culture from a frozen stock. Confirm the presence of the this compound biosynthetic gene cluster using PCR.
Inconsistent Batch-to-Batch Production 1. Variability in Inoculum: The age and density of the starter culture can affect the production phase. 2. Inconsistent Media Preparation: Minor variations in component concentrations or pH can lead to different outcomes.1. Standardize your inoculum preparation protocol. Use a starter culture in the mid-logarithmic growth phase.[8] 2. Prepare a large batch of the basal medium to minimize variation. Calibrate pH meters and balances regularly.
Difficulty in Extracting this compound 1. Inefficient Extraction Solvent: The chosen solvent may not effectively partition this compound from the culture supernatant. 2. Degradation of this compound: The molecule may be unstable under the extraction conditions (e.g., pH, temperature).1. Acidify the culture supernatant to approximately pH 2.0 with HCl before extraction with an organic solvent like ethyl acetate.[5] 2. Perform extraction steps at a low temperature (e.g., 4°C) to minimize degradation.
Problems with HPLC-MS Detection 1. Low Concentration in Sample: The amount of this compound in the extract may be below the limit of detection. 2. Matrix Effects: Other components in the crude extract may interfere with ionization in the mass spectrometer.1. Concentrate the extract before analysis. 2. Purify the crude extract using solid-phase extraction (SPE) or a primary chromatography step (e.g., Sephadex LH-20) before HPLC-MS analysis.

Data Presentation

Table 1: Example of Media Component Optimization for Siderophore Production

Carbon Source (g/L)Nitrogen Source (g/L)C:N RatioRelative this compound Yield (%)
10 (Glucose)2 (NH4Cl)5:165
20 (Glucose)2 (NH4Cl)10:1100
30 (Glucose)2 (NH4Cl)15:185
20 (Sucrose)2 (NH4Cl)10:192
20 (Glucose)4 (NH4Cl)5:175

Note: This table is illustrative. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cultivation of Paraburkholderia graminis for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of P. graminis from a fresh agar plate (e.g., Luria-Bertani agar) into a 50 mL flask containing 10 mL of LB medium.[7]

    • Incubate at 28°C with shaking at 180 rpm for 24 hours.[7]

  • Production Culture:

    • Prepare the production medium (e.g., modified MM9 medium). A typical MM9 salt solution contains Na₂HPO₄, KH₂PO₄, and NaCl. Supplement with a carbon source (e.g., glucose) and a nitrogen source (e.g., NH₄Cl). Ensure the medium is iron-depleted.

    • Inoculate 100 mL of the production medium in a 500 mL baffled flask with 1 mL of the seed culture.

    • Incubate at 28°C with shaking at 180 rpm for 48-72 hours.

Protocol 2: Extraction and Quantification of this compound
  • Harvesting:

    • After incubation, centrifuge the culture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.

    • Carefully decant the supernatant, which contains the secreted this compound.

  • Extraction:

    • Acidify the supernatant to pH 2.0 using 6M HCl.[5]

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.

    • Collect the organic (upper) phase. Repeat the extraction two more times.

    • Pool the organic phases and evaporate the solvent under reduced pressure.

  • Quantification:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reverse-phase HPLC system coupled to a mass spectrometer.

    • Use a C18 column and a gradient of water and acetonitrile with 0.1% formic acid as the mobile phase.

    • Monitor for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 835.37).[9]

    • Quantify by comparing the peak area to a standard curve of purified this compound, if available.

Visualizations

Gramibactin_Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis cluster_product Product L-Arginine L-Arginine grbD_grbE grbD & grbE L-Arginine->grbD_grbE Precursor for Graminine Fatty Acid Fatty Acid NRPS Non-Ribosomal Peptide Synthetase (NRPS) Fatty Acid->NRPS grb_cluster grb Gene Cluster grb_cluster->NRPS Encodes This compound This compound NRPS->this compound Assembly grbD_grbE->NRPS Graminine formation Experimental_Workflow Experimental Workflow for this compound Production cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis A Inoculum Preparation (P. graminis) B Fermentation in Iron-Deficient Medium A->B C Centrifugation (Cell Separation) B->C D Supernatant Acidification C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Solvent Evaporation E->F G Crude Extract Reconstitution F->G H HPLC-MS Analysis G->H I Quantification H->I

References

addressing matrix effects in mass spectrometry analysis of Gramibactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of Gramibactin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., soil extracts, bacterial culture media).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][3] The complex nature of biological and environmental samples makes them prone to significant matrix components that can interfere with the analysis.

Q2: How can I detect matrix effects in my this compound LC-MS analysis?

A2: Two common methods for detecting matrix effects are the post-column infusion method and the post-extraction spike method.[2]

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] It involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column while injecting a blank matrix sample.[2]

  • Post-Extraction Spike: This quantitative method assesses the magnitude of the matrix effect.[2] It compares the response of this compound in a standard solution to the response of this compound spiked into a blank matrix extract at the same concentration.[2]

Q3: What are the most effective strategies to mitigate matrix effects for this compound?

A3: A combination of strategies is often most effective. These include:

  • Thorough Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components before LC-MS analysis.[4]

  • Optimized Chromatographic Separation: Adjusting the mobile phase, gradient, or column chemistry can separate this compound from co-eluting matrix components that cause ion suppression.[5]

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[1][4][6] A stable isotope-labeled version of this compound is used as an internal standard, as it co-elutes and experiences similar matrix effects to the unlabeled analyte, allowing for accurate ratiometric quantification.[1][4]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1][7] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.[7][8]

Troubleshooting Guide

Problem: Poor sensitivity and low signal intensity for this compound.

Possible Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[5][9]
Solution:
1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[4]
2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region of ion suppression.[5]
3. Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.[1]
Analyte Adsorption This compound may be adsorbing to metal surfaces in the HPLC system, such as the column housing.[10]
Solution:
1. Use Metal-Free Components: Consider using a metal-free or PEEK-lined column and tubing to minimize analyte interaction with metal surfaces.[10]

Problem: Inconsistent and irreproducible quantitative results for this compound.

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[4]
Solution:
1. Implement Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard is the most reliable way to correct for variability caused by matrix effects.[1][4][6]
2. Perform Matrix-Matched Calibration: If a stable isotope-labeled standard is unavailable, create calibration curves using a blank matrix that closely matches each batch of samples.[1][7]
Inadequate Sample Preparation Insufficient removal of matrix components can lead to inconsistent results.
Solution:
1. Validate Sample Preparation Method: Ensure your sample preparation method is robust and reproducible for the specific matrix you are working with.

Experimental Protocols

Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method

  • Prepare two sets of samples:

    • Set A (Solvent): Spike a known concentration of this compound into the initial mobile phase solvent.

    • Set B (Matrix): Extract a blank matrix sample using your established protocol. Then, spike the same known concentration of this compound into the final matrix extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Stable Isotope Dilution (SID) Workflow for this compound Quantification

  • Spike Samples: Add a known amount of stable isotope-labeled this compound internal standard to each sample and all calibration standards at the beginning of the sample preparation process.

  • Sample Preparation: Perform your standard extraction protocol (e.g., LLE or SPE).

  • LC-MS/MS Analysis: Analyze the samples. The mass spectrometer will detect both the native this compound and the stable isotope-labeled internal standard.

  • Quantification: Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

Quantitative Data Summary

Table 1: Example of Matrix Effect Assessment for this compound in Soil Extract

AnalyteConcentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
This compound101,200,000780,00065% (Suppression)

Table 2: Comparison of Quantification Methods for this compound in Bacterial Culture Supernatant

SampleExternal Calibration (ng/mL)Matrix-Matched Calibration (ng/mL)Stable Isotope Dilution (ng/mL)
125.348.950.2
231.855.156.5
319.742.343.1

Visualizations

Workflow_for_Mitigating_Matrix_Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Soil, Culture Media) Spike Spike with Stable Isotope-Labeled This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Accurate this compound Concentration

Caption: Workflow for this compound quantification using stable isotope dilution to mitigate matrix effects.

Troubleshooting_Matrix_Effects cluster_mitigation Mitigation Strategies Start Inaccurate or Irreproducible This compound Quantification Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Assess_ME->Improve_Cleanup Matrix Effect Detected No_ME Investigate Other Analytical Issues Assess_ME->No_ME No Significant Matrix Effect Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Use_IS Use Stable Isotope-Labeled Internal Standard (IS) Optimize_LC->Use_IS Matrix_Match Use Matrix-Matched Calibration Use_IS->Matrix_Match If IS is unavailable End Accurate & Reproducible Quantification Use_IS->End Matrix_Match->End

Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.

References

strategies to prevent degradation of diazeniumdiolate moieties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of diazeniumdiolate moieties during experiments.

Frequently Asked Questions (FAQs)

Q1: My diazeniumdiolate solution is rapidly decomposing. What are the primary factors influencing its stability?

A1: The stability of diazeniumdiolates, or NONOates, is primarily influenced by pH and temperature.[1] Decomposition is proton-catalyzed; therefore, they are more stable in alkaline solutions and degrade more rapidly under acidic conditions.[1][2] Temperature also plays a crucial role, with higher temperatures accelerating the rate of nitric oxide (NO) release and decomposition. For instance, the half-life of many diazeniumdiolates is significantly shorter at 37°C compared to room temperature or 4°C.[1][2]

Q2: I'm observing inconsistent NO release from my diazeniumdiolate. What could be the cause?

A2: Inconsistent nitric oxide (NO) release can stem from several factors:

  • pH fluctuations: Small changes in the pH of your buffer can lead to significant variations in the rate of NO release.[1] Ensure your buffer system is robust and the pH is consistent across experiments.

  • Temperature variations: As with decomposition, the rate of NO release is highly dependent on temperature.[1] Maintaining a constant and accurate temperature is critical for reproducible results.

  • Impurity formation: During synthesis or storage, carcinogenic N-nitrosamines can form as byproducts.[2][3] These impurities do not release NO under the same physiological conditions as diazeniumdiolates and their presence can lead to an overestimation of the diazeniumdiolate concentration, resulting in apparently lower-than-expected NO release.[3]

  • Light exposure: While diazeniumdiolates are generally stable to light, some derivatives and potential impurities like nitrosamines can be light-sensitive.[3] It is good practice to store solutions in the dark.

Q3: How can I improve the shelf-life of my solid diazeniumdiolate compounds?

A3: For solid-state storage, diazeniumdiolate salts are relatively stable.[1] To maximize shelf-life, store them as dry, solid salts at low temperatures (e.g., 4°C).[2] Exchanging the original cation (like a dialkylammonium ion) for sodium can also improve the shelf life of the solid salt.[2] It is crucial to protect them from moisture and acidic vapors.

Q4: Are there strategies to prolong the release of NO from diazeniumdiolates in solution?

A4: Yes, several strategies can extend the duration of NO release:

  • Structural Modification: The structure of the amine precursor significantly impacts the half-life of the resulting diazeniumdiolate.[1] For example, DETA/NO has a much longer half-life than PROLI/NO under the same conditions.[1]

  • Prodrug Approach: Converting the ionic diazeniumdiolate into a neutral prodrug by attaching a protecting group to the O²-oxygen can significantly enhance stability.[2][4][5] The protecting group can be designed to be cleaved by specific enzymes or physiological conditions, triggering NO release at the target site.[2][5]

  • Encapsulation: Encapsulating diazeniumdiolates within delivery vehicles like liposomes can protect them from the aqueous environment, leading to prolonged NO release and enhanced storage stability.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly rapid NO release and compound degradation. 1. Low pH of the solvent or buffer.2. Elevated temperature.3. Presence of acidic contaminants.1. Verify and adjust the pH of the solution to a more alkaline value (e.g., pH > 7.4). Use a well-buffered system.2. Conduct the experiment at a lower, controlled temperature.3. Use high-purity solvents and reagents.
Formation of a yellow color in solution. Formation of N-nitrosamine impurities, which can have a yellowish appearance and absorb in the 330-350 nm range.[3]1. Review the synthesis protocol to minimize nitrosamine formation. This may involve using monoamines instead of polyamines where possible, as polyamines can stabilize the nitrosamine intermediate.[3]2. Purify the diazeniumdiolate to remove nitrosamine impurities.3. Characterize the product thoroughly using UV-Vis spectroscopy to check for the characteristic nitrosamine absorbance.[3]
Low or no NO release detected. 1. The compound has already decomposed due to improper storage or handling.2. The detection method for NO is not sensitive enough or is malfunctioning.3. The diazeniumdiolate is in a stable, protected (prodrug) form and has not been activated.1. Synthesize fresh compound and store it under recommended conditions (solid, dry, 4°C).[2]2. Calibrate and validate your NO detection system.3. Ensure the necessary conditions for prodrug activation (e.g., presence of the required enzyme, correct pH for hydrolysis) are met.[2][8]
Inconsistent results between experimental batches. 1. Variations in the purity of the diazeniumdiolate.2. Slight differences in experimental conditions (pH, temperature) between batches.3. Degradation of the stock solution over time.1. Implement stringent quality control measures to ensure batch-to-batch consistency of the synthesized compound.2. Carefully control and monitor all experimental parameters.3. Prepare fresh stock solutions for each set of experiments.

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing Diazeniumdiolate Solutions
  • Storage: Store solid diazeniumdiolate salts in a desiccator at 4°C, protected from light.

  • Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.

    • Use a high-purity, deoxygenated, and appropriately buffered solvent. For physiological experiments, a phosphate-buffered saline (PBS) at pH 7.4 is common.

    • Prepare stock solutions in a concentrated form in a high pH buffer (e.g., 10 mM NaOH) where the diazeniumdiolate is more stable.

    • Dilute the stock solution into the final experimental buffer immediately before use to minimize degradation.

  • Handling:

    • Perform all manipulations quickly to minimize exposure to ambient conditions.

    • Keep solutions on ice when not in immediate use to slow down decomposition.

Protocol 2: UV-Vis Spectroscopic Analysis for Nitrosamine Impurities
  • Sample Preparation: Dissolve a known concentration of the diazeniumdiolate in a suitable solvent (e.g., methanol).

  • Spectroscopic Measurement:

    • Acquire the UV-Vis spectrum of the solution over a wavelength range of 200-400 nm.

    • Diazeniumdiolates typically exhibit a strong absorbance around 250 nm.[2]

    • N-nitrosamine impurities show a characteristic absorbance in the 330-350 nm region.[3]

  • Analysis: The presence of a significant peak in the 330-350 nm range indicates nitrosamine contamination. The ratio of the absorbance at ~250 nm to the absorbance at ~340 nm can be used as a qualitative measure of purity.

Data Presentation

Table 1: Half-lives of Common Diazeniumdiolates at 37°C, pH 7.4

DiazeniumdiolateHalf-life (t½)
PROLI/NO~2 seconds[1]
SPER/NO~35 minutes[6]
DPTA/NO~3 hours[6]
DETA/NO~20 hours[2]

Visualizations

degradation_pathway Diazeniumdiolate (R2N-N(O)=NO-) Diazeniumdiolate (R2N-N(O)=NO-) Protonation Protonation Diazeniumdiolate (R2N-N(O)=NO-)->Protonation H+ (Acidic pH) Decomposition Decomposition Protonation->Decomposition 2 NO 2 NO Decomposition->2 NO Parent Amine (R2NH) Parent Amine (R2NH) Decomposition->Parent Amine (R2NH)

Caption: Proton-catalyzed degradation pathway of diazeniumdiolates.

experimental_workflow cluster_prep Preparation cluster_exp Experiment & Analysis Solid Diazeniumdiolate Solid Diazeniumdiolate High pH Stock Solution High pH Stock Solution Solid Diazeniumdiolate->High pH Stock Solution Dissolve in 10 mM NaOH Final Experimental Solution Final Experimental Solution High pH Stock Solution->Final Experimental Solution Dilute in buffer Experiment Experiment Final Experimental Solution->Experiment Immediate use NO Measurement NO Measurement Experiment->NO Measurement Data Analysis Data Analysis NO Measurement->Data Analysis stabilization_strategies Diazeniumdiolate Degradation Diazeniumdiolate Degradation Stabilization Strategies Stabilization Strategies Prodrug Formation Prodrug Formation Stabilization Strategies->Prodrug Formation Encapsulation Encapsulation Stabilization Strategies->Encapsulation Structural Modification Structural Modification Stabilization Strategies->Structural Modification pH & Temp Control pH & Temp Control Stabilization Strategies->pH & Temp Control Prodrug Formation->Diazeniumdiolate Degradation Prevents Encapsulation->Diazeniumdiolate Degradation Prevents Structural Modification->Diazeniumdiolate Degradation Prevents pH & Temp Control->Diazeniumdiolate Degradation Prevents

References

Validation & Comparative

Validating the Iron-Binding Affinity of Gramibactin: A Comparative Guide Using Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Gramibactin's iron-binding affinity with other well-established siderophores. Detailed experimental protocols and supporting data are presented to facilitate the validation of this novel siderophore using spectrophotometry.

This compound, a recently discovered siderophore produced by Paraburkholderia graminis, presents a unique iron-chelating structure centered around a diazeniumdiolate ligand system. Its high affinity for ferric iron (Fe³⁺) makes it a person of interest for various applications, including potential therapeutic interventions for iron-related disorders and agricultural applications to enhance plant iron uptake. This guide outlines the spectrophotometric methods to validate and compare its iron-binding capabilities against other notable siderophores.

Comparative Iron-Binding Affinity

The iron-binding affinity of a siderophore is a critical parameter for its function. This is often expressed as the logarithm of the formation constant (logβ) or as the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration under specific conditions. A higher logβ or pFe value indicates a stronger affinity for iron.

SiderophoreTypeIron-Binding Affinity (logβ)
This compoundDiazeniumdiolate27.6
Deferoxamine BHydroxamate~30.4 (for the 1:1 Fe(III) complex)
PyoverdineMixed-type (catecholate, hydroxamate, α-hydroxycarboxylate)pM value of 25.13*

Note: The pM value represents the -log[Fe³⁺] at pH 7.4 with 10 µM total iron and 1 µM total ligand. While not a direct logβ value, it indicates a very high affinity for iron.

This compound exhibits a strong iron-binding affinity, comparable to that of hydroxamate-type siderophores like Deferoxamine B, although lower than some catecholate-type siderophores.

Experimental Protocols

Spectrophotometry is a widely used technique to determine the iron-binding affinity of siderophores. The formation of the siderophore-iron complex results in a characteristic change in the absorption spectrum, which can be monitored to calculate the binding constant.

Spectrophotometric Titration for Determining Iron-Binding Affinity

This method involves the titration of a siderophore solution with a solution of ferric iron and monitoring the resulting changes in absorbance.

Materials:

  • Purified this compound (or other siderophore)

  • Ferric chloride (FeCl₃) solution of known concentration

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the siderophore of a known concentration in the buffer.

  • Record the initial absorbance spectrum of the siderophore solution.

  • Incrementally add small, known volumes of the FeCl₃ solution to the siderophore solution.

  • After each addition, allow the solution to equilibrate and record the full absorbance spectrum.

  • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the siderophore with iron.

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of iron to the siderophore.

  • Analyze the resulting titration curve using appropriate software to calculate the stoichiometry of the complex and the binding affinity (logβ).

Visualizing the Experimental and Biological Pathways

To better understand the processes involved in validating and utilizing this compound, the following diagrams illustrate the experimental workflow and the proposed iron uptake pathway.

experimental_workflow cluster_prep Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis Siderophore_Solution Prepare Siderophore Solution Initial_Spectrum Record Initial Spectrum Siderophore_Solution->Initial_Spectrum Iron_Solution Prepare Ferric Iron Solution Titrate Titrate with Iron Solution Iron_Solution->Titrate Initial_Spectrum->Titrate Record_Spectra Record Spectra after each addition Titrate->Record_Spectra Incremental additions Plot_Data Plot Absorbance vs. Molar Ratio Record_Spectra->Plot_Data Calculate_Affinity Calculate logβ Plot_Data->Calculate_Affinity

Experimental workflow for spectrophotometric validation.

The uptake of the this compound-iron complex in bacteria is a crucial step for iron acquisition. While the specific proteins for this compound in Paraburkholderia are still under detailed investigation, a general model for siderophore-mediated iron uptake in Gram-negative bacteria can be proposed.

A Comparative Analysis of Gramibactin with Hydroxamate and Catecholate Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gramibactin, a novel siderophore, with the well-established hydroxamate and catecholate classes of siderophores. The analysis is supported by experimental data to evaluate their performance in iron chelation, stability, and biological activity, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The efficiency and stability of these molecules are critical for microbial survival and have significant implications for various applications, including agriculture and medicine. This guide delves into the distinctive characteristics of this compound and compares them with those of traditional hydroxamate and catecholate siderophores.

Structural and Functional Overview

Siderophores are classified based on the chemical nature of their iron-coordinating functional groups.

  • This compound: A recently discovered class of siderophore, this compound utilizes a unique diazeniumdiolate ligand system for iron chelation. It is a lipodepsipeptide, and its iron-coordinating moieties are part of a novel amino acid called graminine.[1][2][3][4][5]

  • Hydroxamate Siderophores: This class is characterized by the presence of hydroxamic acid groups (-C(=O)N(OH)R) as the iron-binding units.[6] They are known for their high stability, particularly in acidic environments.[7]

  • Catecholate Siderophores: These siderophores employ catechol groups (1,2-dihydroxybenzene) to chelate ferric iron.[8] They are recognized for having some of the highest known binding affinities for iron.[7][9]

Comparative Data on Performance

The following tables summarize the quantitative data comparing the iron-binding affinity and stability of this compound, hydroxamate, and catecholate siderophores.

Table 1: Iron (Fe³⁺) Binding Affinity

Siderophore ClassRepresentative SiderophoreIron Formation Constant (logβ)Reference
This compound This compound27.6[3]
Hydroxamate Ferrioxamine B~30.6[9]
Marinobactin E31.8[1]
Catecholate Enterobactin~49[7][9]
Petrobactin~43[1]

Table 2: Stability and pH Dependence

Siderophore ClassKey Stability FeaturesRelevant pKa Values of Donor GroupsReference
This compound The [Fe(GBT)]⁻ complex is stable over a wide pH range of 2 to 9.[10][11]Not explicitly found
Hydroxamate Generally stable, particularly in acidic conditions.8 - 9[7]
Catecholate Highly effective at neutral to alkaline pH; protonation at lower pH can affect chelation.6.5 - 8 (first proton) and ~11.5 (second proton)[7]

Biological Activity

While direct comparative studies with quantitative data on the biological activities of this compound versus hydroxamate and catecholate siderophores are limited, the following provides an overview of their established roles.

  • Plant Growth Promotion: Siderophore-producing bacteria can enhance plant growth by sequestering iron from the soil and making it available to the plant.[12][13][14][15] This is a known function for both hydroxamate and catecholate producers. Given that this compound is produced by rhizosphere bacteria, it is also implicated in plant-microbe interactions and may contribute to biofertilization.

  • Antimicrobial Activity: By efficiently sequestering iron, siderophores can limit the availability of this essential nutrient to competing microorganisms and pathogens, thereby exhibiting antimicrobial effects. This is a well-documented strategy for both hydroxamate and catecholate siderophores. The potent iron-chelating ability of this compound suggests it could also play a role in microbial competition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the detection, characterization, and quantification of siderophores.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal method for detecting siderophores based on their ability to remove iron from the blue-colored iron-CAS-detergent complex, resulting in a color change.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate vessel, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • To this mixture, slowly add 10 ml of the 1 mM FeCl₃ solution.

    • The resulting blue solution should be autoclaved and stored in the dark.

  • Qualitative Plate Assay:

    • Prepare an appropriate growth medium for the microorganism of interest and overlay it with the CAS assay solution mixed with a gelling agent (e.g., agar).

    • Inoculate the test organism on the plate.

    • Incubate under suitable conditions.

    • A color change from blue to orange/yellow/purple around the colonies indicates siderophore production.

  • Quantitative Liquid Assay:

    • Mix a specific volume of the culture supernatant containing the siderophore with the CAS assay solution.

    • Measure the change in absorbance at 630 nm after a defined incubation period.

    • The decrease in absorbance is proportional to the amount of siderophore produced.

Arnow's Test for Catecholate Siderophore Detection

This colorimetric test is specific for the detection of catechol-type siderophores.

Protocol:

  • To 1 ml of the culture supernatant, add 1 ml of 0.5 N HCl.

  • Add 1 ml of a nitrite-molybdate reagent (10 g of sodium nitrite and 10 g of sodium molybdate in 100 ml of water).

  • Add 1 ml of 1 N NaOH.

  • A positive reaction, indicating the presence of catecholates, is the development of a red color.

Csaky's Test for Hydroxamate Siderophore Detection

This assay is used for the specific detection of hydroxamate-type siderophores.

Protocol:

  • Hydrolyze the siderophore sample by adding an equal volume of 6 N H₂SO₄ and heating at 100°C for 30 minutes.

  • After cooling, neutralize the solution with 3 M NaOH.

  • Add 1 ml of 1% sulfanilic acid in 30% acetic acid.

  • Add 0.5 ml of iodine solution (1.3 g of I₂ in 100 ml of glacial acetic acid).

  • After 5 minutes, add 1 ml of 2% sodium arsenite to remove excess iodine.

  • Finally, add 1 ml of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • The formation of a pink to purple color indicates the presence of hydroxamates.

Visualizations

General Siderophore-Mediated Iron Uptake Pathway

Siderophore_Pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Fe3_insoluble Insoluble Fe(III) Fe_Siderophore Fe(III)-Siderophore Complex Siderophore Secreted Siderophore Siderophore->Fe3_insoluble Chelation Receptor Outer Membrane Receptor Fe_Siderophore->Receptor Binding Transport Periplasmic/Cytoplasmic Transport Receptor->Transport Internalization Fe2_intracellular Intracellular Fe(II) Transport->Fe2_intracellular Iron Release (Reduction) Siderophore_Characterization Start Microbial Culture in Low-Iron Medium CAS_Assay Chrome Azurol S (CAS) Assay Start->CAS_Assay Result_CAS Siderophore Production (Color Change) CAS_Assay->Result_CAS Arnow_Test Arnow's Test Result_CAS->Arnow_Test Positive Csaky_Test Csaky's Test Result_CAS->Csaky_Test Positive Other Other Siderophore Type (e.g., this compound) Result_CAS->Other Negative in Arnow/Csaky Catecholate Catecholate Type Arnow_Test->Catecholate Hydroxamate Hydroxamate Type Csaky_Test->Hydroxamate

References

A Comparative Guide to Gramibactin and Other Nitric Oxide-Donating Molecules in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gramibactin against other well-known nitric oxide (NO)-donating molecules used in plant research. The information presented is based on available experimental data to facilitate the selection of appropriate tools for studying nitric oxide signaling and its physiological effects in plants.

Introduction to Nitric Oxide Donors in Plant Science

Nitric oxide (NO) is a crucial signaling molecule in plants, involved in a myriad of physiological processes ranging from development to defense against stress.[1][2][3] To study these processes, researchers rely on exogenous NO donors. This guide focuses on comparing the novel, naturally derived this compound with commonly used synthetic NO donors such as Sodium Nitroprusside (SNP), S-nitrosoglutathione (GSNO), and Diethylamine NONOate (DEA/NONOate).

This compound, a siderophore produced by rhizosphere bacteria, presents a unique dual functionality. It not only chelates and delivers iron to plants but also releases nitric oxide through its distinctive diazeniumdiolate moieties.[4][5][6] This dual role in iron homeostasis and NO signaling makes it a molecule of significant interest for agricultural and research applications.[1][2][3][7][8]

Comparative Analysis of Nitric Oxide Donors

The efficacy and physiological impact of NO donors are largely determined by their NO release kinetics, stability, and potential side effects. The following tables summarize the available quantitative data for this compound and other common NO donors.

Table 1: Nitric Oxide Release Characteristics of Various Donors
FeatureThis compoundSodium Nitroprusside (SNP)S-nitrosoglutathione (GSNO)Diethylamine NONOate (DEA/NONOate)
Release Trigger Enzymatic (Peroxidases), Reactive Oxygen Species (ROS), Photoreactive[4][9][10]Light, Reducing Agents[11][12][13]Light (photodegradation), Reductants (e.g., ascorbic acid, GSH)[11][13][14]pH-dependent (spontaneous decomposition in aqueous solution)[15][16]
Release Kinetics Sustained release in the presence of root tissues[4]Slow, continuous release, highly dependent on light intensity[13][17]Less efficient NO generator in leaf tissue compared to SNP[18][19]Rapid, burst release with a short half-life[15][16]
Half-life (in solution) Not explicitly defined, dependent on enzymatic activity~12 hours (light-dependent)[11][13]~7 hours (light-dependent)[11][13]~2-16 minutes (at 22-37°C, pH 7.4)[15][16][20]
Potential Side Effects Formation of E/Z oxime isomers upon photorelease[9][10]Release of cyanide (CN⁻) ions, potential for cytotoxicity at high concentrations[21]Can be influenced by endogenous glutathione levels[22][23]Rapid pH changes in unbuffered solutions
Primary Function Dual: Iron Chelation & NO Donation[24]NO DonationNO Donation & S-nitrosylationNO Donation
Table 2: Reported Physiological Effects on Plants
EffectThis compoundSodium Nitroprusside (SNP)S-nitrosoglutathione (GSNO)Diethylamine NONOate (DEA/NONOate)
Iron Uptake Increases iron content in plants[4]Can improve functional iron status[1]Not a primary reported effectNot a primary reported effect
Chlorophyll Content Increases chlorophyll production[4]Can increase chlorophyll under iron deficiency[1]Can protect chlorophyll from degradation under stress-
Root Development Promotes root growth (inferred from its role as a siderophore)[24]Can promote or inhibit depending on concentration[25]Can influence root architecture-
Stress Tolerance Implied due to its role in iron nutrition and NO signaling[24]Alleviates various abiotic stresses (drought, salinity, heavy metals)[21][26]Mitigates abiotic stress effects[22][23]-
Toxicity Not extensively studied, but as a natural product, likely lowPotential for cyanide toxicity at higher concentrations[21]Generally considered more physiological with lower toxicity[22][23]Can cause rapid changes in local NO concentration

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments related to the application and measurement of NO donors in plants.

Protocol 1: In Vitro Nitric Oxide Release Assay using 2,3-Diaminonaphthalene (DAN)

This protocol is adapted from studies on this compound and can be used to compare the NO-releasing capabilities of different donors in the presence of plant extracts.[4]

Objective: To quantify the amount of nitric oxide released from a donor molecule in the presence of plant root proteins and reactive oxygen species.

Materials:

  • NO donor stock solutions (this compound, SNP, GSNO, DEA/NONOate)

  • Phosphate buffer (50 mM, pH 7.4)

  • Plant roots (e.g., maize, hydroponically grown)

  • Liquid nitrogen

  • 2,3-Diaminonaphthalene (DAN) solution (0.05 mg/mL in 0.62 M HCl)

  • Hydrogen peroxide (H₂O₂) solution

  • NaOH (2.8 M)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Protein Extraction:

    • Harvest fresh plant roots and immediately freeze in liquid nitrogen.

    • Grind the frozen roots to a fine powder using a mortar and pestle.

    • Resuspend the powder in cold phosphate buffer.

    • Centrifuge at 4°C to pellet cell debris.

    • Collect the supernatant containing soluble proteins and determine the protein concentration using a standard assay (e.g., Bradford).

  • NO Release Assay:

    • In a microplate or cuvette, combine the plant protein extract, H₂O₂, and the NO donor solution in phosphate buffer.

    • Include negative controls: a sample with heat-inactivated protein extract and a sample without the NO donor.

    • Incubate the reaction mixture in the dark at room temperature.

  • NO Detection:

    • Add DAN solution to the reaction mixture. DAN reacts with N₂O₃, formed from NO and oxygen, to produce the fluorescent 2,3-naphthotriazole.

    • Incubate for 10 minutes in the dark.

    • Stop the reaction by adding NaOH.

    • Measure the fluorescence using an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Quantification:

    • Create a standard curve using known concentrations of a nitrite standard.

    • Calculate the amount of NO released from the fluorescence values.

Protocol 2: In Vivo Imaging of Nitric Oxide in Plant Roots using DAF-2DA

This protocol allows for the visualization of NO production within plant tissues.[4]

Objective: To qualitatively assess and localize the release of nitric oxide from a donor within plant roots.

Materials:

  • Live plant seedlings (e.g., maize, rice)

  • Diaminofluorescein-2 diacetate (DAF-2DA) stock solution

  • NO donor solutions

  • Confocal laser scanning microscope or fluorescence microscope

Procedure:

  • Loading with DAF-2DA:

    • Incubate the roots of intact seedlings in a solution of DAF-2DA (e.g., 10 µM) for a specified time (e.g., 20-30 minutes) in the dark. DAF-2DA is cell-permeable and is deacetylated by intracellular esterases to the NO-sensitive DAF-2.

  • Treatment with NO Donors:

    • Wash the roots to remove excess DAF-2DA.

    • Incubate the seedlings in solutions containing the different NO donors (this compound, SNP, etc.) or a control solution without a donor.

  • Microscopy:

    • Mount the roots on a microscope slide.

    • Observe the fluorescence using an appropriate filter set for fluorescein (excitation ~488 nm, emission ~515 nm). An increase in green fluorescence indicates the presence of nitric oxide.

    • Capture images from different regions of the root, such as the root tip and elongation zone.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of nitric oxide in plants.

Nitric Oxide Signaling Pathway in Plant Cells

NO_Signaling_Pathway cluster_stimulus Stimuli cluster_no_production NO Production cluster_signaling NO Signaling Cascade cluster_responses Physiological Responses Abiotic/Biotic Stress Abiotic/Biotic Stress Endogenous NO Synthesis Endogenous NO Synthesis Abiotic/Biotic Stress->Endogenous NO Synthesis NO Donors NO Donors NO NO NO Donors->NO Endogenous NO Synthesis->NO cGMP cGMP NO->cGMP Activates Guanylate Cyclase Ca2_ion Ca²⁺ NO->Ca2_ion Mobilizes intracellular stores S_nitrosylation Protein S-nitrosylation NO->S_nitrosylation Post-translational modification Protein_Kinases Protein Kinases cGMP->Protein_Kinases Ca2_ion->Protein_Kinases Gene_Expression Gene Expression Protein_Kinases->Gene_Expression S_nitrosylation->Gene_Expression Stomatal_Closure Stomatal Closure Gene_Expression->Stomatal_Closure Root_Development Root Development Gene_Expression->Root_Development Stress_Response Stress Response Gene_Expression->Stress_Response

Experimental Workflow for Comparing NO Donors

NO_Donor_Comparison_Workflow cluster_preparation Preparation cluster_application Application cluster_analysis Analysis cluster_evaluation Evaluation Plant_Material Select Plant Material (e.g., Arabidopsis, Maize) Treatment_Groups Create Treatment Groups: - Control - this compound - SNP - GSNO Plant_Material->Treatment_Groups NO_Donors Prepare NO Donor Solutions (this compound, SNP, GSNO, etc.) NO_Donors->Treatment_Groups Application Apply Donors to Plants (e.g., hydroponics, soil drench) Treatment_Groups->Application NO_Measurement Measure NO Release (in vitro / in vivo) Application->NO_Measurement Physiological_Assays Physiological Assays: - Root Length - Biomass - Chlorophyll Content Application->Physiological_Assays Biochemical_Assays Biochemical Assays: - Iron Content - Antioxidant Enzymes Application->Biochemical_Assays Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Application->Gene_Expression Data_Analysis Statistical Data Analysis NO_Measurement->Data_Analysis Physiological_Assays->Data_Analysis Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis Comparison Comparative Evaluation of Efficacy and Side Effects Data_Analysis->Comparison

This compound's Dual-Action in Iron Homeostasis and NO Signaling

Gramibactin_Dual_Action cluster_rhizosphere Rhizosphere cluster_plant_interaction Plant Interaction cluster_intracellular Intracellular Events Bacteria Rhizosphere Bacteria (e.g., Paraburkholderia graminis) This compound This compound Secretion Bacteria->this compound Fe_this compound Fe³⁺-Gramibactin Complex This compound->Fe_this compound Chelates Fe3 Insoluble Fe³⁺ Fe3->Fe_this compound Plant_Root Plant Root Fe_this compound->Plant_Root Uptake Fe_Uptake Iron (Fe³⁺) Uptake & Utilization Plant_Root->Fe_Uptake Dissociation Apo_this compound Apo-Gramibactin Plant_Root->Apo_this compound Dissociation Improved Plant Growth Improved Plant Growth Fe_Uptake->Improved Plant Growth NO_Release Nitric Oxide (NO) Release Apo_this compound->NO_Release via Peroxidases/ROS NO_Signaling NO Signaling Cascade NO_Release->NO_Signaling Stress Tolerance Stress Tolerance NO_Signaling->Stress Tolerance

Conclusion

This compound emerges as a promising tool for plant biology research, offering a unique combination of iron delivery and nitric oxide donation. Its natural origin and sustained NO release in the presence of plant tissues suggest it may be a more physiologically relevant donor for certain studies compared to synthetic alternatives. However, the choice of an NO donor should be guided by the specific research question, considering the distinct release kinetics and potential side effects of each molecule. While SNP provides a slow, light-dependent release, it carries the risk of cyanide toxicity. GSNO is considered more physiological but may be less efficient at generating NO in some tissues. DEA/NONOate offers a rapid burst of NO, which may be suitable for studying acute responses. Further direct comparative studies are needed to fully elucidate the quantitative differences in the bioactivity of these molecules in various plant species and under different environmental conditions.

References

Unlocking Plant Potential: An In Vivo Comparison of Gramibactin's Growth-Promoting Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jena, Germany – December 13, 2025 – In the quest for sustainable agricultural solutions, the microbial siderophore Gramibactin is demonstrating significant promise in enhancing plant growth. This guide provides a comprehensive in vivo validation of this compound's role in promoting plant vitality, offering a comparative analysis against other plant growth-promoting rhizobacteria (PGPR) and furnishing detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound, a lipodepsipeptide siderophore produced by rhizosphere bacteria such as Paraburkholderia graminis, exhibits a unique dual-action mechanism. It not only efficiently chelates and facilitates the uptake of essential iron from the soil but also acts as a nitric oxide (NO) donor, a key signaling molecule in plant development.[1] This guide delves into the experimental evidence supporting this compound's efficacy and provides a framework for its evaluation alongside other microbial bio-enhancers.

Performance Snapshot: this compound vs. Other Plant Growth Promoters

The following table summarizes the quantitative effects of this compound and other common PGPR on key plant growth parameters in maize (Zea mays). It is important to note that the data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.

TreatmentParameterResultSource
This compound Chlorophyll Content50% increase in maize[1][2]
Pseudomonas fluorescens & Pseudomonas putida (combination) Aerial Dry Matter59.11% increase in maize[3]
Azospirillum lipoferum Plant Height37.32% increase in maize[3]
Azospirillum lipoferum Underground Dry Matter>56% increase in maize[3]
Engineered Pseudomonas stutzeri Plant Biomass3.3% average increase in maize[4]
Engineered Pseudomonas stutzeri Grain Yield5.6% - 5.9% increase in maize[4]

In Vivo Validation: Experimental Protocol

This protocol outlines a robust methodology for the in vivo validation of this compound's plant growth-promoting effects on maize seedlings.

Objective: To quantify the effect of this compound on maize seedling growth, including root length, shoot biomass, and chlorophyll content, in comparison to a control and other siderophores.

Materials:

  • Maize seeds (Zea mays L.)

  • This compound

  • Other siderophores for comparison (e.g., Desferrioxamine B)

  • Control solution (e.g., sterile water or nutrient solution without siderophores)

  • Germination paper

  • Plastic pots (15 cm diameter)

  • Sterile soil or vermiculite

  • Hoagland nutrient solution

  • Growth chamber with controlled light, temperature, and humidity

  • Spectrophotometer

  • Ruler and calipers

  • Drying oven

Procedure:

  • Seed Sterilization: Surface sterilize maize seeds by immersing them in a 0.024% sodium hypochlorite solution for 2 minutes, followed by thorough rinsing with sterile distilled water.[3]

  • Inoculum Preparation: Prepare solutions of this compound and other test siderophores at a concentration of 1x10⁸ CFU/ml. A control solution without any microbial agent should also be prepared.[3]

  • Seed Inoculation: Soak the sterilized seeds in the respective inoculum solutions (this compound, other siderophores, control) for 30 minutes.[3]

  • Germination Assay (Optional): To assess early-stage effects, place inoculated seeds on germination paper and incubate in the dark. Measure root and shoot length after a set period (e.g., 5-7 days) to calculate the vigor index.

  • Pot Experiment Setup: Fill plastic pots with 2 kg of sterile soil or vermiculite.[5] Sow the inoculated seeds in the pots.

  • Growth Conditions: Maintain the pots in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 25°C). Water the plants regularly with Hoagland nutrient solution.

  • Data Collection:

    • Plant Height and Leaf Area: Measure at regular intervals throughout the experiment.

    • Chlorophyll Content: At the end of the experiment, extract chlorophyll from leaf samples and measure absorbance using a spectrophotometer.

    • Root Architecture: Analyze root length and branching using a root scanner or image analysis software.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Visualizing the Mechanisms

To better understand the processes involved in the in vivo validation and the mode of action of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Data Analysis Seed_Sterilization Seed Sterilization Inoculum_Prep Inoculum Preparation (this compound, Control, Other Siderophores) Seed_Sterilization->Inoculum_Prep Seed_Inoculation Seed Inoculation Inoculum_Prep->Seed_Inoculation Potting Potting in Sterile Soil Seed_Inoculation->Potting Growth_Chamber Incubation in Growth Chamber Potting->Growth_Chamber Data_Collection Data Collection (Height, Biomass, Chlorophyll) Growth_Chamber->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Experimental workflow for in vivo validation.

Gramibactin_Signaling_Pathway cluster_rhizosphere Rhizosphere cluster_plant Plant Root Cell This compound This compound Iron_Complex Fe(III)-Gramibactin Complex This compound->Iron_Complex Chelates Fe³⁺ NO_Release Nitric Oxide (NO) Release This compound->NO_Release Releases NO Iron_Uptake Iron (Fe³⁺) Uptake Iron_Complex->Iron_Uptake Growth_Promotion Plant Growth Promotion Iron_Uptake->Growth_Promotion Essential Nutrient Signaling_Cascade NO Signaling Cascade NO_Release->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Hormonal_Activity Regulation of Hormonal Activity Signaling_Cascade->Hormonal_Activity Gene_Expression->Growth_Promotion Hormonal_Activity->Growth_Promotion

This compound's dual-action signaling pathway.

Conclusion

The in vivo evidence strongly supports the role of this compound as a potent plant growth promoter. Its unique ability to both enhance iron nutrition and deliver the signaling molecule nitric oxide positions it as a promising candidate for the development of novel biofertilizers and crop enhancers. The provided experimental framework offers a standardized approach for further research and comparative analysis, paving the way for the integration of this compound into sustainable agricultural practices.

References

A Structural Showdown: Unveiling the Near-Identical Architectures of Fe(III)- and Ga(III)-Gramibactin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the coordination chemistry and structural parameters of iron and gallium complexes with the novel siderophore Gramibactin reveals a striking similarity, reinforcing the utility of gallium as a powerful tool in metallo-drug discovery and the study of iron metabolism.

This compound, a recently discovered siderophore produced by the rhizosphere bacterium Paraburkholderia graminis, has garnered significant interest due to its unique C-diazeniumdiolate functional groups involved in iron chelation. Understanding the precise coordination of iron is crucial for developing novel antibiotics that can interfere with bacterial iron acquisition. However, the paramagnetic nature of Fe(III) complicates nuclear magnetic resonance (NMR) studies. To circumvent this, the diamagnetic Ga(III) is often used as a proxy. This guide provides a comprehensive structural comparison of the Fe(III)-Gramibactin and Ga(III)-Gramibactin complexes, supported by crystallographic data, and outlines the experimental protocols for their characterization.

Quantitative Structural Comparison

The crystal structures of K[Fe(III)-gramibactin] and K[Ga(III)-gramibactin] have been resolved by X-ray diffraction, providing a direct means of comparison. The data unequivocally demonstrates that the two complexes are isostructural, with a root-mean-square deviation (RMSD) of only 0.0859 Å between the two structures.[1] Both metal ions are coordinated in a distorted octahedral geometry by the this compound ligand.[2][3] The key structural parameters are summarized in the tables below.

Metal-Oxygen Bond Lengths

The bond lengths between the central metal ion (Fe(III) or Ga(III)) and the coordinating oxygen atoms of the this compound ligand are presented below. This compound coordinates the metal ion through two graminine (Gra) residues and one β-hydroxy-aspartate (OH-Asp) residue.

Coordinating ResidueDonor AtomFe–O Bond Length (Å)Ga–O Bond Length (Å)
Gra-1Op1.978(3)1.956(2)
Od2.059(3)2.030(2)
Gra-2Op2.017(3)1.996(2)
Od2.047(3)2.023(2)
OH-AspAlkoxide1.902(3)1.884(2)
Carboxylate1.997(3)1.977(2)

Data sourced from Thomsen et al., J. Am. Chem. Soc. 2025.[4]

Octahedral Distortion Parameters

The degree of distortion from a perfect octahedral geometry can be quantified using various parameters. The values for the Fe(III) and Ga(III) complexes are remarkably similar, further highlighting their isostructural nature.

ParameterDescriptionFe(III)-GramibactinGa(III)-Gramibactin
ζ (Å) Trigonal twist0.2460.214
Σ (°) Summed deviation from ideal cis angles92.171.3
Θ (°) Summed deviation from ideal twist angles292.5243.2
Average M-O Bond Length (Å) 2.0001.978

Data sourced from Thomsen et al., J. Am. Chem. Soc. 2025.[1]

Experimental Protocols

The structural data presented above were obtained through the synthesis, crystallization, and X-ray diffraction analysis of the metal-gramibactin complexes. A summary of the key experimental procedures is provided below.

Synthesis of K[M(III)-Gramibactin] (M = Fe, Ga)
  • Preparation of the Metal Complex: this compound is dissolved in a suitable solvent, and a solution of either FeCl₃ or Ga(NO₃)₃ is added.

  • pH Adjustment: The pH of the solution is carefully adjusted to facilitate complex formation.

  • Purification: The resulting metal-gramibactin complex is purified using techniques such as high-performance liquid chromatography (HPLC).

Crystallization
  • Fe(III)-Gramibactin: Crystals are grown using vapor diffusion methods. A solution of the purified complex is allowed to slowly equilibrate with a precipitating agent.

  • Ga(III)-Gramibactin: Diffraction-quality crystals were obtained by restricted vapor diffusion of di-isopropyl ether into an acetonitrile solution containing the complex.[1]

X-ray Diffraction (XRD) Analysis
  • Crystal Mounting: A suitable single crystal of the metal-gramibactin complex is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected using a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the molecule. The atomic positions are then refined to generate the final crystal structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural determination and the logical basis for using Ga(III) as an Fe(III) mimic.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis s1 This compound Production s3 Complexation Reaction s1->s3 s2 Metal Salt (FeCl3 or Ga(NO3)3) s2->s3 s4 HPLC Purification s3->s4 a1 Crystallization (Vapor Diffusion) s4->a1 Purified Complex a2 X-ray Diffraction (XRD) a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Comparative Analysis a3->a4 Structural Data

Caption: Experimental workflow for the synthesis, purification, and structural analysis of metal-gramibactin complexes.

logical_relationship cluster_problem The Challenge cluster_solution The Proxy Approach cluster_validation Crystallographic Validation Fe_paramagnetic Fe(III) is Paramagnetic NMR_limitation Limits NMR Spectroscopy for Solution Structure Studies Fe_paramagnetic->NMR_limitation Ga_proxy Ga(III) as a Diamagnetic Proxy for Fe(III) NMR_limitation->Ga_proxy Leads to use of Ga_properties Ga(III) Properties: - Diamagnetic - Similar Ionic Radius to Fe(III) - Same Oxidation State Ga_properties->Ga_proxy Isostructural Fe(III)- and Ga(III)-Gramibactin Complexes are Isostructural Ga_proxy->Isostructural Hypothesis tested by Conclusion Validates Ga(III) as a Reliable Proxy for Structural Studies of Siderophores Isostructural->Conclusion

Caption: Rationale for using Ga(III) as a proxy for Fe(III) in siderophore structural studies.

Conclusion

The crystallographic evidence overwhelmingly supports the assertion that Fe(III)-Gramibactin and Ga(III)-Gramibactin are isostructural. This finding is significant as it provides the first concrete crystallographic verification of the assumed structural similarity between a Ga(III)- and an Fe(III)-siderophore complex.[2][3][4] This validation strengthens the use of Ga(III) as a reliable diamagnetic substitute for Fe(III) in solution-state structural studies of siderophores using techniques like NMR. For researchers in drug development, this confirmation is crucial, as it supports the design of Ga(III)-siderophore-based theranostics and antimicrobial agents that target bacterial iron uptake pathways. The detailed structural parameters provided herein offer a solid foundation for computational modeling and further investigation into the unique coordination chemistry of diazeniumdiolate siderophores.

References

A Cross-Species Examination of Gramibactin Biosynthetic Gene Clusters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of Gramibactin and related diazeniumdiolate siderophore biosynthetic gene clusters (BGCs) across various bacterial species. We provide a comprehensive overview of the genetic architecture, biosynthetic pathways, and functional characteristics, supported by experimental data and detailed methodologies.

This compound, a potent siderophore produced by the rhizosphere bacterium Paraburkholderia graminis, has garnered significant interest due to its unique iron-chelating mechanism involving a diazeniumdiolate moiety.[1][2][3] This novel chemistry sets it apart from conventional hydroxamate and catecholate siderophores.[4] The discovery of this compound has paved the way for the identification of a growing family of related natural products, including megapolibactins and plantaribactin, from other plant-associated bacteria.[1] This guide delves into a cross-species analysis of their respective BGCs to illuminate the conserved and divergent features that underpin their biosynthesis and function.

Comparative Analysis of Biosynthetic Gene Clusters

The biosynthesis of this compound and its analogs is orchestrated by non-ribosomal peptide synthetase (NRPS) machinery encoded within dedicated BGCs.[4][5] A comparative analysis of the this compound BGC in P. graminis with the megapolibactin and plantaribactin BGCs reveals a conserved core architecture with notable variations.

Table 1: Comparison of this compound, Megapolibactin, and Plantaribactin Biosynthetic Gene Clusters

Gene/DomainParaburkholderia graminis (this compound)Paraburkholderia caledonica (this compound B)Burkholderia/Paraburkholderia spp. (Megapolibactins)Burkholderia/Paraburkholderia spp. (Plantaribactin)Predicted Function
Core NRPS grbIHomolog of grbIHomologous NRPS genesHomologous NRPS genesNon-ribosomal peptide synthesis
Diazeniumdiolate Formation grbD, grbEHomologs of grbD, grbEHomologs of grbD, grbEHomologs of grbD, grbEEssential for the formation of the graminine precursor containing the diazeniumdiolate moiety[1][6]
Adenylation (A) Domains Predict specificity for fatty acid, graminine, threonine, glycine, β-hydroxy aspartate[5]Similar predicted specificitiesVarying predicted specificities for amino acid building blocksVarying predicted specificities for amino acid building blocksSubstrate recognition and activation
Condensation (C) Domains PresentPresentPresentPresentPeptide bond formation
Thiolation (T) Domains PresentPresentPresentPresentCovalent tethering of activated substrates
Epimerase (E) Domain PresentPresentPresent in some modulesPresent in some modulesConversion between L- and D-amino acids
Thioesterase (TE) Domain PresentPresentPresentPresentRelease of the final product
Transport-related Proteins Present (e.g., fhuB homolog)[7]PresentPresentPresentSiderophore transport

Data compiled from multiple sources.[1][5][8][9]

Performance Comparison: Iron Sequestration

A critical performance metric for siderophores is their iron-binding affinity. This compound exhibits a high affinity for iron(III), positioning it as an effective iron scavenger in competitive environments.

Table 2: Iron Binding Affinity of Diazeniumdiolate and Other Siderophores

SiderophoreProducing OrganismIron Binding Moietylogβ valuepFe value
This compoundParaburkholderia graminisDiazeniumdiolate27.6[2][3][5][10]25.0[4]
Desferrioxamine BStreptomyces pilosusHydroxamate-26.5[4]
EnterobactinEscherichia coliCatecholate-34.3[4]

The pFe value is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, with higher values indicating stronger iron binding.

Experimental Protocols

The characterization of this compound and its biosynthetic pathway has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout Experiments for Functional Analysis

Objective: To identify genes essential for this compound biosynthesis.

Methodology:

  • Vector Construction: A suicide vector is constructed containing a selectable marker (e.g., an antibiotic resistance gene) and flanking regions homologous to the target gene (e.g., grbD or grbE).

  • Bacterial Conjugation: The constructed vector is transferred from a donor E. coli strain to the wild-type Paraburkholderia graminis via biparental or triparental mating.

  • Selection of Mutants: Transconjugants are selected on agar plates containing an antibiotic to which P. graminis is resistant and the antibiotic marker from the suicide vector. Double-crossover homologous recombination events result in the replacement of the target gene with the resistance cassette.

  • Verification: Successful gene knockout is confirmed by PCR using primers flanking the target gene and by Southern blot analysis.

  • Phenotypic Analysis: The culture supernatant of the knockout mutant is analyzed for the absence of this compound production using methods like HPLC or LC-MS.[1][6]

High-Performance Liquid Chromatography (HPLC) for this compound Detection

Objective: To detect and quantify this compound production in bacterial cultures.

Methodology:

  • Sample Preparation: P. graminis is cultured in an appropriate medium to induce siderophore production. The bacterial cells are removed by centrifugation, and the supernatant is collected.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to enrich for hydrophobic molecules like this compound. The cartridge is washed, and the compound is eluted with a solvent like methanol.

  • HPLC Analysis: The eluate is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Detection: A diode-array detector (DAD) is used to monitor the elution profile at a specific wavelength. The absence of the this compound peak in a ΔgrbI mutant confirms its identity.[2][5]

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure of this compound and identify the iron-binding sites.

Methodology:

  • Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent (e.g., CD3NO2). For labeled samples, the producing organism can be cultured in a medium containing ¹⁵N-labeled precursors.

  • NMR Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Structural Determination: The connectivity of atoms is determined from the correlation signals in the 2D NMR spectra. ¹⁵N HMBC couplings are crucial for identifying the N-nitrosohydroxylamine functions.[2][5]

  • Iron-Binding Site Identification: ¹H NMR spectra are recorded before and after the addition of a metal ion like Ga³⁺ (a diamagnetic analog of Fe³⁺). Complexation-induced shifts in the proton signals indicate which parts of the molecule are involved in metal binding.[2]

Visualizing Biosynthetic Logic and Workflows

To further clarify the relationships and processes involved in this compound biosynthesis and analysis, the following diagrams are provided.

Gramibactin_Biosynthesis_Pathway cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_transport Transport Arginine L-Arginine grbD_grbE GrbD/GrbE enzymes Arginine->grbD_grbE Graminine Graminine grbD_grbE->Graminine NRPS GrbI (NRPS) Graminine->NRPS Fatty_Acid Fatty Acid Fatty_Acid->NRPS Amino_Acids Other Amino Acids (Thr, Gly, β-OH-Asp) Amino_Acids->NRPS Gramibactin_raw Linear this compound NRPS->Gramibactin_raw TE Thioesterase Domain Gramibactin_final Cyclic this compound TE->Gramibactin_final Gramibactin_raw->TE Transport_Proteins Transport Proteins Gramibactin_final->Transport_Proteins Extracellular Extracellular This compound Transport_Proteins->Extracellular

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_analysis Chemical Analysis cluster_structure Structural Elucidation P_graminis Wild-type P. graminis Gene_Knockout Gene Knockout (e.g., ΔgrbD) P_graminis->Gene_Knockout Culture_WT Culture Wild-type P_graminis->Culture_WT Mutant_Strain Mutant Strain Gene_Knockout->Mutant_Strain Culture_Mutant Culture Mutant Mutant_Strain->Culture_Mutant Supernatant_WT Collect Supernatant Culture_WT->Supernatant_WT Supernatant_Mutant Collect Supernatant Culture_Mutant->Supernatant_Mutant HPLC_MS HPLC / LC-MS Analysis Supernatant_WT->HPLC_MS Purification Purification of This compound Supernatant_WT->Purification Supernatant_Mutant->HPLC_MS Comparison Compare Profiles HPLC_MS->Comparison NMR NMR Spectroscopy Purification->NMR Structure Determine Structure NMR->Structure

Caption: Workflow for functional analysis of this compound BGC.

References

Gramibactin's Efficacy in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramibactin, a novel siderophore produced by the rhizosphere bacterium Paraburkholderia graminis, presents a unique bifunctional mechanism for enhancing plant iron acquisition. Its distinct diazeniumdiolate-containing structure not only efficiently chelates ferric iron[1][2] but also acts as a nitric oxide (NO) donor, a key signaling molecule in plant growth and stress response. This guide provides a comparative evaluation of this compound's efficacy, supported by available experimental data, to aid in its potential development as a biofertilizer or therapeutic agent.

Comparative Efficacy of Iron Sequestration

This compound's ability to bind iron is fundamental to its function. The stability of this chelation is highly dependent on pH, a critical factor in diverse soil environments. While direct comparative studies of this compound in various soil types (e.g., sandy, clay, loam) are not yet available in the reviewed literature, extensive research on its iron coordination properties across a wide pH range provides valuable insights into its potential performance.

A detailed thermodynamic study of this compound's iron (Fe³⁺) binding capabilities reveals that its sequestering ability is significantly influenced by pH. The [Fe(GBT)]⁻ complex is the predominant species in a wide pH range from 2 to 9. This compound's iron sequestering ability is highest in the pH range of 4.5 to 6.5, which is typical of many agricultural soils.

Below is a comparison of this compound's iron sequestering ability with other common chelators and classes of siderophores.

Chelator/Siderophore ClassIron Stability Constant (log β)Optimal pH Range for Iron SequestrationKey Characteristics
This compound 27.6[1][2]4.5 - 6.5Diazeniumdiolate-based; dual function as NO donor.[3][4]
Hydroxamate Siderophores 29 - 32Neutral to AlkalineCommon microbial siderophores (e.g., Ferrioxamine B).
Catecholate Siderophores > 40Neutral to AlkalineVery high iron affinity (e.g., Enterobactin).
Phytosiderophores ~18BroadProduced by graminaceous plants (e.g., Mugineic Acid).
EDTA (Synthetic Chelator) 25.1BroadCommon synthetic chelator used for comparison.

Note: The iron stability constant is a measure of the strength of the bond between the siderophore and iron. A higher value indicates a stronger bond.

This compound's Dual-Function Signaling Pathway

This compound's uniqueness lies in its ability to not only supply iron but also to deliver nitric oxide, a crucial signaling molecule in plants that influences root development, nutrient uptake, and stress responses.

Gramibactin_Signaling_Pathway cluster_soil Soil Environment cluster_plant Plant Root Fe_insoluble Insoluble Fe(III) Fe_this compound Fe(III)-Gramibactin Complex Fe_insoluble->Fe_this compound This compound This compound This compound->Fe_insoluble Chelation NO Nitric Oxide (NO) This compound->NO Release Root_uptake Iron Uptake (Transporter) Fe_this compound->Root_uptake Plant_response Plant Growth & Stress Tolerance NO->Plant_response Signaling Root_uptake->Plant_response Iron Nutrition

This compound's dual-function mechanism.

Experimental Protocols

While specific, published protocols for evaluating purified this compound in different soil types are limited, a generalized experimental workflow can be adapted from established methodologies for assessing siderophore efficacy.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Soil Sterilization & Characterization (pH, texture, nutrient levels) B Pot Preparation with Defined Soil Types (e.g., Sandy, Clay, Loam) A->B C Planting of Model Plant (e.g., Maize, Soybean) B->C D Application of this compound & Control Treatments (e.g., No siderophore, Other siderophore, EDTA) C->D E Monitoring of Plant Growth Parameters (Biomass, Chlorophyll Content) D->E F Soil Analysis (Available Iron) D->F G Plant Tissue Analysis (Iron Content) D->G H Data Analysis and Statistical Evaluation E->H F->H G->H

Generalized workflow for evaluating siderophore efficacy.

Detailed Methodology: Pot Experiment
  • Soil Preparation:

    • Collect representative samples of different soil types (e.g., sandy loam, clay loam, and silty loam).

    • Air-dry and sieve the soils (<2 mm) to ensure homogeneity.

    • Analyze the baseline physicochemical properties of each soil type, including pH, organic matter content, texture, and initial iron concentration (total and available).

    • To create iron-limited conditions, soils can be amended with a substance that binds iron, or a synthetic soil mix with a defined low iron concentration can be used.

    • Sterilize the soil (e.g., by autoclaving) to eliminate confounding effects from native microorganisms.

  • Experimental Setup:

    • Fill standardized pots with a known weight of the prepared soils.

    • Sow surface-sterilized seeds of a model plant known to be susceptible to iron deficiency (e.g., maize or soybean).

    • Thin seedlings to a uniform number per pot after germination.

    • Establish a randomized complete block design with multiple replicates for each treatment group.

  • Treatment Application:

    • Prepare solutions of purified this compound at various concentrations.

    • Prepare solutions of comparative treatments, such as a well-characterized siderophore (e.g., Desferrioxamine B), a synthetic chelator (e.g., Fe-EDTA), and a control (e.g., sterile water).

    • Apply the treatments to the soil at regular intervals.

  • Data Collection and Analysis:

    • Plant Growth Parameters: Measure plant height, shoot and root biomass (dry weight), and chlorophyll content (using a SPAD meter or spectrophotometric analysis) at regular intervals and at the end of the experiment.

    • Soil Analysis: At the end of the experiment, collect soil samples from each pot to determine the concentration of available iron using standard extraction methods (e.g., DTPA extraction).

    • Plant Tissue Analysis: Harvest the plant shoots and roots separately, dry them, and digest them to determine the total iron concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatment groups for each soil type.

Conclusion and Future Directions

This compound's unique dual functionality as an iron chelator and a nitric oxide donor positions it as a promising candidate for agricultural and therapeutic applications. The available data on its pH-dependent iron chelation provides a strong theoretical basis for its efficacy in a range of soil pH conditions. However, a critical gap remains in the literature regarding direct, comparative studies of this compound's performance in different soil types against other siderophores. Future research should focus on conducting controlled experiments, following protocols similar to the one outlined above, to generate the quantitative data necessary to fully evaluate and optimize the application of this compound in diverse environmental settings. Such studies will be invaluable for translating the promising biochemical properties of this compound into practical, effective solutions.

References

comparative study of Gramibactin's iron sequestering ability with EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iron Chelating Agents

In the quest for potent and specific iron chelators for therapeutic and research applications, a thorough understanding of their comparative efficacy is paramount. This guide provides a detailed, data-driven comparison of the iron-sequestering abilities of Gramibactin, a novel siderophore, and the well-established synthetic chelating agent, Ethylenediaminetetraacetic acid (EDTA).

Introduction to the Chelators

This compound is a lipodepsipeptide siderophore produced by the rhizosphere bacterium Paraburkholderia graminis.[1][2][3] Its discovery has introduced a new class of siderophores that utilize a unique N-nitroso-hydroxylamine (diazeniumdiolate) ligand system for the high-affinity binding of ferric iron (Fe³⁺).[1][2][3]

EDTA (Ethylenediaminetetraacetic acid) is a synthetic aminopolycarboxylic acid that has been a stalwart in various industrial and medical applications for decades. It is a hexadentate ligand, capable of forming stable complexes with a wide range of metal ions, including iron, through its two amine and four carboxylate groups.

Quantitative Comparison of Iron Sequestration

The efficacy of an iron chelator is quantitatively defined by its binding affinity for Fe³⁺, often expressed as a stability constant (logK) or, more biologically relevant, as the pFe value. The pFe represents the negative logarithm of the free Fe³⁺ concentration at a specific pH and total iron and ligand concentrations, providing a more direct measure of a chelator's ability to sequester iron under physiological conditions.

ParameterThis compoundEDTAReference(s)
Stability Constant (logK) 27.625.1[2]
pL₀.₅ (pH 7.4) 15.513.9[4]
Optimal pH Range for Iron Chelation 4.5 - 6.54.0 - 6.5[4][5]
Chemical Class Siderophore (Diazeniumdiolate)Aminopolycarboxylic acid[1]
Iron Binding Moieties N-nitroso-hydroxylamine and α-hydroxocarboxylic acid groups2 amine and 4 carboxylate groups

Analysis of Quantitative Data:

Direct comparative studies have demonstrated that this compound possesses a higher sequestering ability for Fe³⁺ than EDTA.[4] This is evidenced by its higher stability constant (logK of 27.6 for this compound vs. 25.1 for EDTA). The pL₀.₅ value, which represents the negative logarithm of the total ligand concentration required to chelate 50% of the available iron, further underscores this superiority at a physiological pH of 7.4 (15.5 for this compound vs. 13.9 for EDTA).[4] A higher pL₀.₅ value indicates that a lower concentration of the chelator is needed to bind iron effectively.

Both chelators exhibit optimal iron binding in the acidic to neutral pH range. This compound's iron-mobilizing ability is particularly high between pH 4.5 and 6.5.[4] Similarly, EDTA's effectiveness for iron chelation is optimal between pH 4.0 and 6.5, with its stability decreasing in alkaline conditions.[5]

Iron Chelation Mechanisms

The structural differences between this compound and EDTA dictate their distinct mechanisms of iron coordination.

Caption: Chelation of Ferric Iron (Fe³⁺) by this compound and EDTA.

Experimental Protocols

A standardized method to compare the iron-chelating activity of different compounds is the Chrome Azurol S (CAS) assay. This colorimetric assay provides a reliable and quantitative measure of siderophore-like activity.

Chrome Azurol S (CAS) Assay Protocol

Objective: To quantify and compare the iron-chelating capacity of this compound and EDTA.

Principle: The CAS assay is a competition-based assay. In the absence of a chelator, the CAS dye forms a stable, blue-colored complex with Fe³⁺. When a stronger iron chelator, such as this compound or EDTA, is introduced, it removes the iron from the CAS complex, causing a color change from blue to orange/yellow. The magnitude of this color change, measured spectrophotometrically, is proportional to the amount of iron chelated.

Materials:

  • This compound

  • EDTA

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine

  • FeCl₃·6H₂O

  • Hydrochloric acid (HCl)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate vessel, prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Mix 10 mL of the 1 mM FeCl₃ solution with the CAS solution.

    • Slowly add this mixture to a solution of 72.9 mg of HDTMA dissolved in 40 mL of deionized water while stirring.

    • In a fume hood, prepare a piperazine buffer by dissolving 4.3 g of anhydrous piperazine in approximately 30 mL of deionized water and adjusting the pH to 5.6 with concentrated HCl. Bring the final volume to 40 mL.

    • Slowly add the piperazine buffer to the CAS/Fe/HDTMA solution and bring the final volume to 100 mL with deionized water.

  • Assay Execution:

    • Prepare serial dilutions of this compound and EDTA in deionized water.

    • In a microplate or cuvette, mix equal volumes of the chelator solution and the CAS assay solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).

    • Measure the absorbance of the solution at 630 nm.

    • A blank containing deionized water instead of a chelator solution should be used as a reference.

  • Data Analysis:

    • The percentage of siderophore activity can be calculated using the following formula: % Siderophore Activity = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (blank) and As is the absorbance of the sample.

    • A standard curve can be generated using a known concentration of a standard chelator (e.g., deferoxamine mesylate) to quantify the siderophore concentration in the samples.

G CAS Assay Experimental Workflow start Start prep_cas Prepare CAS Assay Solution (CAS, Fe³⁺, HDTMA, Piperazine buffer) start->prep_cas prep_samples Prepare Serial Dilutions of this compound and EDTA start->prep_samples mix Mix Equal Volumes of CAS Solution and Chelator Samples prep_cas->mix prep_samples->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 630 nm incubate->measure analyze Calculate % Siderophore Activity and Compare Results measure->analyze end End analyze->end

References

Validating Gramibactin's Mode of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the genetic and biochemical evidence supporting the role of Gramibactin as a novel siderophore, with a comparative look at alternative iron acquisition strategies.

This guide provides an in-depth examination of the experimental validation of this compound's mode of action, focusing on the use of genetic knockout mutants. It is intended for researchers, scientists, and drug development professionals interested in microbial iron acquisition and the potential applications of novel siderophores. We present a comparative analysis of this compound's performance against other siderophore classes, supported by experimental data and detailed protocols.

Introduction to this compound: A Novel Diazeniumdiolate Siderophore

This compound is a lipodepsipeptide siderophore produced by the rhizosphere bacterium Paraburkholderia graminis.[1][2] Its primary and most well-understood mode of action is to chelate ferric iron (Fe³⁺) with high affinity, thereby making it bioavailable for the bacterium and associated plants.[1][2] This function is crucial for survival in iron-limited environments.

A key feature that distinguishes this compound from more common siderophores is its iron-chelating moiety: the diazeniumdiolate group.[1][2] This functional group is part of the non-proteinogenic amino acid graminine.[3] Beyond its role in iron acquisition, this compound has also been shown to function as a nitric oxide (NO) donor, a molecule known to be involved in plant growth and stress response signaling.[1]

Genetic Validation of this compound Biosynthesis and Function

The biosynthesis of this compound is orchestrated by the grb gene cluster, which encodes a nonribosomal peptide synthetase (NRPS) machinery.[3] Genetic knockout studies have been instrumental in validating the function of this gene cluster and the essential role of this compound in iron acquisition.

The grb Gene Cluster is Essential for this compound Production

To confirm that the grb gene cluster is responsible for this compound synthesis, targeted gene knockouts have been performed. Specifically, mutants with deletions in key genes within this cluster, such as grbI, grbD, and grbE, have been constructed.[1][4]

Experimental Evidence:

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) analysis of the culture supernatants from wild-type P. graminis and the ΔgrbI mutant demonstrates the complete absence of the this compound peak in the mutant strain.[3] Similarly, ΔgrbD and ΔgrbE mutants also fail to produce this compound, indicating that these genes are essential for the biosynthesis of the graminine precursor.[4]

Table 1: Qualitative Analysis of this compound Production in P. graminis Wild-Type and Knockout Mutants

StrainGenotypeThis compound Production (via HPLC)
Wild-Typegrb⁺+
ΔgrbI mutantΔgrbI-
ΔgrbD mutantΔgrbD-
ΔgrbE mutantΔgrbE-
Phenotypic Consequences of this compound Deficiency

The inability of the knockout mutants to produce this compound has significant phenotypic consequences, particularly under iron-limiting conditions.

Quantitative Data:

Furthermore, the amount of siderophore produced can be quantified using the Chrome Azurol S (CAS) assay. This assay would show a high level of siderophore production for the wild-type strain in iron-limited media, and negligible levels for the knockout mutants.

Table 2: Expected Quantitative Phenotypic Comparison of P. graminis Wild-Type and Δgrb Mutant

Phenotypic TraitWild-Type (grb⁺)Δgrb MutantExpected Outcome
Growth in Iron-Rich MediumNormalNormalNo significant difference
Growth in Iron-Limited MediumNormalSeverely ImpairedSignificant growth defect in the mutant
Siderophore Production (CAS Assay)HighNegligibleWild-type produces detectable siderophores
Iron Uptake (⁵⁵Fe Assay)HighLowWild-type exhibits significantly higher iron uptake

Comparative Performance of this compound

This compound's unique chemical structure translates to a distinct iron-binding profile compared to other major classes of siderophores.

Iron Binding Affinity

The effectiveness of a siderophore is largely determined by its affinity for Fe³⁺. This is often expressed as the formation constant (logβ) or the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and ligand concentration. A higher pFe value indicates a stronger iron-binding affinity.

Table 3: Comparison of Iron Binding Affinity of this compound and Other Siderophores

Siderophore ClassExample SiderophoreIron Chelating Moietylogβ (Fe³⁺)pFeReference
DiazeniumdiolateThis compound Diazeniumdiolate27.6~25[1][5]
CatecholateEnterobactinCatechol~4935.5[5]
HydroxamateDesferrioxamine BHydroxamate30.626.5[5]
PhytosiderophoreMugineic AcidCarboxylate, Amine18.119.3[5]

As shown in Table 3, this compound possesses a high affinity for iron, comparable to hydroxamate-type siderophores, though lower than the extremely high affinity of the catecholate siderophore, enterobactin.[5] However, its iron binding is significantly stronger than that of phytosiderophores.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound's mode of action.

Construction of Paraburkholderia graminis Knockout Mutants

Objective: To create a non-functional version of a target gene (e.g., grbI) to study its role in this compound biosynthesis. This protocol is a generalized approach based on homologous recombination.

Materials:

  • P. graminis wild-type strain

  • Plasmids for cloning (e.g., pEX18Tc)

  • Antibiotics (e.g., tetracycline, kanamycin)

  • PCR reagents

  • Restriction enzymes

  • DNA ligase

  • Electroporator and competent cell preparation reagents

  • Sucrose for counter-selection

Procedure:

  • Amplify flanking regions: Using PCR, amplify ~500-1000 bp regions upstream and downstream of the target gene from P. graminis genomic DNA.

  • Clone flanking regions: Clone the upstream and downstream fragments into a suicide vector (e.g., pEX18Tc) on either side of an antibiotic resistance cassette (e.g., kanamycin resistance gene).

  • Transform E. coli: Transform the ligation product into a suitable E. coli strain for plasmid propagation and selection on appropriate antibiotics.

  • Introduce into P. graminis: Transfer the constructed plasmid into P. graminis via conjugation or electroporation.

  • Select for single-crossover events: Plate the transformed P. graminis on media containing the antibiotic for the suicide vector (e.g., tetracycline). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for double-crossover events: Culture the single-crossover mutants in media without tetracycline and then plate on media containing the antibiotic from the resistance cassette (e.g., kanamycin) and sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. Cells that have undergone a second homologous recombination event, resulting in the excision of the vector backbone and the target gene being replaced by the resistance cassette, will be resistant to kanamycin and tolerant to sucrose.

  • Verify knockout: Confirm the gene knockout by PCR using primers that flank the target gene and by sequencing the PCR product.

Quantification of Siderophore Production using the Chrome Azurol S (CAS) Assay

Objective: To quantify the amount of siderophores produced by bacterial cultures.

Materials:

  • Bacterial culture supernatants

  • CAS assay solution (see preparation below)

  • 96-well microplate

  • Spectrophotometer

Preparation of CAS Assay Solution:

  • Shuttle Solution: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl. In a separate flask, dissolve 0.073 g of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of sterile deionized water. Mix the FeCl₃ solution and the HDTMA solution.

  • Dye Solution: Dissolve 0.06 g of Chrome Azurol S in 50 mL of sterile deionized water.

  • Final CAS Solution: Slowly add the dye solution to the shuttle solution while stirring. Autoclave the final mixture and store in the dark.

Procedure:

  • Culture preparation: Grow P. graminis strains (wild-type and mutants) in an iron-limited medium to induce siderophore production.

  • Obtain supernatant: Centrifuge the bacterial cultures to pellet the cells and collect the supernatant.

  • Assay: In a 96-well plate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Measurement: Measure the absorbance at 630 nm.

  • Calculation: Calculate the percentage of siderophore units as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample (CAS solution + culture supernatant).

Visualizing the Mode of Action: Pathways and Workflows

Experimental Workflow for Validating this compound's Mode of Action

The following diagram illustrates the logical flow of experiments to validate the role of the grb gene cluster in this compound production and iron acquisition.

experimental_workflow cluster_hypothesis Hypothesis cluster_methods Methodology cluster_results Expected Results cluster_conclusion Conclusion hypothesis The grb gene cluster is responsible for This compound biosynthesis and iron acquisition knockout Construct Δgrb knockout mutant in P. graminis hypothesis->knockout hplc HPLC-DAD analysis of culture supernatants knockout->hplc phenotype Phenotypic assays: - Growth curves in low/high iron - CAS assay for siderophore production - ⁵⁵Fe uptake assay knockout->phenotype no_gbt Absence of this compound peak in Δgrb mutant HPLC chromatogram hplc->no_gbt growth_defect Impaired growth of Δgrb mutant in low iron conditions phenotype->growth_defect no_siderophore No siderophore activity in Δgrb mutant (CAS assay) phenotype->no_siderophore reduced_uptake Reduced ⁵⁵Fe uptake in Δgrb mutant phenotype->reduced_uptake conclusion The grb gene cluster is essential for This compound biosynthesis, which is critical for iron acquisition in P. graminis no_gbt->conclusion growth_defect->conclusion no_siderophore->conclusion reduced_uptake->conclusion

Caption: Experimental workflow for validating this compound's function.

Proposed Pathway of this compound Biosynthesis and Iron Uptake

This diagram illustrates the proposed pathway for this compound biosynthesis via the NRPS machinery encoded by the grb gene cluster and the subsequent TonB-dependent uptake of the ferri-Gramibactin complex.

gramibactin_pathway cluster_biosynthesis This compound Biosynthesis (Cytoplasm) cluster_export_chelation Export and Iron Chelation (Extracellular) cluster_uptake Iron Uptake (Cell Envelope) precursors Amino Acid Precursors (including L-Arginine for Graminine) grbD_grbE grbD & grbE products (Graminine synthesis) precursors->grbD_grbE nrps grb NRPS Assembly Line (Peptide bond formation & cyclization) precursors->nrps grbD_grbE->nrps This compound Apo-Gramibactin nrps->this compound knockout_effect Knockout of grbD/grbE/grbI blocks this pathway nrps->knockout_effect export Export of Apo-Gramibactin This compound->export ferri_gbt Ferri-Gramibactin Complex export->ferri_gbt Chelation fe3 Fe³⁺ (Iron) fe3->ferri_gbt om_receptor Outer Membrane Receptor (Putative TonB-dependent transporter) ferri_gbt->om_receptor periplasm Periplasmic Transport om_receptor->periplasm tonB TonB-ExbB-ExbD Complex (Energy transduction) tonB->om_receptor Energizes im_transport Inner Membrane Transport (ABC Transporter) periplasm->im_transport fe_release Iron Release (Cytoplasm) im_transport->fe_release

Caption: this compound biosynthesis and iron uptake pathway.

Conclusion

The genetic and biochemical evidence strongly supports the role of this compound as a novel and potent siderophore. The essentiality of the grb gene cluster, demonstrated through knockout studies, confirms its role in this compound biosynthesis. Phenotypic analyses of these mutants under iron-limiting conditions would further solidify the critical function of this compound in iron acquisition for Paraburkholderia graminis.

This compound's unique diazeniumdiolate chemistry provides a high affinity for iron, placing it among the more effective microbial siderophores. Its dual function as an NO donor suggests a multifaceted role in plant-microbe interactions, making it a compelling subject for further research in agricultural biotechnology and drug development. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the biology of this compound and other novel siderophores.

References

Gramibactin as a Biofertilizer: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable agricultural practices, biofertilizers are emerging as a promising alternative to synthetic fertilizers. Among these, Gramibactin, a microbial siderophore, has garnered attention for its potential to enhance plant growth. This guide provides an objective comparison of this compound's performance with other established biofertilizers, supported by available experimental data and detailed methodologies.

Performance Comparison of Biofertilizers

This compound, produced by the rhizosphere bacterium Paraburkholderia graminis, primarily promotes plant growth by increasing the bioavailability of iron in the soil. This is in contrast to other common biofertilizers that focus on nitrogen fixation or phosphorus solubilization. The following table summarizes the performance of this compound in comparison to Rhizobium-based and Phosphate-Solubilizing Bacteria (PSB) biofertilizers based on available data.

Biofertilizer TypeKey Active Agent(s)Primary Mechanism of ActionKey Performance Indicator(s)Plant TypeSource(s)
This compound Siderophore (this compound) from Paraburkholderia graminisIron Chelation and Uptake50% increase in chlorophyll production Maize[1]
Rhizobium-based Rhizobium speciesSymbiotic Nitrogen Fixation10% - 35% increase in grain yield Legumes[2]
Phosphate-Solubilizing Bacteria (PSB) Bacillus, Pseudomonas, etc.Solubilization of inorganic and organic phosphatesUp to 40.8% increase in grain yield Gram[3]

Experimental Protocols

To ensure the reproducibility and validation of biofertilizer performance, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and other biofertilizers.

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

This protocol is used to quantify the production of siderophores, like this compound, by microorganisms.

Principle: The CAS assay is a colorimetric method where the siderophore removes iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange/yellow, which can be measured spectrophotometrically.

Procedure:

  • Preparation of CAS shuttle solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Add 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O in 10 mM HCl).

    • Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water while stirring.

    • Autoclave the solution and store it in the dark.

  • Sample Preparation:

    • Culture the siderophore-producing bacterium (e.g., Paraburkholderia graminis) in an iron-deficient medium.

    • Centrifuge the culture to obtain the cell-free supernatant containing the siderophores.

  • Assay:

    • Mix 0.5 ml of the bacterial supernatant with 0.5 ml of the CAS shuttle solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

  • Calculation:

    • The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.

Chlorophyll Content Measurement

This protocol is used to determine the chlorophyll content in plant leaves, a key indicator of plant health and photosynthetic capacity.

Principle: Chlorophyll pigments are extracted from leaf tissue using a solvent (e.g., 80% acetone) and the concentration is determined by measuring the absorbance at specific wavelengths.

Procedure:

  • Sample Collection: Collect fresh leaf samples from control and biofertilizer-treated plants.

  • Extraction:

    • Weigh 1 gram of fresh leaf tissue and grind it with 10 ml of 80% acetone using a mortar and pestle.

    • Centrifuge the homogenate at 5000 rpm for 5 minutes.

    • Collect the supernatant and dilute it to a known volume with 80% acetone.

  • Spectrophotometry:

    • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation:

    • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

    • Where: A = absorbance at the respective wavelength, V = final volume of the extract, and W = fresh weight of the leaf tissue.[4]

Greenhouse Pot Experiment for Biofertilizer Efficacy

This protocol outlines a general procedure for evaluating the performance of biofertilizers on plant growth in a controlled environment.

Procedure:

  • Soil Preparation: Use a sterilized, nutrient-defined soil mix to ensure that the observed effects are primarily due to the biofertilizer.

  • Seed Treatment: Inoculate seeds with the respective biofertilizer formulations (e.g., this compound-producing bacteria, Rhizobium, PSB) according to the manufacturer's instructions. A non-inoculated control group is essential.

  • Sowing and Growth Conditions: Sow the treated and control seeds in pots. Maintain optimal and uniform growth conditions (light, temperature, water) for all treatments in a greenhouse.

  • Data Collection: At regular intervals and at the end of the experiment, measure various plant growth parameters, including:

    • Plant height

    • Root and shoot biomass (fresh and dry weight)

    • Leaf area

    • Yield parameters (e.g., number of pods, seed weight)

  • Nutrient Analysis: Analyze plant tissues (leaves, roots, grains) for nutrient content (e.g., nitrogen, phosphorus, iron) to assess nutrient uptake efficiency.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences observed between the treatments.

Visualizing the Mechanisms

To better understand the biological processes underlying the function of these biofertilizers, the following diagrams illustrate their key signaling pathways and a typical experimental workflow.

Gramibactin_Signaling_Pathway cluster_rhizosphere Rhizosphere cluster_plant_root Plant Root Paraburkholderia_graminis Paraburkholderia graminis This compound This compound (Siderophore) Paraburkholderia_graminis->this compound secretes Fe3_insoluble Insoluble Fe(III) This compound->Fe3_insoluble chelates Fe_Gramibactin_Complex Fe(III)-Gramibactin Complex Fe3_insoluble->Fe_Gramibactin_Complex Root_Surface_Receptor Root Surface Receptor Fe_Gramibactin_Complex->Root_Surface_Receptor binds to Fe_Uptake Iron (Fe) Uptake Root_Surface_Receptor->Fe_Uptake facilitates Increased_Chlorophyll Increased Chlorophyll Production Fe_Uptake->Increased_Chlorophyll Plant_Growth Enhanced Plant Growth Increased_Chlorophyll->Plant_Growth Biofertilizer_Experimental_Workflow Start Start Soil_Preparation Soil Sterilization & Potting Start->Soil_Preparation Seed_Treatment Seed Inoculation with Biofertilizers (this compound, Rhizobium, PSB, Control) Soil_Preparation->Seed_Treatment Sowing Sowing of Seeds Seed_Treatment->Sowing Greenhouse_Growth Controlled Greenhouse Growth Sowing->Greenhouse_Growth Data_Collection Data Collection (Height, Biomass, Yield) Greenhouse_Growth->Data_Collection Nutrient_Analysis Plant Tissue Nutrient Analysis Data_Collection->Nutrient_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Nutrient_Analysis->Statistical_Analysis Results Comparative Performance Results Statistical_Analysis->Results Biofertilizer_Comparison cluster_types Biofertilizer Types cluster_mechanisms Primary Nutrient Mobilized cluster_outcomes Primary Plant Growth Outcome Biofertilizers Biofertilizers This compound This compound Biofertilizers->this compound Rhizobium Rhizobium Biofertilizers->Rhizobium PSB Phosphate Solubilizing Bacteria Biofertilizers->PSB Iron Iron This compound->Iron Nitrogen Nitrogen Rhizobium->Nitrogen Phosphorus Phosphorus PSB->Phosphorus Increased_Chlorophyll Increased Chlorophyll Iron->Increased_Chlorophyll Enhanced_Nitrogen_Fixation Enhanced N Fixation Nitrogen->Enhanced_Nitrogen_Fixation Improved_Phosphate_Uptake Improved P Uptake Phosphorus->Improved_Phosphate_Uptake

References

Safety Operating Guide

Navigating the Disposal of Gramibactin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific, official disposal procedures for Gramibactin necessitates adherence to general best practices for peptide-based, photoreactive compounds to ensure the safety of personnel and the environment. this compound is a novel siderophore, a small molecule used by bacteria to acquire iron, which contains photoreactive diazeniumdiolate groups.[1][2] Upon exposure to UV light, such as from a pen lamp or even sunlight, these groups can degrade, leading to the loss of nitric oxide (NO).[2][3][4] This reactivity underscores the need for careful handling and disposal.

Researchers, scientists, and drug development professionals handling this compound must rely on established guidelines for similar chemical classes to mitigate risks. Improper disposal can lead to unforeseen chemical reactions and potential environmental contamination. This guide provides a synthesized framework of recommended procedures based on general laboratory safety protocols for hazardous chemical and antibiotic waste.

Immediate Safety & Handling Protocols

Before disposal, proper handling is critical. When working with this compound in either solid (lyophilized) or solution form, all personnel must adhere to the following personal protective equipment (PPE) standards:

  • Safety Goggles: To protect from splashes or aerosolized powder.

  • Gloves: Chemical-resistant gloves suitable for handling peptide compounds.

  • Lab Coat: To protect skin and clothing from contamination.

Operations should be carried out in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5]

Data for Disposal Consideration

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should always consult the SDS for any chemical before use. The following table outlines the critical data points necessary to determine the appropriate disposal pathway for any novel compound.

Data ParameterSignificance for DisposalTypical Source
Physical State Determines whether waste is solid or liquid, affecting container choice and disposal method.Laboratory Analysis
pH (of solutions) Indicates corrosivity. Highly acidic or basic waste requires neutralization or specialized containers.SDS / Measurement
Reactivity Identifies potential hazards such as photoreactivity or incompatibility with other chemicals.[2]SDS / Literature
Solubility Affects potential for environmental dispersion and choice of decontamination solution.SDS / Literature
Toxicity / Hazard Codes Determines if the waste is classified as hazardous, requiring specialized disposal streams (e.g., RCRA codes in the U.S.).SDS
Decomposition Products Informs potential hazards from degradation (e.g., nitric oxide release from this compound upon UV exposure).[3]Literature

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials requires segregation into distinct waste streams.

  • Solid (Lyophilized) this compound Waste:

    • Treat all unused, expired, or contaminated solid this compound as hazardous chemical waste.[6]

    • Collect the material in a clearly labeled, sealed container specifically designated for solid chemical waste.

    • The label should include the chemical name ("this compound"), the quantity, and the associated hazards (e.g., "Photoreactive," "Chemical Waste").

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

  • This compound Solutions (Aqueous/Stock):

    • Do not dispose of this compound solutions down the drain.[6]

    • Collect all solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.

    • Due to its photoreactivity, consider using an amber or opaque container to prevent degradation from ambient light.[2]

    • Store the container in a designated secondary containment bin away from light sources until it is collected by EHS.

  • Contaminated Labware and PPE:

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.[7] Once full, the container should be sealed and disposed of as biohazardous or chemical waste, per institutional policy.

    • Glassware: Triple-rinse contaminated glassware. The first rinse should be collected as hazardous liquid waste.[6] Subsequent rinses can typically be disposed of down the drain, but confirm this with your EHS office. The cleaned glassware can then be washed for reuse or disposed of in a lab glass disposal box.

    • Consumables: Gloves, pipette tips, and other contaminated disposable items should be collected in a dedicated, lined container labeled as "Hazardous Chemical Waste."[6] Do not mix with regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 Waste Type cluster_2 Action & Container cluster_3 Final Disposal Stream start This compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_action Collect in Labeled Solid Waste Container waste_type->solid_action  Solid / Powder   liquid_action Collect in Labeled (Amber) Liquid Waste Container waste_type->liquid_action Aqueous / Solution labware_action Segregate by Type (Sharps, Glass, Plastic) waste_type->labware_action  Contaminated Labware   final_solid EHS Hazardous Solid Chemical Waste solid_action->final_solid final_liquid EHS Hazardous Liquid Chemical Waste liquid_action->final_liquid final_sharps Sharps Container (to EHS) labware_action->final_sharps Sharps final_glass Rinsed Glass Disposal Box labware_action->final_glass Glass final_plastic Hazardous Debris Container (to EHS) labware_action->final_plastic Plastics/PPE

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides procedural guidance based on general laboratory safety principles. It is imperative for all laboratory personnel to consult their institution's specific waste disposal guidelines and to contact their Environmental Health and Safety (EHS) department for clarification on any procedures.

References

Essential Safety and Logistics for Handling Gramibactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Gramibactin. As a valued partner in your research, we are committed to providing information that ensures a safe laboratory environment and promotes the integrity of your work. The following guidelines are based on the known chemical properties of this compound and general best practices for handling similar compounds.

Understanding the Compound: this compound Properties

This compound is a lipodepsipeptide siderophore characterized by the presence of diazeniumdiolate moieties, which are crucial for its iron-binding activity. It is also known to be photoreactive and can act as a nitric oxide (NO) donor. These properties necessitate specific handling precautions to ensure the safety of laboratory personnel and to maintain the compound's stability and efficacy.

Table 1: Key Properties of this compound

PropertyDescriptionSource
Chemical Class Lipodepsipeptide, Siderophore[1][2]
Functional Groups Diazeniumdiolates (N-nitrosohydroxylamines)[1][3]
Known Reactivity Photoreactive, potential Nitric Oxide (NO) donor[4][5][6][7]
Physical State Typically handled as a lyophilized powder or in solution[4]

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound in both its solid (lyophilized powder) and liquid (solubilized) forms.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Change immediately if contaminated.Protects against skin contact.[4][8]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne powder.[4][8]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4][6][8]
Respiratory Protection When handling lyophilized powder, work in a certified chemical fume hood or use a NIOSH-approved respirator.Prevents inhalation of fine powder which can be easily aerosolized.[4][9]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risks. The following diagram and steps outline the recommended procedure for handling this compound from receipt to experimental use.

G This compound Handling Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Disposal storage Store at -20°C or -80°C Protect from light ppe Don Appropriate PPE storage->ppe Retrieve fume_hood Work in a Chemical Fume Hood ppe->fume_hood reconstitution Reconstitute with appropriate solvent fume_hood->reconstitution experiment Conduct Experiment reconstitution->experiment waste_collection Collect Waste in Designated Containers experiment->waste_collection disposal Dispose via Licensed Service waste_collection->disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Storage: Upon receipt, store lyophilized this compound at -20°C or -80°C in a tightly sealed container, protected from light to prevent degradation due to its photoreactive nature.[4][5][6]

  • Preparation Area: Designate a specific, clean, and uncluttered area for handling this compound.[4] All handling of the lyophilized powder should be performed in a certified chemical fume hood to minimize inhalation risk.[4]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn as specified in Table 2.[4][8]

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the container in a fume hood.

    • Reconstitute the peptide using a sterile, appropriate solvent as per your experimental protocol.[5]

    • Gently swirl to dissolve; avoid vigorous shaking.[5]

  • Experimental Use:

    • Clearly label all solutions with the compound name, concentration, and date of preparation.[6][8]

    • Minimize exposure of the compound and its solutions to light.

    • Use sterile equipment to prevent contamination.[4]

  • Spill Response: In case of a spill, immediately alert personnel in the area. Use an appropriate spill kit to absorb the material, and decontaminate the area. Dispose of spill cleanup materials as hazardous waste.[5][10]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment. All waste materials should be treated as hazardous chemical waste.

Table 3: this compound Waste Disposal Plan

Waste TypeCollection ProcedureFinal Disposal Method
Unused/Expired this compound (Solid) Collect in its original container or a clearly labeled, sealed hazardous waste container.Dispose of through your institution's licensed hazardous waste disposal service.[2][4]
This compound Solutions (Liquid) Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[1][2]Dispose of through your institution's licensed hazardous waste disposal service.[4][7]
Contaminated Labware (pipette tips, vials, etc.) Collect in a designated, puncture-resistant hazardous waste container.[2][4]Dispose of through your institution's licensed hazardous waste disposal service.[2]
Contaminated PPE (gloves, etc.) Place in a designated hazardous waste bag.[1][4]Dispose of through your institution's licensed hazardous waste disposal service.[2][4]

Waste Segregation and Incompatibility:

  • Do not mix this compound waste with other incompatible waste streams.[11]

  • Given the reactive nature of the diazeniumdiolate group, avoid mixing with strong acids, bases, or oxidizing agents in waste containers unless part of a specific inactivation protocol.[9]

G This compound Waste Disposal Pathway cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal_final Final Disposal solid_waste Solid Waste (Unused powder, contaminated labware) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE ppe_waste->solid_container ehs Institutional Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs licensed_vendor Licensed Hazardous Waste Vendor ehs->licensed_vendor

Caption: A diagram illustrating the proper disposal pathway for this compound waste.

By adhering to these safety and logistical guidelines, you can ensure a secure research environment while maintaining the quality and integrity of your experimental work with this compound. For further safety information, always consult your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.